molecular formula C₁₀H₆F₁₇O₄P B1147491 8:2 Fluorotelomer phosphate monoester CAS No. 57678-03-2

8:2 Fluorotelomer phosphate monoester

Cat. No.: B1147491
CAS No.: 57678-03-2
M. Wt: 544.1
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Description

Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIABSAQIFYEDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874027
Record name 2-(Perfluorooctyl)ethyl dihydrogen phosphate
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Molecular Weight

544.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57678-03-2
Record name Mono[2-(perfluorooctyl)ethyl] phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57678-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Perfluorooctyl)ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). Structurally, it consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is in turn linked to a monophosphate ester. This amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, dictates its environmental behavior and biological interactions.[1][2] 8:2 monoPAP is recognized as a precursor to persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), raising significant environmental and health concerns.[2][3] This technical guide provides a comprehensive overview of the chemical properties, environmental fate, and analytical methodologies related to 8:2 monoPAP.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 8:2 monoPAP is presented below. These properties are crucial for understanding its environmental transport, partitioning, and biological uptake.

PropertyValueReference
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate[4]
CAS Number 57678-03-2[4]
Molecular Formula C₁₀H₆F₁₇O₄P[4]
Molecular Weight 544.10 g/mol [4]
pKa₁ 3.20[2]
pKa₂ 6.30[2]
Appearance White to Off-White Solid[5]
Water Solubility The phosphate group enhances its water solubility compared to other fluorinated compounds.[6]

Environmental Fate and Degradation

The environmental persistence and transformation of 8:2 monoPAP are of primary concern. Its degradation can occur through both abiotic and biotic pathways, ultimately leading to the formation of highly persistent PFAAs.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for 8:2 monoPAP in aqueous environments.[3] This process involves the cleavage of the phosphate ester bond, which releases 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[3] The rate of hydrolysis is pH-dependent, with increased degradation observed under alkaline conditions.[6]

ConditionHydrolysis Half-LifeReference
Aerobic Soil~10.3 days (for a similar compound, 8:2 fluorotelomer stearate monoester)[6]
Alkaline ConditionsEnhanced degradation[6]
Biodegradation

Microbial activity plays a significant role in the transformation of 8:2 monoPAP in the environment. In aerobic soil, 8:2 monoPAP has been observed to biodegrade with a half-life of approximately 10 days.[3] The primary biodegradation step is the cleavage of the ester linkage to form 8:2 FTOH.[3]

EnvironmentBiodegradation Half-LifeKey MetaboliteReference
Aerobic Soil~10 days8:2 Fluorotelomer Alcohol (8:2 FTOH)[3]
Biotransformation to Perfluoroalkyl Acids (PFAAs)

Following its initial degradation to 8:2 FTOH, 8:2 monoPAP is a significant precursor to the formation of PFOA and other PFCAs. This biotransformation is a multi-step process that occurs in various environmental compartments and biological systems.

The metabolic pathway from 8:2 monoPAP to PFOA is illustrated below:

metabolic_pathway monoPAP 8:2 monoPAP FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP->FTOH Hydrolysis/ Enzymatic Cleavage FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Alcohol Dehydrogenase FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Aldehyde Dehydrogenase FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) FTCA->FTUCA PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA β-oxidation like pathway

Caption: Metabolic pathway of 8:2 monoPAP to PFOA.

Experimental Protocols

Analysis of 8:2 monoPAP in Water by LC-MS/MS

The following protocol outlines a general method for the determination of 8:2 monoPAP in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: A weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) is conditioned with 5 mL of 0.5% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[7]

  • Sample Loading: A 500 mL water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of ultrapure water to remove interfering substances.

  • Elution: The retained 8:2 monoPAP is eluted from the cartridge with 5 mL of 0.5% ammonium hydroxide in methanol.

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume (e.g., 1 mL) of methanol for LC-MS/MS analysis.[8]

spe_workflow start Start conditioning 1. Conditioning (0.5% NH4OH in MeOH, MeOH, H2O) start->conditioning loading 2. Sample Loading (500 mL water sample) conditioning->loading washing 3. Washing (Ultrapure Water) loading->washing elution 4. Elution (0.5% NH4OH in MeOH) washing->elution concentration 5. Concentration (Evaporation & Reconstitution) elution->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: Solid-Phase Extraction (SPE) workflow for 8:2 monoPAP.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 mm x 100 mm) is commonly used for separation.

  • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of (A) 0.1% ammonium hydroxide in water and (B) methanol.[8]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 8:2 monoPAP.

Signaling Pathway Interactions

Endocrine Disruption

8:2 monoPAP has been identified as a potential endocrine-disrupting chemical (EDC).[6][9] Studies have shown that it can exhibit estrogenic activity, potentially through interaction with the estrogen receptor (ER).[9][10] The binding of 8:2 monoPAP to the ER can trigger a signaling cascade that mimics the effects of endogenous estrogens, leading to the regulation of gene expression.

The following diagram illustrates a simplified model of the estrogen receptor signaling pathway that may be affected by 8:2 monoPAP.

er_signaling Estrogen Receptor Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) HSP Heat Shock Proteins ER->HSP Release ER_E2 ER-Ligand Complex E2 Estrogen (e.g., Estradiol) or 8:2 monoPAP E2->ER Binding Dimer Dimerized ER Complex ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified Estrogen Receptor signaling pathway.

In silico studies have also suggested that 8:2 monoPAP has the potential to bind to peroxisome proliferator-activated receptors (PPARs), indicating another possible mechanism of endocrine disruption.[2]

Conclusion

This compound is a chemical of significant interest due to its role as a precursor to persistent PFAAs. Its chemical properties, particularly its amphiphilic nature, govern its environmental distribution and biological interactions. Understanding its degradation pathways, including hydrolysis and biodegradation, is crucial for assessing its environmental impact. The biotransformation of 8:2 monoPAP to PFOA highlights a significant indirect exposure route to this persistent and toxic compound. Standardized analytical methods, such as LC-MS/MS, are essential for monitoring its presence in various environmental and biological matrices. Further research into its endocrine-disrupting mechanisms and other toxicological effects is warranted to fully characterize the risks it poses to human health and the environment.

References

An In-depth Technical Guide to the Synthesis of 8:2 Mono-substituted Polyfluoroalkyl Phosphate Ester (8:2 monoPAP) via Telomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP), a compound of interest within the broader class of per- and polyfluoroalkyl substances (PFAS). The synthesis is achieved through a multi-step telomerization process, which is detailed below, including experimental protocols, quantitative data, and process visualizations.

Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a polyfluoroalkyl substance characterized by an eight-carbon perfluorinated chain linked to a phosphate monoester via a two-carbon ethyl group. It is primarily synthesized through a process known as telomerization. This process offers a more specific route to producing linear, even-numbered carbon chain PFAS compared to electrochemical fluorination. Understanding the synthesis of 8:2 monoPAP is critical for researchers studying its environmental fate, toxicological profile, and potential applications, including in the development of drug delivery systems or as a component in specialized materials.

The Telomerization Synthesis Pathway of 8:2 monoPAP

The synthesis of 8:2 monoPAP is a four-stage process, beginning with the telomerization of tetrafluoroethylene (TFE). Each stage is critical for achieving the desired final product.

Stage 1: Telomerization of Tetrafluoroethylene (TFE)

The process commences with the radical-initiated telomerization of tetrafluoroethylene (TFE) with a telogen, typically perfluoroethyl iodide (C₂F₅I). This reaction produces a mixture of linear perfluoroalkyl iodides, often referred to as "Telomer A". The chain length of the resulting telomers is dependent on the molar ratio of the reactants and reaction conditions. To obtain the C₈ perfluoroalkyl chain required for 8:2 monoPAP, the reaction is controlled to favor the addition of three TFE molecules to the perfluoroethyl iodide.

Stage 2: Ethylenation to 8:2 Fluorotelomer Iodide (8:2 FTI)

The perfluorooctyl iodide (C₈F₁₇I) from the previous stage then undergoes a radical addition reaction with ethylene (CH₂=CH₂). This step introduces the two-carbon non-fluorinated spacer, resulting in the formation of 8:2 fluorotelomer iodide (C₈F₁₇CH₂CH₂I), also known as "Telomer B".

Stage 3: Hydrolysis to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

The 8:2 fluorotelomer iodide is subsequently hydrolyzed to replace the terminal iodine atom with a hydroxyl group. This conversion yields 8:2 fluorotelomer alcohol (C₈F₁₇CH₂CH₂OH), the direct precursor to 8:2 monoPAP. This step is a standard hydrolysis reaction, though specific industrial conditions can vary.

Stage 4: Phosphorylation to 8:2 monoPAP

The final step in the synthesis is the phosphorylation of 8:2 fluorotelomer alcohol. This is achieved by reacting the alcohol with a phosphorylating agent, such as phosphorus pentoxide (P₂O₅), to introduce the phosphate monoester group.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of 8:2 monoPAP. It is important to note that specific yield and purity data for industrial processes are often proprietary and not publicly available. The data presented here is a compilation from various scientific literature and patents.

Table 1: Reaction Parameters for the Telomerization of Tetrafluoroethylene

ParameterValueReference
Telogen Perfluoroethyl iodide (C₂F₅I)General literature
Taxogen Tetrafluoroethylene (TFE)General literature
Reaction Temperature 60 to 160°C (catalytic) or 300 to 360°C (thermal)Patent EP1380557A1; US5268516A
Reaction Pressure 0.1 to 5 MPa (gauge pressure)Patent EP1380557A1
Catalyst (optional) Powdery spherical or sintered metalPatent EP1380557A1
Product Distribution Mixture of C₄, C₆, C₈, C₁₀, etc. perfluoroalkyl iodidesGeneral literature
Yield of C₈ Iodide Data not publicly available-

Table 2: Synthesis of 8:2 Fluorotelomer Iodide and Alcohol

Reaction StageReactantsKey ConditionsProductYieldPurityReference
Ethylenation Perfluorooctyl iodide, EthyleneRadical initiator8:2 Fluorotelomer IodideData not publicly availableData not publicly availableGeneral literature
Hydrolysis 8:2 Fluorotelomer Iodide, WaterBasic or nucleophilic conditions8:2 Fluorotelomer AlcoholData not publicly availableData not publicly availableGeneral literature

Table 3: Phosphorylation of 8:2 Fluorotelomer Alcohol

Reactant 1Reactant 2Molar Ratio (FTOH:P₂O₅)SolventReaction TimeTemperatureProductYieldPurityReference
8:2 FTOHPhosphorus Pentoxide (P₂O₅)14 mmol : 18 mmolAcetone10 hoursReflux8:2 monoPAP (as ammonium salt)Average 14% for monoPAPs>98% (for standards)ACS Publications (2022)

Experimental Protocols

Synthesis of 8:2 monoPAP from 8:2 Fluorotelomer Alcohol

This protocol is adapted from a published method for the synthesis of n:2 monoPAPs.

Materials:

  • 8:2 Fluorotelomer alcohol (8:2 FTOH)

  • Phosphorus pentoxide (P₂O₅)

  • Acetone (anhydrous)

  • Ammonia solution (25% w/w)

Procedure:

  • A solution of 8:2 FTOH (14 mmol) in acetone is prepared in a round-bottom flask equipped with a reflux condenser.

  • Phosphorus pentoxide (18 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux and maintained under stirring for 10 hours.

  • After cooling to room temperature, the ammonium salt of the 8:2 mono-substituted polyfluoroalkyl phosphate ester is precipitated by the addition of an ammonia solution (25% w/w).

  • The crude product is collected by filtration and rinsed with acetone to obtain the fine white product.

Purification:

The final product can be further purified by methods such as distillation or chromatography to remove any unreacted starting materials and by-products.

Visualizations

Synthesis Workflow of 8:2 monoPAP

The following diagram illustrates the multi-step synthesis process of 8:2 monoPAP starting from the initial telomerization of TFE.

G cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylenation cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Phosphorylation TFE Tetrafluoroethylene (TFE) TelomerA Perfluoroalkyl Iodides (Telomer A) (mixture including C8F17I) TFE->TelomerA PFEI Perfluoroethyl Iodide (PFEI) PFEI->TelomerA TelomerB 8:2 Fluorotelomer Iodide (8:2 FTI) (Telomer B) TelomerA->TelomerB Radical Addition Ethylene Ethylene Ethylene->TelomerB FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) TelomerB->FTOH Hydrolysis Water Water Water->FTOH monoPAP 8:2 monoPAP FTOH->monoPAP Phosphorylation P2O5 Phosphorus Pentoxide (P2O5) P2O5->monoPAP

Caption: Synthesis workflow of 8:2 monoPAP from telomerization.

Biotransformation Pathway of 8:2 monoPAP

8:2 monoPAP is known to be a precursor to persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) in the environment and biological systems. The following diagram outlines this critical biotransformation pathway.

G monoPAP 8:2 monoPAP FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP->FTOH Hydrolysis FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) FTCA->FTUCA Dehydrofluorination PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA β-oxidation like process

Caption: Biotransformation of 8:2 monoPAP to PFOA.

Conclusion

The synthesis of 8:2 monoPAP via the telomerization process is a well-established, multi-step chemical manufacturing route. While detailed quantitative data for each step of the industrial process is not always publicly accessible, the fundamental chemistry and laboratory-scale protocols provide a solid foundation for researchers. The provided information, tables, and diagrams offer a comprehensive technical guide for professionals in research, and drug development who are working with or studying this important polyfluoroalkyl substance. Further research into optimizing yields and minimizing by-products in the telomerization process remains an area of active interest.

Environmental Sources of 8:2 Fluorotelomer Phosphate Monoester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental sources, fate, and analysis of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP). This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family and is recognized as a significant precursor to the persistent and bioaccumulative perfluorooctanoic acid (PFOA).

Introduction

This compound (8:2 monoPAP) is a polyfluoroalkyl substance used in various industrial and consumer applications. Its structure, consisting of an eight-carbon fluorinated tail and a hydrophilic phosphate group, imparts desirable surface-active properties. However, its environmental presence is of growing concern due to its transformation into highly stable perfluoroalkyl carboxylic acids (PFCAs). This guide summarizes the current understanding of its environmental sources, presents quantitative data on its occurrence, details analytical methodologies, and illustrates its environmental pathways.

Primary and Secondary Environmental Sources

The presence of 8:2 monoPAP in the environment is a result of both direct and indirect releases.

Direct Sources:

  • Industrial and Consumer Products: 8:2 monoPAP is utilized in the manufacturing of fluorotelomer-based surfactants and polymers. These are applied to a variety of products to provide oil and water repellency, including:

    • Food packaging materials[1]

    • Textiles and carpets[1]

    • Cosmetics[1] The use and disposal of these products lead to the direct release of 8:2 monoPAP into the environment.

  • Aqueous Film-Forming Foams (AFFF): While not a primary component, 8:2 monoPAP can be present in some AFFF formulations used for firefighting, leading to localized contamination of soil and groundwater at training sites and incident locations.[1]

Indirect Sources:

  • Degradation of 8:2 diPAP: A significant environmental source of 8:2 monoPAP is the biotransformation of its corresponding diester, 8:2 fluorotelomer phosphate diester (8:2 diPAP).[1] 8:2 diPAP is also used in industrial and consumer products and can degrade into 8:2 monoPAP in various environmental compartments, including soil, sediment, and within organisms.[1]

  • Wastewater Treatment Plants (WWTPs): WWTPs are considered significant point sources of PFAS into the environment. 8:2 monoPAP has been detected in sewage sludge (biosolids), and the land application of these biosolids can lead to the contamination of terrestrial and aquatic ecosystems.[1][2]

Quantitative Data on Environmental Occurrence

The following table summarizes the reported concentrations of this compound in various environmental matrices.

Environmental MatrixLocationConcentration RangeMean/Median ConcentrationReference
Drinking WaterThree cities in China-3.6 ng/L[3]
GroundwaterNorth China Plain<0.001 - 2.7 ng/g-[4]
Food Contact MaterialsFast-food restaurants in FranceDetectedLower than 8:2 diPAP[1]

Environmental Fate and Transformation

8:2 monoPAP is not environmentally stable and undergoes degradation through both abiotic and biotic processes, leading to the formation of other PFAS.

  • Hydrolysis: The primary abiotic degradation pathway for 8:2 monoPAP is hydrolysis, which involves the cleavage of the phosphate ester bond to release 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[1] This process is influenced by environmental conditions such as pH.[1]

  • Biodegradation: In soil and activated sludge, microorganisms can biotransform 8:2 monoPAP.[1] The initial step is the cleavage of the ester linkage to form 8:2 FTOH.[1] This intermediate is then further degraded through a series of oxidation steps to form various PFCAs, most notably PFOA.[1] Studies have shown that the half-life of 8:2 FTOH in soil can be on the order of days.[1]

Experimental Protocols

The standard analytical method for the quantification of 8:2 monoPAP in environmental samples is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Water Samples:

    • Acidify the water sample (e.g., 500 mL) to pH 3-4.

    • Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a solution of 25mM ammonium acetate in 50:50 methanol:water.

    • Elute the analytes with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 1 mL of 80:20 methanol:water).

  • Soil and Sediment Samples:

    • Homogenize and lyophilize the sample.

    • Weigh approximately 2 g of the dried sample into a polypropylene tube.

    • Add internal standards.

    • Extract the sample with an appropriate solvent mixture (e.g., 10 mL of 90:10 acetonitrile:water) using ultrasonication or shaking.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process.

    • Combine the extracts and concentrate them.

    • Perform a clean-up step using a dispersive sorbent like graphitized carbon black or a suitable SPE cartridge to remove matrix interferences.

    • Evaporate the cleaned extract and reconstitute in a suitable solvent.

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 mm × 100 mm).

    • Mobile Phase: A gradient elution is commonly employed with a mixture of methanol and water, often with an additive like ammonium hydroxide or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor ion for 8:2 monoPAP is typically [M-H]⁻ at m/z 599, which is fragmented to produce specific product ions for quantification and confirmation.[1]

Visualizations

Environmental_Sources Industrial_Products Industrial & Consumer Products (e.g., Food Packaging, Textiles) WWTP Wastewater Treatment Plants Industrial_Products->WWTP Disposal monoPAP 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) Industrial_Products->monoPAP Direct Release AFFF Aqueous Film-Forming Foams (AFFF) AFFF->monoPAP Direct Release diPAP_Products Products containing 8:2 diPAP Environment Environment (Soil, Water, Air) diPAP_Products->Environment Release WWTP->Environment Effluent & Biosolids WWTP->monoPAP Presence in Biosolids Environment->monoPAP Degradation of 8:2 diPAP

Caption: Environmental sources of this compound.

Degradation_Pathway diPAP 8:2 Fluorotelomer Phosphate Diester (8:2 diPAP) monoPAP 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) diPAP->monoPAP Biotransformation FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP->FTOH Hydrolysis / Biodegradation Intermediates Intermediate Products (e.g., Aldehydes, Carboxylic Acids) FTOH->Intermediates Oxidation PFOA Perfluorooctanoic Acid (PFOA) Intermediates->PFOA β-Oxidation Other_PFCAs Other Perfluoroalkyl Carboxylic Acids Intermediates->Other_PFCAs Further Degradation

Caption: Degradation pathway of 8:2 fluorotelomer phosphate esters.

Experimental_Workflow Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction (e.g., Solid-Phase Extraction) Sample_Collection->Extraction Clean_up Sample Clean-up Extraction->Clean_up Analysis LC-MS/MS Analysis Clean_up->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for 8:2 monoPAP analysis.

References

8:2 monoPAP as a PFOA precursor compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 8:2 monoPAP as a PFOA Precursor Compound

Introduction

The 8:2 monosubstituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Specifically, it is a polyfluoroalkyl substance, meaning it contains a non-fluorinated portion that can be degraded.[1] These compounds are products of the telomerization process and have been used in a variety of industrial and consumer products, including food packaging and textiles, due to their ability to repel oil and water.[1][2]

A significant environmental and health concern associated with 8:2 monoPAP is its capacity to act as a precursor to the highly persistent and more well-studied perfluorooctanoic acid (PFOA).[1] Through a series of abiotic and biotic transformation processes in the environment and within organisms, 8:2 monoPAP can degrade, ultimately contributing to the environmental burden of PFOA.[1][3] This guide provides a detailed technical overview of 8:2 monoPAP, focusing on its transformation pathways to PFOA, quantitative data from relevant studies, and the experimental protocols used to investigate these processes.

Chemical Structure and Properties

The chemical structure of 8:2 monoPAP is key to its behavior as a PFOA precursor. The "8:2" designation refers to an eight-carbon perfluorinated (C8F17) chain linked to a two-carbon ethyl group (-CH2CH2-).[1] This fluorotelomer group is, in turn, connected to a phosphate monoester group (-O-PO(OH)2).[1] This amphiphilic structure, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, enhances its water solubility compared to other fluorinated compounds.[1][2]

Diagram of the 8:2 monoPAP chemical structure.

Transformation Pathways to PFOA

The conversion of 8:2 monoPAP to PFOA involves a multi-step process that can be initiated by both abiotic and biotic mechanisms. The initial and critical step is the cleavage of the phosphate ester linkage to release 8:2 fluorotelomer alcohol (8:2 FTOH).[1][2]

Abiotic Degradation: Hydrolysis

Hydrolysis is the primary abiotic pathway for the degradation of 8:2 monoPAP.[1] This reaction cleaves the phosphate ester bond, yielding 8:2 FTOH and inorganic phosphate.[1][2] The rate of hydrolysis is influenced by environmental conditions, particularly pH, with faster degradation observed under alkaline conditions.[1] MonoPAPs are noted to be hydrolytically unstable and tend to degrade more rapidly than their diester (diPAP) counterparts.[2]

Biotic Degradation: Biotransformation

Microbial communities in soil, wastewater treatment plants, and the gut play a significant role in the transformation of 8:2 monoPAP.[1][4][5]

  • Initial Hydrolysis to 8:2 FTOH : Similar to abiotic processes, the first step in biotransformation is the enzymatic hydrolysis of the phosphate ester, releasing 8:2 FTOH.[2][4] This has been observed in various systems, including aerobic soil microcosms and human fecal suspensions.[1][4]

  • Oxidation of 8:2 FTOH to PFOA : Once formed, 8:2 FTOH undergoes further microbial oxidation, primarily through a β-oxidation-like mechanism, to form a series of intermediate metabolites and ultimately PFOA.[2][5] This pathway involves the following key steps:

    • 8:2 FTOH is oxidized by alcohol dehydrogenase to 8:2 fluorotelomer aldehyde (8:2 FTAL) .[2]

    • 8:2 FTAL is subsequently oxidized by aldehyde dehydrogenase to 8:2 fluorotelomer carboxylic acid (8:2 FTCA) .[2]

    • 8:2 FTCA is then converted to 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA) .[2]

    • Finally, 8:2 FTUCA undergoes further transformation to yield PFOA as the primary terminal product.[2]

While PFOA is the major end-product, this degradation pathway can also lead to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs), such as perfluorohexanoic acid (PFHxA), and odd-chain PFCAs.[4][5][6]

G monoPAP 8:2 monoPAP FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis (Abiotic/Biotic) FTAL 8:2 FTAL FTOH->FTAL Oxidation FTCA 8:2 FTCA FTAL->FTCA Oxidation FTUCA 8:2 FTUCA FTCA->FTUCA PFOA PFOA FTUCA->PFOA β-oxidation-like pathway Other_PFCAs Shorter-chain and Odd-chain PFCAs FTUCA->Other_PFCAs

Transformation pathway of 8:2 monoPAP to PFOA.

Quantitative Data

The transformation of 8:2 monoPAP to PFOA has been quantified in various studies, providing insights into its environmental fate and potential for human exposure.

Table 1: Half-Life and Degradation Rates of 8:2 monoPAP and Intermediates

Compound Matrix Condition Half-Life (t½) Citation
8:2 monoPAP (as model) Aerobic Soil Laboratory ~10.3 days [2]
8:2 FTOH Aerobic Soil Laboratory ~2 days [2]

| 8:2 diPAP | Aerobic Soil | Semi-dynamic reactor | >1000 days |[7][8] |

Table 2: Molar Transformation Yields and Metabolite Distribution

Precursor System Major Metabolites (% of initial molar amount) Citation
8:2 diPAP Aerobic Soil (112 days) PFOA (2.1%) [7]
8:2 diPAP Field Lysimeter (2 years) PFOA and other PFCAs in leachate (20.8%) [8][9]
8:2 FTOH Soil-Plant System (Maize) PFOA (6.7%), PFHpA (2.6%), PFHxA (1.0%) [6]

| 8:2 monoPAP | Human Fecal Suspension | FTUCA > FTCA > Ketone ≈ PFHxA |[4][10][11] |

Table 3: Transformation Rates in Biological Systems

Precursor System Transformation Observation Citation

| 8:2 monoPAP | Human S9 Fractions & Fecal Suspension | 8:2 monoPAP → 8:2 FTOH | Rate: Liver S9 > Intestine S9 > Fecal Suspension |[4][10][11] |

Experimental Protocols

Understanding the transformation of 8:2 monoPAP requires robust experimental designs and sensitive analytical techniques.

Protocol: In Vitro Biotransformation in Human Fecal Suspensions

This protocol is representative of studies investigating the role of the gut microbiome in PFAS transformation.[4][10][11]

  • Sample Collection and Preparation : Human fecal samples are collected from healthy donors. The samples are homogenized and suspended in a buffer (e.g., phosphate buffer) to a specific concentration. Protein content is determined using a standard assay (e.g., BCA Protein Assay).[10]

  • Incubation : All incubations are performed under strict anaerobic conditions to mimic the colon environment.[4][10]

    • In an anaerobic chamber, fecal suspensions are incubated with 8:2 monoPAP at environmentally relevant concentrations (e.g., 400–10,000 nM) at 37°C.[10]

    • Incubations are carried out for various time points (e.g., up to 120 minutes) to assess transformation kinetics.[4]

  • Reaction Termination and Sample Extraction :

    • Reactions are terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt enzymatic activity.[4]

    • Internal standards are added to the samples to correct for matrix effects and variations in extraction efficiency.

    • Samples are centrifuged, and the supernatant is collected for analysis. Further solid-phase extraction (SPE) cleanup may be employed to remove interferences.

  • Analysis : Samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) to identify and quantify the parent compound (8:2 monoPAP) and its metabolites (e.g., 8:2 FTOH, FTCA, FTUCA, PFOA).[4][11]

Analytical Methodologies

The accurate detection and quantification of 8:2 monoPAP and its transformation products are critical.

  • Instrumentation : LC-MS/MS is the most common and preferred technique due to its high sensitivity and specificity for analyzing these compounds in complex matrices like environmental and biological samples.[1][12] High-resolution mass spectrometry (HRMS) is also used for identifying unknown transformation products.[1]

  • Sample Preparation : Efficient extraction is crucial. Different solvent mixtures are used depending on the matrix. For soil, adding acetic acid can enhance the recovery of PAPs and inhibit hydrolysis during extraction.[7] Solid-phase extraction (SPE) is frequently used to clean up and concentrate extracts before instrumental analysis.

  • Quality Control : Strict quality control measures are necessary to avoid background contamination, as PFAS are present in many laboratory materials.[3][13] This includes the regular analysis of procedural blanks, the use of reference materials or matrix spikes, and avoiding fluoropolymer materials in the sample path.[13]

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Sample Collect Matrix (e.g., Soil, Fecal Suspension) Spike Spike with 8:2 monoPAP Sample->Spike Incubate Incubate (e.g., Aerobic/Anaerobic, 37°C) Spike->Incubate Time Collect Samples at Time Points Incubate->Time Terminate Terminate Reaction & Add Internal Standards Time->Terminate Extract Solvent Extraction & SPE Cleanup Terminate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantify Analytes LCMS->Data

Workflow for a typical 8:2 monoPAP biotransformation study.

Conclusion

8:2 monoPAP is a significant, though indirect, source of the persistent and toxic compound PFOA in the environment. Its transformation is driven by both abiotic hydrolysis and, more significantly, biotic pathways mediated by microorganisms in various ecosystems and within organisms, including humans. The primary biotransformation pathway proceeds via the intermediate 8:2 FTOH, which is subsequently oxidized to PFOA. Understanding the kinetics, pathways, and influencing factors of this transformation is crucial for accurately assessing the risks associated with 8:2 monoPAP and for developing effective regulatory and remediation strategies for the broader class of PFAS compounds. Continued research using advanced analytical methods will further elucidate the contribution of such precursor compounds to the overall environmental burden of PFOA.

References

Abiotic Degradation of 8:2 MonoPAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the abiotic degradation pathways of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP), a compound of significant environmental interest due to its potential to transform into persistent per- and polyfluoroalkyl substances (PFAS). This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate of PFAS.

Executive Summary

The primary abiotic degradation pathway for 8:2 monoPAP is hydrolysis, a process that is significantly influenced by pH. This initial cleavage of the phosphate ester bond yields 8:2 fluorotelomer alcohol (8:2 FTOH). While 8:2 monoPAP itself exhibits limited susceptibility to direct photolysis, its hydrolysis product, 8:2 FTOH, undergoes indirect photolysis mediated by hydroxyl radicals. This secondary degradation process leads to the formation of a series of intermediate compounds, ultimately resulting in the formation of persistent perfluorinated carboxylic acids (PFCAs), including perfluorooctanoic acid (PFOA).

Hydrolysis of 8:2 monoPAP

Hydrolysis is the principal abiotic mechanism initiating the degradation of 8:2 monoPAP in aqueous environments.[1] The process involves the nucleophilic attack on the phosphorus center, leading to the cleavage of the phosphate-oxygen bond and the release of 8:2 FTOH and inorganic phosphate.[1][2] Kinetic studies have shown that this hydrolysis follows first-order reaction kinetics.[2]

Influence of pH

The rate of hydrolysis of 8:2 monoPAP is highly dependent on the pH of the surrounding medium, with significantly enhanced degradation observed under alkaline conditions.[1][2] This is a critical factor in predicting the persistence of 8:2 monoPAP in various environmental compartments.

Table 1: Hydrolysis Data for 8:2 monoPAP

ConditionHydrolysis Rate Constant (k)Estimated Half-lifeReference
Alkaline0.05 - 0.1 h⁻¹Not Specified[1]
Environmental ConditionsSlow>26 years[1]
Experimental Protocol for Hydrolysis Studies

The following provides a generalized protocol for investigating the abiotic hydrolysis of 8:2 monoPAP.

Objective: To determine the hydrolysis rate of 8:2 monoPAP as a function of pH.

Materials:

  • 8:2 monoPAP standard

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions (pH 4, 7, and 9)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare stock solutions of 8:2 monoPAP in methanol.

  • In separate amber glass vials, prepare aqueous solutions of 8:2 monoPAP at a known concentration in each of the buffer solutions (pH 4, 7, and 9).

  • Include control samples with high-purity water.

  • Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • At predetermined time intervals, collect aliquots from each vial.

  • Quench the hydrolysis reaction immediately, for example, by adding a strong acid or by freezing.

  • Analyze the samples for the concentration of 8:2 monoPAP and the formation of 8:2 FTOH using a validated LC-MS/MS method.

  • Calculate the first-order rate constants and half-lives for the degradation of 8:2 monoPAP at each pH.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock 8:2 monoPAP Stock Solution pH4 pH 4 Buffer Stock->pH4 Spike pH7 pH 7 Buffer Stock->pH7 Spike pH9 pH 9 Buffer Stock->pH9 Spike Incubate Incubate at Constant Temperature (Dark) pH4->Incubate pH7->Incubate pH9->Incubate Sampling Time-course Sampling Incubate->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Data Analysis (Rate Constants) Analysis->Data

Experimental workflow for 8:2 monoPAP hydrolysis study.

Photolysis of 8:2 monoPAP and its Degradation Product 8:2 FTOH

Direct photolysis of 8:2 monoPAP is not considered a significant degradation pathway. However, its primary hydrolysis product, 8:2 FTOH, is susceptible to indirect photolysis in aqueous environments.[3][4][5] This process is primarily driven by the reaction with hydroxyl radicals (•OH), which are naturally present in sunlit surface waters.

Indirect Photolysis of 8:2 FTOH

The photolytic degradation of 8:2 FTOH proceeds through a series of oxidation steps, leading to the formation of several intermediate products before ultimately yielding persistent PFCAs. The major products include 8:2 fluorotelomer aldehyde and 8:2 fluorotelomer carboxylic acid (8:2 FTCA), with PFOA being a major end product.[3][4][5]

Table 2: Photolysis Half-lives of 8:2 FTOH in Various Aqueous Media

MediumConditionHalf-life (hours)Reference
Aqueous Solution10 mM H₂O₂0.83 ± 0.20[3][4][5]
Aqueous Solution100 µM H₂O₂38.0 ± 6.0[3][4][5]
Synthetic Field Water-30.5 ± 8.0 to 163.1 ± 3.0[3][4][5]
Lake Ontario Water-93.2 ± 10.0[3][4][5]
Experimental Protocol for Photolysis Studies

The following protocol outlines a general procedure for investigating the indirect photolysis of 8:2 FTOH.

Objective: To determine the indirect photolysis rate and identify the degradation products of 8:2 FTOH in aqueous solutions.

Materials:

  • 8:2 FTOH standard

  • High-purity water

  • Hydrogen peroxide (H₂O₂) as a source of hydroxyl radicals

  • Natural water samples (e.g., lake water)

  • Quartz tubes (transparent to UV light)

  • A solar simulator or a suitable UV lamp

  • LC-MS/MS system

Procedure:

  • Prepare aqueous solutions of 8:2 FTOH in high-purity water, synthetic field water, and natural water samples in quartz tubes.

  • For indirect photolysis experiments, add a known concentration of a photosensitizer, such as hydrogen peroxide.

  • Include dark control samples wrapped in aluminum foil to assess any non-photolytic degradation.

  • Expose the samples to a light source with a known spectral output and intensity, simulating natural sunlight.

  • At specific time intervals, withdraw samples for analysis.

  • Analyze the samples for the concentration of 8:2 FTOH and its degradation products (e.g., 8:2 fluorotelomer aldehyde, 8:2 FTCA, PFOA) using a validated LC-MS/MS method.

  • Determine the pseudo-first-order rate constants and half-lives for the photolytic degradation of 8:2 FTOH.

G cluster_pathway Abiotic Degradation Pathway of 8:2 monoPAP monoPAP 8:2 monoPAP FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis (pH dependent) Aldehyde 8:2 Fluorotelomer Aldehyde FTOH->Aldehyde Indirect Photolysis (•OH mediated) FTCA 8:2 FTCA Aldehyde->FTCA Oxidation PFOA PFOA FTCA->PFOA Further Degradation

Primary abiotic degradation pathway of 8:2 monoPAP.

Analytical Methodologies

The accurate quantification of 8:2 monoPAP and its degradation products is crucial for understanding its environmental fate. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective analytical technique for this purpose due to its high sensitivity and selectivity.

Sample Preparation
  • Water Samples: Direct injection or solid-phase extraction (SPE) for pre-concentration.

  • Solid Samples (e.g., soil, sediment): Solvent extraction followed by SPE cleanup.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography (e.g., C18 column) is typically used for separation.

  • Ionization: Electrospray ionization (ESI) in negative mode is commonly employed for the analysis of these acidic and polar compounds.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of target analytes.

Conclusion

The abiotic degradation of 8:2 monoPAP is a multi-step process initiated by pH-dependent hydrolysis to form 8:2 FTOH. While 8:2 monoPAP is resistant to direct photolysis, the resulting 8:2 FTOH readily undergoes indirect photolysis, leading to the formation of various transformation products, including the persistent and regulated compound PFOA. Understanding these degradation pathways and the factors that influence their rates is essential for accurately assessing the environmental risks associated with 8:2 monoPAP and other polyfluoroalkyl substances. Further research is needed to obtain more detailed quantitative data on the hydrolysis of 8:2 monoPAP under a wider range of environmental conditions to improve the accuracy of environmental fate models.

References

Microbial Biotransformation of 8:2 Fluorotelomer Phosphate Monoester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8:2 fluorotelomer phosphate monoester (8:2 FTMP) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of chemicals of emerging concern due to their persistence, bioaccumulation, and potential toxicity. A significant environmental fate of 8:2 FTMP is its biotransformation by microorganisms into other poly- and perfluorinated compounds, including the highly persistent and well-studied perfluorooctanoic acid (PFOA). This technical guide provides an in-depth overview of the microbial biotransformation of 8:2 FTMP, summarizing key degradation pathways, quantitative data from various studies, and detailed experimental protocols for researchers in the field. The information is presented to be a valuable resource for scientists and professionals involved in environmental science, toxicology, and drug development to understand the environmental behavior of this important PFAS precursor.

Introduction

This compound (8:2 FTMP) is a polyfluoroalkyl substance used in a variety of industrial and consumer products for its surfactant properties. Its chemical structure consists of an eight-carbon fluorinated telomer chain linked to a phosphate group. While not persistent in its original form, 8:2 FTMP is considered a precursor to persistent perfluoroalkyl acids (PFAAs)[1][2]. Microbial communities in various environments, including soil, activated sludge, and sediments, can biotransform 8:2 FTMP, leading to the formation of more stable and potentially more toxic degradation products[1][2]. Understanding the pathways and kinetics of this biotransformation is crucial for assessing the environmental risks associated with 8:2 FTMP and for developing potential bioremediation strategies.

Biotransformation Pathways

The microbial biotransformation of 8:2 FTMP is a multi-step process that can occur under both aerobic and anaerobic conditions, leading to a variety of intermediate and terminal products. The initial and often rate-limiting step is the enzymatic hydrolysis of the phosphate ester bond, releasing the 8:2 fluorotelomer alcohol (8:2 FTOH)[1][2]. Subsequent degradation of 8:2 FTOH proceeds through different pathways depending on the redox conditions.

Aerobic Biotransformation

Under aerobic conditions, the biotransformation of 8:2 FTOH is relatively rapid and leads to the formation of several key intermediates and terminal perfluorinated carboxylic acids (PFCAs). The generally accepted pathway involves the oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, followed by further degradation.

Aerobic_Biotransformation 8:2 FTMP 8:2 FTMP 8:2 FTOH 8:2 FTOH 8:2 FTMP->8:2 FTOH Hydrolysis 8:2 FTAL 8:2 FTAL 8:2 FTOH->8:2 FTAL Oxidation 8:2 FTCA 8:2 FTCA 8:2 FTAL->8:2 FTCA Oxidation 8:2 FTUCA 8:2 FTUCA 8:2 FTCA->8:2 FTUCA 7:2 sFTOH 7:2 sFTOH 8:2 FTUCA->7:2 sFTOH PFOA PFOA 7:2 sFTOH->PFOA Shorter-chain PFCAs Shorter-chain PFCAs PFOA->Shorter-chain PFCAs

Aerobic biotransformation pathway of 8:2 FTMP.
Anaerobic Biotransformation

Under anaerobic conditions, the biotransformation of 8:2 FTOH also occurs, but the pathways and end products can differ from aerobic degradation. The initial hydrolysis to 8:2 FTOH is the same. However, subsequent steps may proceed at a slower rate and can lead to the accumulation of different intermediates.

Anaerobic_Biotransformation 8:2 FTMP 8:2 FTMP 8:2 FTOH 8:2 FTOH 8:2 FTMP->8:2 FTOH Hydrolysis 8:2 FTAL 8:2 FTAL 8:2 FTOH->8:2 FTAL Oxidation 8:2 FTCA 8:2 FTCA 8:2 FTAL->8:2 FTCA Oxidation 8:2 FTUCA 8:2 FTUCA 8:2 FTCA->8:2 FTUCA 7:3 Acid 7:3 Acid 8:2 FTUCA->7:3 Acid PFOA PFOA 7:3 Acid->PFOA

Anaerobic biotransformation pathway of 8:2 FTMP.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the microbial biotransformation of 8:2 fluorotelomer compounds.

Table 1: Half-lives of 8:2 Fluorotelomer Compounds in Different Matrices

CompoundMatrixRedox ConditionHalf-lifeReference
8:2 FTMPAerobic SoilAerobic~10 days[2]
8:2 FTOHAerobic SoilAerobic< 5 days[3]
8:2 FTOHAFFF-impacted SoilAerobic3 days[4]
8:2 FTOHAFFF-impacted SoilNitrate-reducing12.5 - 36.5 days[4]
8:2 FTSAerobic SoilAerobic10.3 days[5]
8:2 FTACAerobic SoilAerobic≤ 5 days[1]
8:2 FTMACAerobic SoilAerobic15 days[1]

Table 2: Molar Conversion of 8:2 Fluorotelomer Compounds to Key Metabolites

Parent CompoundMetaboliteMolar Yield (%)Incubation Time (days)MatrixRedox ConditionReference
8:2 FTSPFOA1.7 ± 0.0780Aerobic SoilAerobic[5]
8:2 FTAC/FTMACPFOAup to 10.3105Aerobic SoilAerobic[1]
8:2 FTOHPFOA0.3181Digester SludgeAnaerobic[6][7]
8:2 FTOH8:2 FTCA18181Digester SludgeAnaerobic[6][7]
8:2 FTOH8:2 FTUCA5.1181Digester SludgeAnaerobic[6][7]
8:2 FTOH7:3 Acid27181Digester SludgeAnaerobic[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 8:2 FTMP biotransformation.

Aerobic Soil Microcosm Study

This protocol describes a typical laboratory investigation of 8:2 FTMP biotransformation in aerobic soil.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Soil_Collection Soil Collection & Sieving Microcosm_Setup Microcosm Setup (Serum Bottles) Soil_Collection->Microcosm_Setup Spiking Spike with 8:2 FTMP Microcosm_Setup->Spiking Incubation Incubate at Controlled Temperature (e.g., 25°C) Spiking->Incubation Sacrifice Sacrifice Triplicate Microcosms at Time Points Incubation->Sacrifice Extraction Solvent Extraction (e.g., Acetonitrile) Sacrifice->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Workflow for an aerobic soil microcosm experiment.

Materials:

  • Fresh soil, sieved (<2 mm)

  • 8:2 FTMP standard

  • Serum bottles (e.g., 125 mL)

  • Crimp caps with PTFE-lined septa

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Syringes and needles

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Soil Preparation: Collect fresh soil from a relevant site. Sieve the soil to <2 mm to ensure homogeneity. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

  • Microcosm Setup: Add a known amount of prepared soil (e.g., 20 g dry weight equivalent) to each serum bottle. Prepare triplicate microcosms for each time point, plus sterile controls (autoclaved soil).

  • Spiking: Prepare a stock solution of 8:2 FTMP in methanol. Spike the soil in each microcosm to achieve the desired initial concentration (e.g., 1 µg/g). Allow the solvent to evaporate in a fume hood.

  • Incubation: Seal the serum bottles with crimp caps. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice triplicate live microcosms and one sterile control.

  • Extraction:

    • To each soil sample, add a known volume of extraction solvent (e.g., 20 mL of acetonitrile).

    • Shake vigorously for a set period (e.g., 30 minutes).

    • Centrifuge the samples to separate the soil from the supernatant.

    • Collect the supernatant. Repeat the extraction process on the soil pellet at least once more and combine the supernatants.

    • Filter the combined extract through a 0.22 µm filter into an autosampler vial.

  • Analysis: Analyze the extracts for 8:2 FTMP and its degradation products using a validated LC-MS/MS method.

Anaerobic Activated Sludge Digestion

This protocol outlines a method to study the biotransformation of 8:2 FTMP under anaerobic conditions using activated sludge.

Materials:

  • Anaerobic activated sludge from a wastewater treatment plant

  • 8:2 FTMP standard

  • Anaerobic medium

  • Serum bottles

  • Butyl rubber stoppers and aluminum crimp caps

  • Nitrogen gas (oxygen-free)

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Sludge and Medium Preparation: Obtain fresh anaerobic activated sludge. Prepare an anaerobic mineral medium and sparge with nitrogen gas to remove oxygen.

  • Microcosm Setup: In an anaerobic glovebox, add a specific volume of sludge and anaerobic medium to serum bottles (e.g., 50 mL sludge and 50 mL medium in a 160 mL bottle).

  • Spiking: Spike the microcosms with a stock solution of 8:2 FTMP to the desired concentration.

  • Incubation: Seal the bottles and incubate them in the dark on a shaker at a constant temperature (e.g., 35°C).

  • Sampling: At regular intervals, withdraw liquid samples from the microcosms using a gas-tight syringe.

  • Sample Preparation: Centrifuge the collected sample to pellet the solids. Extract the supernatant and the solid phase separately with an appropriate solvent (e.g., acetonitrile).

  • Analysis: Analyze the extracts using LC-MS/MS.

LC-MS/MS Analysis

This section provides a general protocol for the quantification of 8:2 FTMP and its metabolites. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with a modifier (e.g., 2 mM ammonium acetate)

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined and optimized.

  • Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.

Quantification:

  • Quantification is typically performed using an internal standard method with isotopically labeled standards for each analyte where available. Calibration curves are generated using a series of standard solutions of known concentrations.

Conclusion

The microbial biotransformation of this compound is a complex process that contributes to the environmental burden of persistent perfluoroalkyl acids. This guide has provided a comprehensive overview of the known degradation pathways, a summary of quantitative data on transformation rates and product formation, and detailed experimental protocols to aid researchers in this field. Further research is needed to fully elucidate the diversity of microorganisms and enzymes involved in these transformations and to assess the environmental fate of the numerous intermediate products. A thorough understanding of these processes is essential for developing effective risk assessment and remediation strategies for PFAS-contaminated sites.

References

8:2 MonoPAP in Food Packaging: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the occurrence, analysis, and toxicological implications of 8:2 mono[2-(perfluorooctyl)ethyl] phosphate (8:2 monoPAP) in food packaging materials.

This technical guide provides a comprehensive overview of 8:2 monoPAP, a polyfluoroalkyl substance (PFAS) found in food contact materials (FCMs). It is intended for researchers, scientists, and professionals in drug development who are investigating the environmental and health impacts of these compounds.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide array of industrial and consumer products due to their unique properties, including resistance to heat, oil, and water.[1][2] In the food packaging industry, PFAS, including polyfluoroalkyl phosphate esters (PAPs), are applied to paper and board to prevent grease from leaking through.[1][3] 8:2 monoPAP is one such compound that has been identified in various food packaging materials.[4][5] Concerns have been raised about the migration of these substances from packaging into food, leading to human exposure.[1][4] This guide details the current knowledge on the occurrence of 8:2 monoPAP, the analytical methods for its detection, and its toxicological profile.

Occurrence of 8:2 monoPAP in Food Packaging Materials

Studies have detected 8:2 monoPAP in various food packaging materials, particularly those made from paper and cardboard. The concentrations can vary depending on the product type and the manufacturing process.

Food Packaging Material TypeConcentration of 8:2 monoPAPReference
Various Food Packaging<0.001–2.7 ng/g[4]

Analytical Methodologies for Detection

The accurate quantification of 8:2 monoPAP in food packaging materials is crucial for assessing human exposure and ensuring regulatory compliance. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation and Extraction

A common protocol for extracting 8:2 monoPAP from solid food packaging samples involves the following steps:

  • Sample Comminution: The packaging material is typically cut or broken into small pieces to increase the surface area for extraction.

  • Solvent Extraction: Methanol is a frequently used solvent for extraction. The sample is immersed in methanol and subjected to ultrasonication for a specified duration (e.g., 30 minutes). This process is often repeated multiple times to ensure efficient extraction.[4]

  • Extract Filtration and Concentration: The resulting extract is filtered to remove solid particles and then concentrated, often under a stream of nitrogen, to increase the analyte concentration before instrumental analysis.

Instrumental Analysis

UPLC-MS/MS is a powerful tool for the sensitive and selective detection of 8:2 monoPAP. Key aspects of the instrumental analysis include:

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate 8:2 monoPAP from other components in the extract.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. A potential interference in the MRM transition of 8:2 monoPAP (543 m/z > 97 m/z) can occur from 8:2 FTOH-sulfate. Therefore, an additional MRM transition is recommended to resolve this potential interference.[3]

Toxicology and Biotransformation

The toxicological profile of 8:2 monoPAP is of significant interest due to its potential to contribute to the body burden of more persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA).

Biotransformation to PFOA

8:2 monoPAP is considered a precursor to PFOA.[6] In vivo studies in rats have demonstrated that 8:2 monoPAP can be absorbed and biotransformed into PFOA.[3] This transformation is a significant indirect pathway for human exposure to PFOA.[3] The biotransformation process involves several steps, including the initial cleavage of the phosphate ester linkage.[7]

Endocrine Disruption

There is evidence to suggest that 8:2 monoPAP can affect the synthesis of sex hormones, indicating potential endocrine-disrupting activity.[8]

Signaling Pathways and Experimental Workflows

To visualize the biotransformation of 8:2 monoPAP and a typical analytical workflow, the following diagrams are provided in the DOT language.

Biotransformation_of_8_2_monoPAP cluster_exposure Exposure cluster_body Human Body Food_Packaging Food Packaging (containing 8:2 monoPAP) 8_2_monoPAP 8:2 monoPAP Food_Packaging->8_2_monoPAP Migration 8_2_FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) 8_2_monoPAP->8_2_FTOH Hydrolysis Intermediates Metabolic Intermediates 8_2_FTOH->Intermediates Oxidation PFOA Perfluorooctanoic Acid (PFOA) Intermediates->PFOA Further Metabolism

Caption: Biotransformation pathway of 8:2 monoPAP to PFOA.

Analytical_Workflow_8_2_monoPAP Start Sample Collection (Food Packaging) Preparation Sample Preparation (Cut/Grind) Start->Preparation Extraction Solvent Extraction (Methanol, Sonication) Preparation->Extraction Cleanup Extract Cleanup (Filtration) Extraction->Cleanup Analysis Instrumental Analysis (UPLC-MS/MS) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for 8:2 monoPAP analysis.

References

An In-depth Technical Guide to the Structural Characteristics of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP). As a member of the per- and polyfluoroalkyl substances (PFAS) family, 8:2 monoPAP is of significant interest due to its unique properties and its role as a precursor to persistent perfluorinated compounds. This document details its chemical identity, summarizes its key physicochemical properties, outlines its synthesis and analytical methodologies, and describes its principal degradation pathways. The information is presented to support research, scientific analysis, and developmental applications involving this compound.

Chemical Identity and Structure

This compound (8:2 monoPAP) is a complex organofluorine compound. Its structure is characterized by a hydrophobic, perfluorinated eight-carbon tail linked via a two-carbon ethyl spacer to a hydrophilic phosphate monoester head group.[1][2] This amphiphilic nature governs its environmental behavior and interactions with biological systems.

The key structural identifiers for 8:2 monoPAP are:

  • IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate[3]

  • Molecular Formula: C₁₀H₆F₁₇O₄P[3]

  • CAS Number: 57678-03-2[3]

Below is a diagram illustrating the chemical structure of 8:2 monoPAP.

Chemical Structure of this compound P P O1 O P->O1  =O O2 O P->O2 OH1 OH P->OH1 OH2 OH P->OH2 CH2_1 CH₂ O2->CH2_1 O3 O CH2_2 CH₂ CH2_1->CH2_2 CF2_chain (CF₂)₇ CH2_2->CF2_chain CF3 CF₃ CF2_chain->CF3

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 544.10 g/mol [3]
XLogP3 4.6[3]
Melting Point Data not available
Boiling Point Data not available
Vapor Pressure Data not available
Water Solubility Data not available for 8:2 monoPAP. The precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), has a water solubility of 0.194 ± 0.032 mg/L.[1]
Collision Cross Section 198.1 Ų ([M+H]⁺, DT, N₂, ESI+) 269.1 Ų ([M-H]⁻, DT, N₂, ESI-)[3]

Synthesis

The synthesis of 8:2 monoPAP is a product of the telomerization process.[1][2] It is typically achieved through a two-step chemical reaction.[4] The first step involves the synthesis of the precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), via telomerization.[5] The second step is the phosphorylation of 8:2 FTOH to yield the final monoester product.[4]

General Synthesis Pathway

The general pathway for the synthesis of 8:2 monoPAP is illustrated below.

General Synthesis Pathway of 8:2 monoPAP FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP This compound (8:2 monoPAP) FTOH->monoPAP Phosphorylation Phosphorylating_Agent Phosphorylating Agent (e.g., P₂O₅ or POCl₃) Phosphorylating_Agent->monoPAP

Caption: General synthesis pathway of 8:2 monoPAP.

Experimental Protocol for Synthesis

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis of monoalkyl phosphates can be adapted from established methods involving the reaction of an alcohol with a phosphorylating agent. A common method involves the use of phosphorus pentoxide (P₂O₅).

Materials:

  • 8:2 Fluorotelomer Alcohol (8:2 FTOH)

  • Phosphorus Pentoxide (P₂O₅)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

  • Deionized water

  • Apparatus for heating, stirring, and extraction

Procedure:

  • Dissolve 8:2 FTOH in the anhydrous solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

  • Slowly add P₂O₅ to the stirred solution. The molar ratio of alcohol to P₂O₅ is critical in determining the ratio of mono- to di-ester products. For a higher yield of the monoester, a molar excess of the alcohol is typically used.

  • The reaction mixture is then heated and stirred for a specified period. Reaction temperature and time will influence the reaction rate and product distribution.

  • After the reaction is complete, the mixture is cooled.

  • The phosphate esters are then hydrolyzed by the careful addition of water.

  • The product is then purified, which may involve steps such as liquid-liquid extraction to remove unreacted alcohol and phosphoric acid, followed by solvent evaporation.

Note: This is a generalized protocol. The specific reaction conditions, stoichiometry, and purification methods would need to be optimized for high yield and purity of 8:2 monoPAP.

Analytical Methodology

The gold standard for the detection and quantification of 8:2 monoPAP in various matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[6] This technique offers high sensitivity and selectivity, which is necessary for analyzing complex environmental and biological samples.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of 8:2 monoPAP is depicted below.

LC-MS/MS Analysis Workflow for 8:2 monoPAP Sample_Collection Sample Collection (e.g., Water, Soil, Serum) Extraction Extraction (e.g., Solid-Phase Extraction) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration LC_Separation LC Separation (C18 column) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI⁻, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the analysis of 8:2 monoPAP using LC-MS/MS.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a composite based on methods reported for the analysis of polyfluoroalkyl phosphate esters in various samples.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak acidic solution to remove interferences.

  • Elute the neutral and weakly retained compounds with an appropriate solvent.

  • Elute the acidic compounds, including 8:2 monoPAP, with a basic solvent mixture (e.g., methanol with ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 stationary phase is commonly used (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm).[3]

    • Mobile Phase A: Ammonium acetate solution (e.g., 2 mM).[7]

    • Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[7]

    • Gradient: A gradient elution is employed to separate the analytes. A typical gradient might start with a high percentage of mobile phase A, which is then decreased over time to elute the more hydrophobic compounds.[7]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization in negative mode (ESI⁻) is preferred for phosphate esters.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for 8:2 monoPAP. A common precursor ion is [M-H]⁻ at m/z 542.97.[3]

Degradation and Transformation Pathways

8:2 monoPAP is considered a precursor compound that can degrade in the environment and in biological systems to form persistent perfluorinated carboxylic acids (PFCAs), most notably perfluorooctanoic acid (PFOA).[1][2]

The primary degradation pathway is initiated by the hydrolysis of the phosphate ester linkage, which can be both an abiotic and a biotic process.[4] This initial step releases 8:2 fluorotelomer alcohol (8:2 FTOH).[4] Subsequently, 8:2 FTOH undergoes a series of oxidation steps, often mediated by microbial enzymes, to form a variety of intermediate products before ultimately being transformed into stable PFCAs.[4]

Biotransformation Pathway of 8:2 monoPAP

The following diagram illustrates the key steps in the biotransformation of 8:2 monoPAP.

Biotransformation Pathway of 8:2 monoPAP monoPAP 8:2 monoPAP FTOH 8:2 FTOH (Fluorotelomer Alcohol) monoPAP->FTOH Hydrolysis (Abiotic/Biotic) FTAL 8:2 FTAL (Fluorotelomer Aldehyde) FTOH->FTAL Oxidation FTCA 8:2 FTCA (Fluorotelomer Carboxylic Acid) FTAL->FTCA Oxidation FTUCA 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid) FTCA->FTUCA PFOA PFOA (Perfluorooctanoic Acid) and other PFCAs FTCA->PFOA FTUCA->PFOA

Caption: Biotransformation pathway of 8:2 monoPAP to PFOA.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical characteristics of this compound. The information presented, including its chemical identity, physicochemical properties, synthesis and analytical methods, and degradation pathways, is intended to be a valuable resource for researchers and professionals working with this and related PFAS compounds. A deeper understanding of these characteristics is essential for assessing its environmental impact, developing effective remediation strategies, and informing future research and development in related fields.

References

An In-depth Technical Guide to 8:2 Fluorotelomer Phosphate Diesters (diPAPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 fluorotelomer phosphate diesters (8:2 diPAPs) are a subgroup of per- and polyfluoroalkyl substances (PFAS) that have been utilized in a variety of industrial and consumer products for their surfactant properties.[1] Primarily associated with the telomerization manufacturing process, these compounds have been incorporated into items such as food packaging, textiles, and firefighting foams.[2][3] 8:2 diPAPs are recognized as "precursor" compounds, meaning they can degrade or biotransform in the environment and in biological systems into other persistent PFAS, notably perfluorooctanoic acid (PFOA).[2][4] This characteristic has made them a significant focus of environmental and toxicological research, as the widespread contamination with persistent PFAS is substantially influenced by the degradation of such precursors.

Environmental Fate and Biotransformation

8:2 diPAPs are subject to transformation in various environmental compartments and biological systems. The primary degradation pathway involves the cleavage of the phosphate ester bond, leading to the formation of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) and subsequently 8:2 fluorotelomer alcohol (8:2 FTOH).[2][3] This biotransformation process can occur in soil, sediment, and aquatic organisms.[2] 8:2 FTOH is a key intermediate that can be further oxidized to form a range of perfluorinated carboxylic acids (PFCAs), including PFOA.[2][4] Atmospheric degradation of 8:2 FTOH is also a recognized source of PFCAs.[2]

G 8:2 diPAP 8:2 diPAP 8:2 monoPAP 8:2 monoPAP 8:2 diPAP->8:2 monoPAP Hydrolysis 8:2 FTOH 8:2 FTOH 8:2 monoPAP->8:2 FTOH Hydrolysis 8:2 FTCA 8:2 FTCA 8:2 FTOH->8:2 FTCA Oxidation 8:2 FTUCA 8:2 FTUCA 8:2 FTOH->8:2 FTUCA Oxidation PFOA PFOA 8:2 FTCA->PFOA β-oxidation 7:3 FTCA 7:3 FTCA 8:2 FTUCA->7:3 FTCA β-oxidation PFHpA PFHpA 7:3 FTCA->PFHpA β-oxidation

Toxicology and Health Effects

Toxicological studies have demonstrated the potential for 8:2 diPAPs to induce adverse health effects. Research in animal models has particularly highlighted their hepatotoxicity.

Hepatotoxicity

Studies in male C57BL/6J mice have shown that exposure to 8:2 diPAP at doses of 0.5, 5, and 50 mg/kg can lead to liver damage, characterized by hepatocyte swelling, spotty necrosis, and elevated serum levels of total bilirubin.[5] At the highest dose, significant increases in alanine transaminase (ALT) and aspartate aminotransferase (AST) were also observed, further indicating liver injury.[5]

Molecular Mechanisms of Toxicity: JAK2/STAT3 Pathway

The hepatotoxicity of 8:2 diPAPs has been linked to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2] Molecular docking studies have suggested a direct interaction between 8:2 diPAP and JAK2.[2] Exposure to 8:2 diPAP in mice led to decreased hepatic expression of JAK2, increased phosphorylation of STAT3, and reduced expression of the suppressor of cytokine signaling 3 (Socs3).[2] This suggests that 8:2 diPAP may inhibit Socs3, leading to the activation of the STAT3 pathway, which in turn promotes the polarization of M1 macrophages and contributes to liver inflammation.[2]

G cluster_cell Macrophage 8:2 diPAP 8:2 diPAP JAK2 JAK2 STAT3 STAT3 pSTAT3 pSTAT3 Socs3 Socs3 M1_Polarization M1 Macrophage Polarization Inflammation Liver Inflammation

Quantitative Data

The following tables summarize the concentrations of 8:2 diPAP found in various matrices and the toxicological endpoints from a key animal study.

Table 1: Concentrations of 8:2 diPAP in Human Tissues

TissueConcentration Range (ng/g)Reference
Human Autopsy Tissues<0.001 - 287[6]
Human Serum (USA)0.035 - 0.136 ng/mL[7]
Human Serum (China)0.002 - 0.067 ng/mL[7]

Table 2: Toxicological Endpoints of 8:2 diPAP in Male C57BL/6J Mice

Dose (mg/kg)ObservationReference
0.5, 5, 50Hepatocyte damage (swelling, necrosis, vacuolization)[5]
50Significantly elevated serum ALT and AST[5]
0.5, 5, 50Increased proportion of M1 macrophages in the liver[2]
0.5, 5, 50Increased phosphorylation of STAT3 in the liver[2]
0.5, 5, 50Decreased expression of Socs3 in the liver[2]

Experimental Protocols

Analysis of 8:2 diPAP in Biological and Environmental Samples via LC-MS/MS

The standard method for the quantification of 8:2 diPAPs and their metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8]

Sample Preparation (General Workflow for Water Samples)

  • Filtration: Water samples are typically filtered to remove particulate matter.

  • Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., a weak anion exchange resin) to concentrate the analytes and remove interfering matrix components.

  • Elution: The analytes are eluted from the SPE cartridge using an appropriate solvent, such as methanol or a mixture of methanol and ammonium hydroxide.

  • Concentration: The eluate is then concentrated, often to dryness under a gentle stream of nitrogen, and reconstituted in a small volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[9]

    • Flow Rate: A typical flow rate is around 400 µL/min.[9]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is the standard technique.

    • Detection: Selected reaction monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions for 8:2 diPAP and its metabolites are monitored.[9]

In Vivo Hepatotoxicity Study in Mice

The following protocol is based on a study investigating the hepatotoxic effects of 8:2 diPAP.[5]

Experimental Design

  • Animal Model: Healthy male C57BL/6J mice.

  • Acclimation: Animals are acclimated to laboratory conditions for a specified period (e.g., one week) before the start of the experiment.

  • Dosing:

    • Mice are randomly assigned to different treatment groups (e.g., control, 0.5, 5, and 50 mg/kg 8:2 diPAP).

    • 8:2 diPAP is dissolved in a suitable vehicle (e.g., corn oil).

    • The compound is administered orally (e.g., via gavage) daily for a set duration (e.g., 28 days).

  • Sample Collection:

    • At the end of the treatment period, blood samples are collected for serum biochemical analysis (e.g., ALT, AST, total bilirubin).

    • Liver tissues are harvested for histopathological examination and molecular analyses (e.g., Western blotting for protein expression).

  • Histopathology:

    • A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

  • Western Blot Analysis:

    • Liver tissue homogenates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., JAK2, STAT3, p-STAT3, Socs3) and a loading control (e.g., β-actin).

    • The membranes are then incubated with appropriate secondary antibodies, and the protein bands are visualized and quantified.

Conclusion

8:2 fluorotelomer phosphate diesters are environmentally relevant PFAS that contribute to the formation of persistent perfluorinated compounds. Toxicological evidence indicates a potential for these compounds to induce hepatotoxicity through the modulation of key signaling pathways such as the JAK2/STAT3 pathway. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental fate, bioaccumulation, and health effects of 8:2 diPAPs. Continued research in this area is crucial for a comprehensive understanding of the risks associated with this class of compounds and for the development of effective risk assessment and management strategies.

References

8:2 MonoPAP: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 Monosubstituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). Structurally, it consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is in turn linked to a monophosphate ester. This amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, has led to its use in various industrial and consumer products, particularly as a surfactant and surface-protecting agent. However, its environmental persistence and potential for biotransformation into more toxic and bioaccumulative perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), have raised significant concerns. This technical guide provides an in-depth overview of the physical and chemical properties of 8:2 monoPAP, details on its biological transformation, and relevant experimental methodologies.

Physical and Chemical Properties of 8:2 monoPAP

A summary of the key physicochemical properties of 8:2 monoPAP is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and may vary.

PropertyValueSource
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate[1]
CAS Number 57678-03-2[1]
Molecular Formula C₁₀H₆F₁₇O₄P[1]
Molecular Weight 544.10 g/mol [1]
Melting Point -43.8 °C[2]
Boiling Point 81.6 °C[2]
Water Solubility The phosphate group enhances its water solubility compared to other fluorinated compounds. However, the long fluorinated tail imparts hydrophobicity.[3]
pKa The pKa values for 6:2 and 8:2 monoPAP are comparable to those of mono-n-alkyl phosphates.[4]
Appearance White solid[5]

Biotransformation of 8:2 monoPAP

The primary concern surrounding 8:2 monoPAP in biological systems is its role as a precursor to persistent PFCAs. The biotransformation pathway involves several key steps, primarily initiated by hydrolysis and followed by oxidation.

The initial and often rate-limiting step in the biotransformation of 8:2 monoPAP is the enzymatic cleavage of the phosphate ester bond. This hydrolysis reaction releases the 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[6][7] This process has been observed in various biological systems, including microorganisms in soil and activated sludge, as well as in human liver and intestine S9 fractions.[6][8]

Following its formation, 8:2 FTOH undergoes further metabolism. This multi-step process involves oxidation to the corresponding 8:2 fluorotelomer aldehyde (8:2 FTAL), which is then further oxidized to the 8:2 fluorotelomer carboxylic acid (8:2 FTCA).[9] An alternative pathway can lead to the formation of the 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).[7][8]

These intermediate fluorotelomer acids are not stable and undergo further degradation, typically through a process resembling β-oxidation. This results in the shortening of the carbon chain and the ultimate formation of various PFCAs, with PFOA being a major and widely detected terminal product.[6][10] Shorter-chain PFCAs can also be formed.[6] The gut microbiome has been shown to play a significant role in the transformation of 8:2 monoPAP, contributing to the formation of various oxidative metabolites.[8]

Biotransformation_of_8_2_monoPAP monoPAP 8:2 monoPAP FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis FTAL 8:2 FTAL FTOH->FTAL Oxidation FTUCA 8:2 FTUCA FTOH->FTUCA Oxidation FTCA 8:2 FTCA FTAL->FTCA Oxidation PFCAs PFCAs (e.g., PFOA) FTCA->PFCAs Degradation FTUCA->PFCAs Degradation

Biotransformation pathway of 8:2 monoPAP.

Experimental Protocols

Determination of Physicochemical Properties

Standard methodologies are employed for the determination of the physicochemical properties of 8:2 monoPAP.

  • Melting and Boiling Point Determination: The Thiele tube method or differential scanning calorimetry (DSC) can be utilized for determining the melting point of solid 8:2 monoPAP.[11][12] Boiling point determination can also be performed using a Thiele tube setup for small sample volumes.[12]

  • Water Solubility: The shake-flask method followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common approach for determining the aqueous solubility of PFAS like 8:2 monoPAP.[13][14]

  • pKa Determination: Potentiometric titration is a widely used method for pKa determination.[15] For complex compounds like 8:2 monoPAP, spectrophotometric or conductometric methods can also be employed.[15] One study noted that the pKa of 8:2 monoPAP was determined to be comparable to mono-n-alkyl phosphates, suggesting that methods suitable for these compounds would be applicable.[4]

Analytical Methods for Detection and Quantification

The analysis of 8:2 monoPAP and its metabolites in various environmental and biological matrices is challenging due to their low concentrations and the complexity of the matrices. The most common and sensitive analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

A general workflow for the analysis of 8:2 monoPAP and its metabolites from a biological sample (e.g., serum, tissue) involves the following steps:

  • Sample Preparation: This is a critical step to isolate the analytes from the matrix and minimize interference. It typically involves:

    • Extraction: Solid-phase extraction (SPE) is widely used for concentrating and purifying PFAS from liquid samples.[16] For solid samples, extraction with an appropriate organic solvent (e.g., methanol, acetonitrile) is performed.

    • Cleanup: Further cleanup steps may be necessary to remove interfering substances.

  • LC Separation: The extracted sample is injected into a liquid chromatograph. A C8 or C18 reversed-phase column is commonly used to separate 8:2 monoPAP and its metabolites based on their polarity.[4]

  • MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used for the ionization of these acidic compounds. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each analyte are monitored.[4]

Experimental_Workflow_for_8_2_monoPAP_Analysis Sample Biological or Environmental Sample Extraction Extraction (e.g., SPE) Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis and Quantification MS->Data

General workflow for 8:2 monoPAP analysis.

Conclusion

8:2 monoPAP is a polyfluoroalkyl substance of significant interest due to its widespread use and its role as a precursor to persistent and potentially toxic perfluorinated compounds. Understanding its physical and chemical properties, as well as its biotransformation pathways, is crucial for assessing its environmental fate, human exposure, and potential toxicological effects. This technical guide provides a consolidated resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, offering key data and methodological insights to support further investigation into this important class of compounds.

References

8:2 monoPAP classification within PFAS substances

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 8:2 Mono-substituted Polyfluoroalkyl Phosphate Ester (8:2 monoPAP)

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic organofluorine compounds that have seen widespread use in industrial and consumer products since the 1950s.[1][2][3] Their unique chemical properties, including resistance to heat, oil, and water, are conferred by the strength of the carbon-fluorine bond.[2][4] Within this broad family, 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a significant member of the polyfluoroalkyl phosphate esters (PAPs) subclass.[5] It is not typically a final product but is used in the formulation of surface protection products and is considered a "precursor" substance.[5][6] This is because it can degrade or biotransform into highly persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), contributing to indirect environmental and human exposure to these more stable end-products.[6][7][8] This guide provides a comprehensive technical overview of 8:2 monoPAP, detailing its classification, chemical identity, analytical methodologies, transformation pathways, and toxicological profile for researchers and professionals in related scientific fields.

Classification and Chemical Identity

8:2 monoPAP is classified as a polyfluoroalkyl substance, which is distinguished from perfluoroalkyl substances by the presence of non-fluorinated carbon atoms in its structure.[2][4] Specifically, it belongs to the group of polyfluoroalkyl phosphate esters (PAPs). The "8:2" nomenclature signifies an eight-carbon fully fluorinated (perfluoroalkyl) chain attached to a two-carbon non-fluorinated (ethyl) linker group, which is in turn bonded to a mono-ester phosphate group.[6] It is a product of the telomerization manufacturing process.[6]

G PFAS PFAS (Per- and Polyfluoroalkyl Substances) Polyfluoroalkyl Polyfluoroalkyl Substances PFAS->Polyfluoroalkyl Perfluoroalkyl Perfluoroalkyl Substances (e.g., PFOA, PFOS) PFAS->Perfluoroalkyl PAPs Polyfluoroalkyl Phosphate Esters (PAPs) Polyfluoroalkyl->PAPs FTOHs Fluorotelomer Alcohols (FTOHs) Polyfluoroalkyl->FTOHs monoPAP mono-substituted PAPs PAPs->monoPAP diPAP di-substituted PAPs PAPs->diPAP monoPAP_82 8:2 monoPAP monoPAP->monoPAP_82

Caption: Hierarchical classification of 8:2 monoPAP within the PFAS family.

Table 1: Chemical and Physical Properties of 8:2 monoPAP

PropertyValueCitation(s)
CAS Number 57678-03-2[9]
Molecular Formula C₁₀H₆F₁₇O₄P[6][10]
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate[10]
Synonyms Mono[2-(perfluorooctyl)ethyl] phosphate, 8:2 Fluorotelomer phosphate monoester[9]
Molecular Weight 544.10 g/mol [1][11]
Chemical Class Perfluoroalkylphosphates/phosphinates/phosphate esters, Potential Endocrine Disruptor[10]

Synthesis and Experimental Protocols

General Synthesis Method

The synthesis of 8:2 monoPAP typically involves the phosphorylation of 8:2 fluorotelomer alcohol (8:2 FTOH).[12] While industrial methods may vary, a representative laboratory-scale synthesis protocol is described below.

Experimental Protocol: Synthesis of 8:2 monoPAP from 8:2 FTOH [13]

  • Reaction Setup: A solution of 8:2 fluorotelomer alcohol (8:2 FTOH) (14 mmol) in acetone is prepared in a reaction vessel equipped for reflux.

  • Phosphorylation: Phosphorus pentoxide (P₂O₅) (18 mmol) is added portion-wise to the FTOH solution.

  • Reflux: The reaction mixture is stirred under reflux for 10 hours to facilitate the formation of the phosphate ester.

  • Precipitation: Following the reaction, an ammonia solution (25% w/w) is added to precipitate the ammonium salt of the 8:2 monoPAP.

  • Purification: The crude product, a white solid, is rinsed with acetone to remove unreacted starting materials and by-products, yielding the purified product.[13]

Analytical Methodologies

The quantification of 8:2 monoPAP in environmental and biological matrices is challenging due to its trace concentrations and potential for matrix interference. The most common and sensitive method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14]

Experimental Protocol: Analysis of PAPs in Drinking Water by SPE-LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A weak anion exchange (WAX) SPE cartridge is used for extraction.

    • The cartridge is conditioned and equilibrated according to the manufacturer's protocol.

    • The water sample is loaded onto the cartridge, allowing the PAPs to adsorb.

    • Interferents are washed from the cartridge.

    • The target analytes (including 8:2 monoPAP) are eluted from the cartridge using 0.5% ammonium hydroxide (NH₄OH) in a suitable solvent.

    • The eluate is dried under a gentle stream of nitrogen and reconstituted in 0.5 mL of methanol for analysis.

  • Liquid Chromatography (LC) Separation:

    • System: Waters ACQUITY UPLC system or equivalent.

    • Column: Waters ACQUITY UPLC BEH C8 column (1.7 µm; 2.1 mm × 100 mm).

    • Mobile Phase A: Methanol.

    • Mobile Phase B: Ultrapure water containing 0.1% NH₄OH (v/v).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization in negative mode (ESI-).[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 8:2 monoPAP.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water or Serum Sample Collection SPE Solid-Phase Extraction (WAX Cartridge) Sample->SPE Elute Elution with NH4OH SPE->Elute Concentrate Dry & Reconstitute in Methanol Elute->Concentrate LC UPLC Separation (C8 Column) Concentrate->LC MSMS Tandem Mass Spec (ESI- MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General experimental workflow for the analysis of 8:2 monoPAP.

Table 2: Summary of Analytical Methods and Detection Limits for 8:2 monoPAP

MatrixAnalytical MethodMethod Detection Limit (MDL) / Limit of Quantitation (LOQ)Citation(s)
SerumLC-MS/MS0.085 ng/mL (MDL)[14]
Drinking WaterUPLC-MS/MS0.03 ng/L (LOD), 0.1 ng/L (LOQ)
Food SamplesLC-MS/MSSub to single digit pg/g range (MDL)[15]
Mussel TissueLC-MS/MS0.1-3.8 ng/g range (MDL)[16]

Environmental Fate and Biotransformation

8:2 monoPAP is considered a precursor substance because it transforms in the environment and biological systems to form other PFAS, most notably PFOA.[6] This transformation is a critical pathway for indirect exposure to persistent PFAAs.

The process begins with the cleavage of the phosphate ester group, followed by the oxidation of the resulting fluorotelomer alcohol.

  • Abiotic Degradation: The primary abiotic degradation pathway is hydrolysis, which cleaves the phosphate ester bond to release 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[6][12] MonoPAPs like 8:2 monoPAP are known to be hydrolytically unstable and degrade more rapidly than their diester (diPAP) counterparts.[12]

  • Biotransformation: Following hydrolysis, the liberated 8:2 FTOH undergoes extensive metabolic transformation.[12] This process, similar to β-oxidation, leads to the formation of PFOA as the primary terminal product, along with other shorter-chain PFCAs.[7][12] Studies in rats have confirmed the biotransformation of 8:2 monoPAP to PFOA.[7] However, absorption of monoPAPs from the gut may be limited, with some evidence suggesting that the initial hydrolysis may occur within the gut contents before absorption of the resulting metabolites.[8]

G monoPAP 8:2 monoPAP (C8F17CH2CH2OPO(OH)2) FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP->FTOH Hydrolysis (Abiotic/Biotic) Intermediates Metabolic Intermediates (e.g., FTUCAs, FTCAs) FTOH->Intermediates Metabolism (e.g., Oxidation) PFOA Perfluorooctanoic Acid (PFOA) Intermediates->PFOA β-oxidation like pathway Short_PFCAs Shorter-chain PFCAs (e.g., PFHpA, PFHxA) Intermediates->Short_PFCAs Minor Pathways

Caption: Biotransformation pathway of 8:2 monoPAP to PFOA and other PFCAs.

Toxicological Profile and Health Implications

The toxicology of 8:2 monoPAP is intrinsically linked to its role as a precursor to PFOA and other bioactive metabolites. While data on 8:2 monoPAP itself is limited, studies on it and related PAPs highlight several areas of concern.

  • Endocrine Disruption: 8:2 monoPAP is classified as a potential endocrine-disrupting compound.[10] In vitro and in vivo studies have shown that 8:2 monoPAP, along with its degradation product 8:2 FTOH and the related 8:2 diPAP, can affect the synthesis of sex hormones.[2][4] Specifically, exposure has been linked to a significant increase in the expression of CYP19 aromatase, an enzyme critical for estrogen synthesis.[4]

  • Bioavailability and Metabolism: While diPAPs have been shown to be bioavailable, studies on monoPAPs suggest they may not be readily absorbed from the gut in their original form.[8] However, evidence points to the cleavage of the phosphate-ester bond within the gut, allowing for the absorption of the resulting metabolites like 8:2 FTOH, which then undergo biotransformation.[8]

  • Precursor to Toxic PFAAs: The primary health concern associated with 8:2 monoPAP exposure is its contribution to the body burden of persistent PFAAs like PFOA.[7] PFOA is a well-studied PFAS linked to numerous adverse health effects in humans, including developmental and reproductive toxicity, immunotoxicity, thyroid disruption, and carcinogenicity.[8][17] Because of the long biological half-life of PFOA in humans, even low-level, chronic exposure to precursors like 8:2 monoPAP can result in a significant cumulative internal dose of PFOA over time.[7]

Table 3: Summary of Toxicological Findings Related to 8:2 monoPAP

Compound(s) StudiedStudy TypeEndpoint InvestigatedKey FindingCitation(s)
8:2 monoPAP, 8:2 diPAPRat (in vivo)Bioavailability, MetabolismBiotransformation to PFOA was observed.[7]
8:2 monoPAP, 8:2 diPAP, 8:2 FTOHIn vivo / In vitroHormone SynthesisSignificantly increased expression of CYP19 aromatase.[4]
monoPAPs and diPAPsRat (in vivo)Absorption, MetabolismmonoPAPs were not absorbed from the gut, but evidence of cleavage in gut contents was found.[8]
PFOA (Metabolite)Human EpidemiologyMultiple Health OutcomesAssociated with reproductive toxicity, immunotoxicity, and carcinogenicity.[8][17]

Conclusion

8:2 monoPAP is a polyfluoroalkyl phosphate ester that serves as an important indirect source of human and environmental exposure to persistent perfluoroalkyl acids, particularly PFOA. Its classification as a PFAS precursor underscores the need to consider the entire life cycle of such compounds, from their use in commercial products to their ultimate degradation into terminal, stable metabolites. Understanding the analytical methods for its detection, its synthesis, and its biotransformation pathways is crucial for accurately assessing exposure risks and developing effective risk management strategies. The toxicological profile of 8:2 monoPAP is dominated by its potential for endocrine disruption and its role in contributing to the body burden of more toxic PFAAs, making it a compound of significant interest to researchers, clinicians, and regulatory bodies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)

Abstract

The this compound (8:2 monoPAP) is a member of the broader class of per- and polyfluoroalkyl substances (PFAS) and serves as a precursor to persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). Understanding the environmental fate of 8:2 monoPAP is critical for assessing its ecological impact and developing effective risk mitigation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the abiotic and biotic degradation pathways of 8:2 monoPAP, its transformation products, and the experimental methodologies employed in its study. Quantitative data from various studies are summarized, and key transformation pathways and experimental workflows are visualized to facilitate a deeper understanding of its environmental behavior.

Introduction

Polyfluoroalkyl phosphate esters (PAPs) have been widely used in commercial applications, including food-contact paper, due to their grease-proofing properties.[1] 8:2 monoPAP is a significant compound in this class, not only due to its direct applications but also as a degradation product of the corresponding diester (8:2 diPAP).[2] The environmental concern surrounding 8:2 monoPAP stems from its potential to transform into highly persistent, bioaccumulative, and potentially toxic PFCAs.[3][4] This guide synthesizes the current knowledge on the environmental transformation of 8:2 monoPAP in various environmental compartments.

Abiotic Degradation

The primary abiotic degradation pathway for 8:2 monoPAP is hydrolysis.[2] This process involves the cleavage of the phosphate ester bond, which releases 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[2] MonoPAPs like 8:2 monoPAP are known to be hydrolytically unstable and tend to degrade more rapidly than their diester counterparts.[2][5] The rate of hydrolysis is influenced by environmental factors such as pH.[2]

Biotic Degradation

Microbial processes play a crucial role in the transformation of 8:2 monoPAP in environments such as soil and wastewater treatment systems.[1][2] The initial and rate-limiting step in the biodegradation of 8:2 monoPAP is the enzymatic cleavage of the phosphate ester linkage, which liberates 8:2 FTOH.[5]

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of 8:2 monoPAP and its primary intermediate, 8:2 FTOH, is significantly enhanced.[5] Following the initial hydrolysis, 8:2 FTOH undergoes further microbial oxidation. This subsequent degradation proceeds via a β-oxidation-like mechanism, involving key intermediates such as 8:2 fluorotelomer aldehyde (8:2 FTAL), 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA).[5] Ultimately, this pathway leads to the formation of various PFCAs, with PFOA being a prominent terminal product.[2][5] Studies in aerobic soil microcosms have demonstrated that the half-life of the parent compound can be on the order of days.[2] For instance, a study on a similar compound, 8:2 fluorotelomer stearate monoester, reported an observed half-life of 10.3 days in aerobic soil.[2] The subsequent degradation of the released 8:2 FTOH is even more rapid, with reported half-lives of approximately 2 to 7 days.[2][6]

Anaerobic Biodegradation

Under anaerobic conditions, the biotransformation of 8:2 FTOH, the key intermediate of 8:2 monoPAP, is generally slower than under aerobic conditions.[7] The specific transformation pathways and the resulting products are highly dependent on the prevailing redox conditions (e.g., nitrate-reducing, sulfate-reducing, or iron-reducing).[7][8]

Under nitrate-reducing conditions, the biotransformation of 8:2 FTOH can be relatively significant, with half-lives ranging from 12.5 to 36.5 days.[7][8] In contrast, under sulfate- and iron-reducing conditions, the degradation is much slower, with a significant fraction of the initial 8:2 FTOH remaining even after extended periods.[7][8] The transformation products observed under various anaerobic conditions include 8:2 FTCA and 8:2 FTUCA.[7][8] Notably, PFOA has been observed as a transformation product primarily under nitrate-reducing conditions.[7][8]

Transformation Pathways

The environmental transformation of 8:2 monoPAP is a multi-step process that leads to the formation of a variety of intermediate and terminal products. A generalized overview of the aerobic degradation pathway is presented below.

G A 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) B 8:2 Fluorotelomer Alcohol (8:2 FTOH) A->B Hydrolysis (Abiotic/Biotic) C 8:2 Fluorotelomer Aldehyde (8:2 FTAL) B->C Microbial Oxidation D 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) C->D Microbial Oxidation E 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) D->E β-oxidation like process F Perfluorooctanoic Acid (PFOA) & other PFCAs E->F Further transformation G cluster_prep Microcosm Preparation cluster_inc Incubation cluster_analysis Sampling and Analysis cluster_data Data Interpretation A Collect and characterize environmental matrix (e.g., soil) B Spike soil with 8:2 monoPAP solution A->B C Prepare live and autoclaved (sterile) controls B->C D Incubate microcosms under controlled aerobic conditions (temperature, moisture) C->D E Sacrifice microcosms at specific time points D->E F Solvent extraction of parent compound and metabolites E->F G Analysis by LC-MS/MS or GC-MS F->G H Quantify concentrations and calculate degradation kinetics (half-life) G->H I Identify transformation products and propose degradation pathway H->I

References

An In-Depth Technical Guide to the Hydrolysis of 8:2 Monosubstituted Polyfluoroalkyl Phosphate Ester (8:2 monoPAP) to 8:2 Fluorotelomer Alcohol (8:2 FTOH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 8:2 monosubstituted polyfluoroalkyl phosphate ester (8:2 monoPAP) to 8:2 fluorotelomer alcohol (8:2 FTOH). This conversion is a critical initial step in the environmental degradation and metabolic processing of this class of poly- and perfluoroalkyl substances (PFAS). Understanding the mechanisms, kinetics, and influencing factors of this hydrolysis is paramount for assessing the environmental fate, bioavailability, and potential toxicity of 8:2 monoPAP and related compounds.

Introduction to 8:2 monoPAP and its Environmental Significance

8:2 monoPAP is a member of the polyfluoroalkyl phosphate esters (PAPs) class of chemicals, which have been used in a variety of industrial and consumer products, including food packaging and textiles, for their water and oil repellent properties.[1] Structurally, it consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is then linked to a phosphate monoester headgroup. This amphiphilic nature governs its environmental behavior.

The hydrolysis of 8:2 monoPAP to 8:2 FTOH is a key transformation pathway in both abiotic and biotic systems.[2] 8:2 FTOH is a more volatile and mobile precursor to the formation of persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[2] Consequently, understanding the hydrolysis of 8:2 monoPAP is crucial for predicting the environmental burden of these persistent terminal degradation products.

Hydrolysis of 8:2 monoPAP: A Two-Pronged Pathway

The cleavage of the phosphate ester bond in 8:2 monoPAP to yield 8:2 FTOH can occur through two primary mechanisms: abiotic and biotic hydrolysis.

Abiotic Hydrolysis

In the absence of biological activity, 8:2 monoPAP can undergo hydrolysis, a reaction significantly influenced by environmental conditions, particularly pH.[2] The process involves the nucleophilic attack of a water molecule on the phosphorus atom, leading to the cleavage of the P-O bond and the release of 8:2 FTOH and inorganic phosphate.

Studies have shown that the rate of abiotic hydrolysis is pH-dependent, with enhanced degradation observed under alkaline conditions.[2] Under acidic conditions, the phosphate group is protonated, which can affect the reaction rate.

Biotic Hydrolysis (Biotransformation)

In biological systems, the hydrolysis of 8:2 monoPAP is primarily an enzymatic process. Phosphatases, a class of enzymes that catalyze the hydrolysis of esters and anhydrides of phosphoric acid, play a crucial role. This enzymatic dephosphorylation is often the initial and rate-limiting step in the biotransformation of PAPs.[1]

Microorganisms in various environments, such as soil and activated sludge, have been shown to mediate the hydrolysis of 8:2 monoPAP to 8:2 FTOH.[2] Furthermore, in vivo studies and in vitro experiments with liver and intestine fractions have demonstrated that mammalian enzymes can also efficiently hydrolyze 8:2 monoPAP.[3][4] The human gut microbiome has also been identified as a site for this biotransformation.[3][5]

Quantitative Data on the Hydrolysis of 8:2 monoPAP

The rate of hydrolysis of 8:2 monoPAP to 8:2 FTOH is a critical parameter for environmental and toxicological models. The following tables summarize key quantitative data from various studies.

ParameterConditionValueReference
Abiotic Hydrolysis
Half-lifeCircum-neutral pH55 - 89 years (for commercial fluorotelomer-based polymers as precursors)[1]
Half-lifepH 12~0.7 years (for commercial fluorotelomer-based polymers as precursors)[1]
Biotic Hydrolysis
Half-lifeAerobic Soil Microcosms~10 days (for 8:2 monoPAP)[1]
Half-lifeAerobic Soil Microcosms~2 days (for the subsequent degradation of 8:2 FTOH)[6]
Biotransformation RateHuman Liver S9Higher than intestine S9 and fecal suspensions[3]
Biotransformation RateHuman Intestine S9Higher than fecal suspensions[3]
Biotransformation RateHuman Fecal SuspensionsLowest compared to liver and intestine S9[3]

Table 1: Summary of Half-life and Biotransformation Rates for 8:2 monoPAP Hydrolysis.

EnzymeKcat / KM (M⁻¹s⁻¹)CommentsReference
Bovine Alkaline Phosphatase~10⁷Indicates efficient hydrolysis, though not diffusion-controlled.[7]

Table 2: Enzymatic Kinetic Parameters for the Hydrolysis of 8:2 monoPAP.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 8:2 monoPAP hydrolysis. Below are representative protocols for abiotic and biotic hydrolysis experiments.

Protocol for Abiotic Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of 8:2 monoPAP at different pH values.

Materials:

  • 8:2 monoPAP standard

  • Buffered solutions (pH 4, 7, and 9)

  • High-purity water

  • Amber glass vials with PTFE-lined caps

  • Constant temperature incubator

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of 8:2 monoPAP and 8:2 FTOH

Procedure:

  • Prepare stock solutions of 8:2 monoPAP in a suitable solvent (e.g., methanol).

  • In triplicate, fortify each buffered solution with 8:2 monoPAP to a final concentration of 1 µg/mL in amber glass vials.

  • Prepare control samples containing only the buffered solution and the solvent.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C).

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice one set of triplicate vials for each pH.

  • Extract the samples using an appropriate method, such as solid-phase extraction (SPE).

  • Analyze the extracts for the concentrations of 8:2 monoPAP and 8:2 FTOH using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the hydrolysis rate constant and half-life for each pH condition assuming first-order kinetics.

Protocol for Biotic Hydrolysis Study in Soil Microcosms

Objective: To investigate the biotransformation of 8:2 monoPAP to 8:2 FTOH in an aerobic soil environment.

Materials:

  • Freshly collected and sieved soil

  • 8:2 monoPAP standard

  • Sterile water

  • Microcosm vessels (e.g., glass jars with loose-fitting lids)

  • Analytical balance

  • Incubator

  • Extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

  • Prepare a stock solution of 8:2 monoPAP.

  • Distribute a known weight of soil (e.g., 50 g) into each microcosm vessel.

  • Fortify the soil with the 8:2 monoPAP stock solution to achieve a desired concentration (e.g., 1 mg/kg).

  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with sterile water.

  • Prepare autoclaved (sterile) soil controls to assess abiotic degradation.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 22°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate microcosms from both the live and sterile sets.

  • Extract the soil samples using an appropriate solvent extraction method.

  • Analyze the extracts for 8:2 monoPAP and its transformation products, including 8:2 FTOH, using a suitable analytical method.

  • Determine the degradation rate and half-life of 8:2 monoPAP and the formation and decline of 8:2 FTOH.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

hydrolysis_pathway monoPAP 8:2 monoPAP FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis (Abiotic/Biotic) Phosphate Inorganic Phosphate monoPAP->Phosphate

Hydrolysis of 8:2 monoPAP to 8:2 FTOH.

degradation_pathway FTOH 8:2 FTOH Intermediates Intermediates (e.g., 8:2 FTCA, 8:2 FTUCA) FTOH->Intermediates Oxidation PFOA PFOA Intermediates->PFOA Further Oxidation Other_PFCAs Other PFCAs Intermediates->Other_PFCAs

Subsequent degradation pathway of 8:2 FTOH.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Microcosms/Solutions Spike Spike with 8:2 monoPAP Prep->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Sample at Time Points Incubate->Sample Extract Solvent Extraction Sample->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Calculate Calculate Kinetics Analyze->Calculate

General experimental workflow for hydrolysis studies.

Conclusion

The hydrolysis of 8:2 monoPAP to 8:2 FTOH is a fundamental process that dictates the environmental behavior and potential toxicological impact of this important class of PFAS precursors. This technical guide has provided a detailed overview of the abiotic and biotic mechanisms of this transformation, summarized key quantitative data, and presented standardized experimental protocols. The provided visualizations offer a clear conceptual framework for understanding the reaction pathways and experimental designs. For researchers, scientists, and drug development professionals, a thorough understanding of this hydrolytic process is essential for accurate risk assessment and the development of strategies to mitigate the environmental and health impacts of polyfluoroalkyl substances. Further research is warranted to fully elucidate the enzymatic pathways and to develop more comprehensive models that can predict the fate of 8:2 monoPAP under a wider range of environmental conditions.

References

Toxicological Profile of 8:2 Fluorotelomer Phosphate Monoester (8:2 FTMP): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8:2 Fluorotelomer Phosphate Monoester (8:2 FTMP), a member of the per- and polyfluoroalkyl substances (PFAS) family, is utilized in various industrial applications. This document provides a comprehensive overview of the current toxicological data on 8:2 FTMP, including its physicochemical properties, toxicokinetics, and potential health effects. While in vivo toxicity data for 8:2 FTMP remains limited, this guide synthesizes available in vitro data and information on its metabolites, primarily 8:2 fluorotelomer alcohol (8:2 FTOH) and perfluorooctanoic acid (PFOA), to provide a thorough understanding of its toxicological profile. This guide is intended to serve as a resource for researchers and professionals in drug development and environmental health to inform future research and risk assessment efforts.

Introduction

This compound (8:2 FTMP), also known as 8:2 monoPAP, is a polyfluoroalkyl substance characterized by an eight-carbon fluorinated chain linked to a phosphate monoester group.[1] Its amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, makes it useful in applications requiring surface-active properties.[1] However, its classification as a PFAS precursor raises concerns due to its potential to degrade into more persistent and well-studied PFAS compounds like PFOA.[1][2] Understanding the complete toxicological profile of 8:2 FTMP is crucial for assessing its potential risks to human health and the environment.

Physicochemical Properties

PropertyValueReference
Chemical Formula C10H6F17O4P[3]
Molecular Weight 528.1 g/mol [3]
Appearance Not specified
Solubility Water solubility is enhanced by the phosphate group compared to other fluorinated compounds.[1]
CAS Number 57678-03-2[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of 8:2 FTMP is largely defined by its metabolism into other PFAS compounds.

Metabolism:

The primary metabolic pathway of 8:2 FTMP involves enzymatic dephosphorylation to form 8:2 fluorotelomer alcohol (8:2 FTOH).[2] This initial step is considered rate-limiting in its biotic transformation.[1] Subsequently, 8:2 FTOH undergoes further metabolism. In humans, cytochrome P450 enzymes, particularly CYP2C19, are capable of oxidizing 8:2 FTOH.[2] The metabolic cascade proceeds through the formation of 8:2 fluorotelomer aldehyde (8:2 FTAL) and 8:2 fluorotelomer carboxylic acid (8:2 FTCA).[2] Ultimately, these intermediates can be biotransformed into persistent perfluorinated carboxylic acids (PFCAs), with perfluorooctanoic acid (PFOA) being a major end product.[1][2] The human gut microbiome has also been shown to contribute to the biotransformation of 8:2 FTMP, producing a unique profile of metabolites.[2]

Metabolic Pathway of 8:2 FTMP Metabolic Pathway of 8:2 FTMP 8:2 FTMP 8:2 FTMP 8:2 FTOH 8:2 FTOH 8:2 FTMP->8:2 FTOH Dephosphorylation 8:2 FTAL 8:2 FTAL 8:2 FTOH->8:2 FTAL Oxidation (CYP2C19) 8:2 FTCA 8:2 FTCA 8:2 FTAL->8:2 FTCA Oxidation PFOA & other PFCAs PFOA & other PFCAs 8:2 FTCA->PFOA & other PFCAs Biotransformation

Metabolic pathway of 8:2 FTMP to PFOA.

Toxicological Endpoints

In Vitro Toxicity

A high-throughput toxicity screen of 42 PFAS, including 8:2 FTMP, was conducted on human placental trophoblast cells (JEG-3).[1] The study evaluated cell viability, proliferation, and mitochondrial membrane potential.

EndpointEC50 (µM)Standard Error (µM)
Cell Viability359.830.3
Proliferation250.737.6
Mitochondrial Membrane Potential312.529.8
Source: Blake et al., 2022[1]
Endocrine Disruption

In vitro studies have suggested that 8:2 FTMP and its metabolites may possess endocrine-disrupting properties. Specifically, exposure of human cell lines to 8:2 FTOH and its phosphate esters (mono- and di-PAPs) led to decreased androgen and increased estrogen hormone synthesis.[4] Another study demonstrated that 8:2 FTOH can interact with human estrogen receptor isoforms alpha (hERα) and beta (hERβ) in vitro, with a higher affinity for hERα.[5]

Endocrine Disruption by 8:2 FTMP Metabolites Endocrine Disruption by 8:2 FTMP Metabolites 8:2_FTMP_Metabolites 8:2 FTMP Metabolites (e.g., 8:2 FTOH) Androgen_Synthesis Androgen Synthesis 8:2_FTMP_Metabolites->Androgen_Synthesis Decreases Estrogen_Synthesis Estrogen Synthesis 8:2_FTMP_Metabolites->Estrogen_Synthesis Increases Estrogen_Receptors Estrogen Receptors (hERα, hERβ) 8:2_FTMP_Metabolites->Estrogen_Receptors Interacts with

Signaling pathways affected by 8:2 FTMP metabolites.

Experimental Protocols

In Vitro High-Throughput Toxicity Screen

Cell Line: Human placental trophoblast JEG-3 cells.[1]

Exposure: Cells were exposed to a 10-point linear concentration curve of 8:2 FTMP ranging from 50 to 500 µM (in 50 µM steps) for 24 hours.[1] Stock solutions were maintained in 100% methanol.[1]

Endpoints Assessed:

  • Cell Viability: Measured using a suitable assay to determine the concentration at which 50% of cells are no longer viable (EC50).

  • Proliferation: Assessed to determine the effect on cell growth.

  • Mitochondrial Membrane Potential: Evaluated to assess mitochondrial function.[1]

In Vitro Toxicity Testing Workflow In Vitro Toxicity Testing Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Analysis Analysis Stock_Solution Prepare 8:2 FTMP Stock Solution (Methanol) Dosing Expose Cells to Concentration Gradient (50-500 µM) for 24h Stock_Solution->Dosing Cell_Culture Culture JEG-3 Cells Cell_Culture->Dosing Viability Cell Viability Assay Dosing->Viability Proliferation Proliferation Assay Dosing->Proliferation MMP Mitochondrial Membrane Potential Assay Dosing->MMP Data_Analysis Calculate EC50 Values Viability->Data_Analysis Proliferation->Data_Analysis MMP->Data_Analysis

Workflow for in vitro toxicity screening of 8:2 FTMP.

Discussion and Future Directions

The available data on the toxicological profile of 8:2 FTMP indicate that its primary concern lies in its role as a precursor to persistent PFCAs, such as PFOA. The in vitro toxicity data suggest a moderate level of cytotoxicity in human placental cells. Furthermore, the potential for endocrine disruption warrants further investigation.

A significant data gap exists regarding the in vivo toxicity of 8:2 FTMP. There is a critical need for comprehensive in vivo studies, including acute, sub-chronic, and chronic toxicity assessments, to determine key toxicological parameters such as LD50, NOAEL, and LOAEL values. Developmental and reproductive toxicity studies are also essential to fully characterize its risk profile.

Future research should focus on:

  • Conducting in vivo toxicity studies in relevant animal models to establish a comprehensive toxicological database for 8:2 FTMP.

  • Investigating the mechanisms of endocrine disruption in more detail, including the specific pathways and receptors involved.

  • Characterizing the full spectrum of metabolites and their respective toxicities.

  • Developing more sensitive and specific analytical methods for the detection of 8:2 FTMP and its metabolites in biological and environmental matrices.

Conclusion

This technical guide provides a summary of the current knowledge on the toxicological profile of this compound. While the understanding of its metabolism and in vitro effects is growing, the lack of in vivo data is a major limitation in performing a complete risk assessment. The information presented here highlights the need for further research to fill these critical data gaps and to better understand the potential human health risks associated with exposure to 8:2 FTMP.

References

Human Exposure to 8:2 MonoPAP: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). It is recognized as a precursor to more persistent and well-studied PFAS, such as perfluorooctanoic acid (PFOA). Human exposure to 8:2 monoPAP is of growing concern due to its presence in various consumer products and its potential to biotransform into other toxic PFAS compounds. This technical guide provides a comprehensive overview of the current understanding of human exposure routes to 8:2 monoPAP, including quantitative data, experimental protocols for its detection, and an exploration of its potential biological signaling pathways.

Human Exposure Routes and Quantitative Data

Human exposure to 8:2 monoPAP can occur through various pathways, including the consumption of contaminated food and water, and the use of consumer products containing polyfluoroalkyl phosphate esters. These compounds are used in food contact materials to provide grease and water resistance.

Quantitative Data on 8:2 monoPAP Levels

The following tables summarize the available quantitative data on the concentration of 8:2 monoPAP in human biological samples and relevant exposure sources.

Table 1: Concentration of 8:2 monoPAP in Human Serum

Population/StudyMatrixDetection FrequencyConcentration RangeMean/Median ConcentrationCitation
General Population & Office Workers (USA)Serum11%Not Reported< LOQ[1]
Primiparous Women (Sweden, 2015-2016)SerumNot DetectedNot Applicable< MDL (0.02-1.8 ng/g)

Table 2: Concentration of 8:2 monoPAP in Exposure Sources

SourceSample TypeDetection FrequencyConcentration RangeMean/Median ConcentrationCitation
Fast Food Packaging (France)Packaging Material68-89% (for all PAPs)<0.001–2.7 ng/gNot Reported[2]
Microwave Popcorn Bags (Indonesia & USA)Packaging MaterialDetectedNot Quantified for 8:2 monoPAP specificallyNot Reported[3]
Drinking Water (China)WaterDetected in 1 of 3 cities3.6 ng/LNot Reported[4]

Experimental Protocols

The accurate quantification of 8:2 monoPAP in human matrices is critical for assessing exposure. The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS) following solid-phase extraction (SPE) for sample cleanup and concentration.

Detailed Methodology for 8:2 monoPAP Analysis in Human Serum

This protocol is a synthesized methodology based on common practices described in the scientific literature.

1. Sample Preparation and Protein Precipitation:

  • To 500 µL of human serum in a polypropylene tube, add 200 µL of formic acid and 2.5 mL of acetonitrile.[5]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for solid-phase extraction.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 4 mL of 0.1% NH4OH in methanol, followed by 4 mL of methanol, and finally 4 mL of Milli-Q water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of Milli-Q water, followed by 4 mL of 25 mmol/L ammonium acetate buffer (pH 4), and then 4 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the 8:2 monoPAP from the cartridge using 4 mL of 0.5% ammonium hydroxide in methanol.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C8 column (1.7 µm; 2.1 mm × 100 mm).

    • Mobile Phase A: 0.1% Ammonium hydroxide in ultrapure water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the analyte.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Precursor Ion (m/z): 543.

    • Product Ions (m/z): Common product ions for confirmation and quantification include those resulting from the fragmentation of the phosphate group and the fluorinated alkyl chain. Specific transitions should be optimized based on the instrument used.

    • Cone Voltage and Collision Energy: These parameters need to be optimized for the specific instrument to achieve maximum sensitivity for the 8:2 monoPAP transitions.

Potential Signaling Pathways

In silico studies predict that 8:2 monoPAP may interact with nuclear receptors, suggesting a potential for endocrine disruption. The primary pathways of concern are the Estrogen Receptor (ER) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. It is important to note that the following diagrams represent the general pathways and the predicted interaction of 8:2 monoPAP, which requires further experimental validation.

Estrogen Receptor (ER) Signaling Pathway

8:2 monoPAP is predicted to bind to both estrogen receptor alpha (ERα) and beta (ERβ), potentially acting as an agonist and initiating downstream signaling cascades that regulate gene expression.[2][6]

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_2_monoPAP 8:2 monoPAP (Predicted Ligand) ER Estrogen Receptor (ERα/ERβ) 8_2_monoPAP->ER Binds to Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Response Cellular Response Proteins->Response

Predicted interaction of 8:2 monoPAP with the Estrogen Receptor signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

In silico models also suggest that 8:2 monoPAP can act as a potential ligand for PPARγ.[6] Activation of PPARs leads to the regulation of genes involved in lipid metabolism and other metabolic processes.

PPARSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8_2_monoPAP 8:2 monoPAP (Predicted Ligand) PPARg PPARγ 8_2_monoPAP->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR Retinoid X Receptor (RXR) RXR->PPARg_RXR PPRE Peroxisome Proliferator Response Element (DNA) PPARg_RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Regulates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis (Lipid Metabolism) mRNA->Proteins Response Metabolic Effects Proteins->Response

Predicted interaction of 8:2 monoPAP with the PPARγ signaling pathway.

Conclusion

8:2 monoPAP is an important precursor to persistent PFAS and a direct source of human exposure. While data on its presence in human tissues is still emerging, its detection in food contact materials and human serum highlights the need for continued research and monitoring. The provided experimental protocol for serum analysis offers a foundation for laboratories to develop and validate methods for quantifying this compound. Furthermore, the predicted interactions with key nuclear receptor signaling pathways underscore the potential for 8:2 monoPAP to exert biological effects, warranting further investigation into its toxicological profile. This technical guide serves as a resource for the scientific community to advance our understanding of the human health implications of 8:2 monoPAP exposure.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 8:2 Fluorotelomer Phosphate Monoester (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals of environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. 8:2 fluorotelomer phosphate monoester (8:2 FTSA), also known as 8:2 monoPAP, is a polyfluorinated compound used in various industrial and consumer products, such as food packaging, textiles, and fire-fighting foams.[1][2] It is considered a precursor to persistent perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). Accurate and sensitive quantification of 8:2 FTSA is crucial for assessing human exposure, understanding environmental fate, and ensuring consumer product safety. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 8:2 FTSA in various matrices.

Principle

This method utilizes the high selectivity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of 8:2 FTSA.[3] Samples are first subjected to a preparation step, typically solid-phase extraction (SPE) or protein precipitation, to remove matrix interferences and concentrate the analyte.[4][5] The prepared sample extract is then injected into an LC system where 8:2 FTSA is chromatographically separated from other components on a reversed-phase column. The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode. The specific precursor ion for 8:2 FTSA is selected and fragmented, and the resulting product ions are monitored for highly specific and sensitive quantification. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.

Data Presentation: Quantitative Performance

The performance of LC-MS/MS methods for 8:2 FTSA can vary based on the sample matrix and specific instrument conditions. The following table summarizes typical quantitative data reported in the literature.

ParameterMatrixValueReference
Method Detection Limit (MDL)Wastewater> 1 ng/L[6]
Lower Limit of Quantitation (LLOQ)Human Plasma< 0.019 µg/L[3][4]
RecoveryPlant TissuesGenerally < 50% (matrix dependent)[7]
Linearity (R²)Drinking Water> 0.995[8][9]

Experimental Protocols

This section provides a detailed protocol for the analysis of 8:2 FTSA. It is intended as a starting point and may require optimization for specific matrices or instrumentation.

Reagents and Materials
  • Standards: Native 8:2 FTSA analytical standard, Mass-labeled internal standard (e.g., ¹³C₂-8:2 FTSA).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Reagent water (Type I).

  • Reagents: Ammonium acetate, Ammonium hydroxide, Formic acid.

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WAX, 500 mg), Polypropylene tubes (15 mL and 50 mL).

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3] To mitigate background PFAS contamination from the system, a delay column installed before the injector is recommended.[3][9]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh and dissolve 10.0 mg of the 8:2 FTSA reference material in 10 mL of methanol.[8][9]

  • Intermediate Stock Solution (e.g., 10 mg/L): Dilute the primary stock solution 1:100 with methanol.[8][9]

  • Working Standard Solutions (e.g., 5 - 200 µg/L): Prepare a series of calibration standards by serially diluting the intermediate stock solution in methanol.[8][9] Store all solutions at 4°C and protect from light.

Sample Preparation (General Protocol using SPE)

This protocol is a general guideline for water samples and may need adaptation for other matrices like plasma (protein precipitation) or solids (solvent extraction).[4][5]

  • Sample Pre-treatment: Take 500 mL of the water sample in a polypropylene bottle. Add a preservative if necessary and spike with the mass-labeled internal standard.

  • SPE Cartridge Conditioning: Condition the WAX SPE cartridge sequentially with 3 mL of methanol containing 0.1% NH₄OH, 3 mL of methanol, and 3 mL of Milli-Q water.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Elution: Elute the analytes from the cartridge with 4 mL of methanol followed by 4 mL of methanol containing 0.1% NH₄OH into a clean polypropylene tube.[7]

  • Concentration: Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the sample to a final volume of 500 µL with methanol and transfer to an autosampler vial for analysis.[7]

LC-MS/MS Instrumental Analysis

The following are typical starting conditions.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC System | WatersTM Acquity I-class plus or equivalent[8] | | Column | Ascentis® Express 90 Å PFAS, 2.7 μm, 2.1 x 100 mm[8] | | Delay Column | Ascentis® Express 90 Å PFAS Delay, 2.7 μm[8] | | Mobile Phase A | 5 mM Ammonium acetate in water[8] | | Mobile Phase B | Methanol[2] | | Flow Rate | 0.30 mL/min[8] | | Column Temperature | 35 °C[8] | | Injection Volume | 5.0 µL[8] | | Gradient | Time (min) | % B | | | 0.0 | 30 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 30 | | | 15.0 | 30 |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System WatersTM XevoTM TQ or equivalent triple quadrupole[8]
Ionization Mode Electrospray Ionization (ESI), Negative[8]
Capillary Voltage -2.5 kV[4]
Source Temperature 150 °C
Desolvation Temp. 450 °C[4]
Curtain Gas 35 psi[4]
Collision Gas Nitrogen, set to "high"[4]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for 8:2 FTSA

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (V)
8:2 FTSA 527.0 96.9 0.05 30 25
8:2 FTSA (confirmation) 527.0 79.0 0.05 30 35

| ¹³C₂-8:2 FTSA (ISTD) | 529.0 | 509.0 | 0.05 | 35 | 29[10] |

Data Analysis and Quality Control
  • Quantification: Identify and integrate the chromatographic peaks for 8:2 FTSA and its labeled internal standard. Create a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards. Determine the concentration of 8:2 FTSA in the samples by applying a linear regression to the calibration curve.

  • Quality Control: Analyze procedural blanks, matrix spikes, and quality control (QC) samples with each batch of samples to monitor for contamination, accuracy, and precision. The results of QC samples should fall within established acceptance criteria.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample_Collection 1. Sample Collection (e.g., Water, Plasma) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Extraction 3. Solid-Phase Extraction or Protein Precipitation Spiking->Extraction Concentration 4. Evaporation & Reconstitution Extraction->Concentration LC_Separation 5. LC Separation Concentration->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 7. Peak Integration & Quantification MS_Detection->Data_Processing Reporting 8. Result Reporting & QC Validation Data_Processing->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of 8:2 FTSA.

Caption: Logical relationships of the LC-MS/MS system components.

References

Application Note: Solid-Phase Extraction of 8:2 monoPAP from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) from water samples. The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this emerging contaminant. The protocol is primarily based on the use of Weak Anion Exchange (WAX) SPE cartridges, which have demonstrated effective recovery and reproducibility.[1][2] This document includes a comprehensive experimental protocol, data presented in tabular format for clarity, and a visual representation of the workflow.

Introduction

8:2 monoPAP is a member of the per- and polyfluoroalkyl substances (PFAS) family and is considered a precursor to more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA).[3][4] Its presence in various environmental matrices, including drinking water, is of growing concern due to potential human exposure and adverse health effects.[1][3] Accurate and sensitive analytical methods are crucial for monitoring its occurrence and fate in the environment.[5] Solid-phase extraction is a widely adopted technique for the pre-concentration and purification of trace organic contaminants from aqueous samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] This application note details a validated SPE method for the extraction of 8:2 monoPAP from water.

Data Presentation

The selection of an appropriate SPE sorbent is critical for achieving high recovery of the target analyte. The following table summarizes a comparison of different SPE cartridges and their reported performance for the extraction of 8:2 monoPAP and other polyfluoroalkyl phosphates (PAPs).

Table 1: Comparison of SPE Sorbent Performance for PAPs

SPE SorbentTarget AnalytesSample MatrixReported Recovery of 8:2 monoPAPReference
Oasis WAX5 monoPAPs & 8 diPAPsDrinking Water65-110%[1][2]
Oasis HLBVarious PFAS including monoPAPsHuman SerumSuitable for monoPAPs[7]
Sep-Pak C1813 PAPsDrinking WaterMethod Development
Sep-Pak C813 PAPsDrinking WaterMethod Development

Note: The recovery for Oasis WAX cartridges was reported for a suite of 13 PAPs, including 8:2 monoPAP.

Table 2: Quantitative Parameters for WAX SPE Method

ParameterValueUnit
SPE CartridgeOasis WAX, 6 cm³, 150 mg, 30 µm-
Sample VolumeUp to 500mL
Conditioning Solvent 10.1% Ammonium Hydroxide in Methanol4 mL
Conditioning Solvent 2Methanol4 mL
Equilibration SolventUltrapure Water4 mL
Wash Solvent 125 mM Ammonium Acetate Buffer (pH 4)4 mL
Wash Solvent 220% Methanol in Water4 mL
Elution Solvent0.1% Ammonium Hydroxide in Methanol4 mL
Final Extract Volume0.5mL

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous determination of mono- and di-substituted polyfluoroalkyl phosphates in drinking water.[1][2]

Materials and Reagents:

  • Oasis WAX (6 cm³, 150 mg, 30 µm) solid-phase extraction cartridges

  • Methanol (LC-MS grade)

  • Ammonium hydroxide solution (ACS grade)

  • Ammonium acetate (ACS grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 8:2 monoPAP analytical standard

  • Mass-labeled internal standard (e.g., M2-8:2 monoPAP)

  • Polypropylene tubes

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect water samples in clean polypropylene bottles.

    • If required, filter the water sample through a 0.45 µm filter.

    • Spike the sample with the appropriate mass-labeled internal standard.

  • SPE Cartridge Conditioning:

    • Place the Oasis WAX cartridges on the SPE manifold.

    • Condition the cartridges by passing 4 mL of 0.1% ammonium hydroxide in methanol.

    • Follow with 4 mL of methanol.

    • Finally, equilibrate the cartridges with 4 mL of ultrapure water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 4 mL of 25 mM ammonium acetate buffer (pH 4) to remove interfering substances.

    • Further wash the cartridge with 4 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained analytes with 4 mL of 0.1% ammonium hydroxide in methanol into a clean collection tube.

  • Extract Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 0.5 mL of methanol for subsequent analysis by LC-MS/MS.

Visualization

The following diagrams illustrate the experimental workflow for the solid-phase extraction of 8:2 monoPAP from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_post Post-Extraction Sample Water Sample Spike Spike with Internal Standard Sample->Spike Condition 1. Condition Cartridge (NH4OH in MeOH, MeOH, H2O) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Ammonium Acetate, 20% MeOH) Load->Wash Elute 4. Elute Analyte (NH4OH in MeOH) Wash->Elute Concentrate Concentrate under N2 Elute->Concentrate Reconstitute Reconstitute in Methanol Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the solid-phase extraction of 8:2 monoPAP.

SPE_Logic cluster_details Key Steps start Start: Aqueous Sample process Pre-concentration & Purification Solid-Phase Extraction Isolate 8:2 monoPAP from matrix interferences start->process:p Load end End: Analysis-Ready Extract process:d->end Elute & Concentrate Condition Sorbent Activation process:m->Condition Wash Interference Removal process:m->Wash Elution Analyte Recovery process:m->Elution

Caption: Logical relationship of the key stages in the SPE process.

References

Application Note and Protocol for the Quantification of 8:2 Fluorotelomer Phosphate Monoester and Other Fluorotelomer Compounds in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantification of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) and structurally similar compounds, such as 8:2 fluorotelomer sulfonate (8:2 FTSA), in soil matrices. The protocol is intended for researchers, scientists, and professionals in environmental science and analytical chemistry.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been associated with various adverse health outcomes.[1] Among these, fluorotelomer-based compounds are of significant concern as they can act as precursors to more stable perfluoroalkyl acids (PFAAs).[1][2] Specifically, this compound (8:2 monoPAP) can undergo biotransformation in soil to form 8:2 fluorotelomer alcohol (8:2 FTOH) and subsequently perfluorooctanoic acid (PFOA).[2] Similarly, 8:2 fluorotelomer sulfonate (8:2 FTSA) is another important PFAS compound found in contaminated soils.[3][4] Accurate quantification of these precursors in soil is crucial for environmental monitoring, risk assessment, and understanding their fate and transport.

This application note details a robust analytical method for the extraction, cleanup, and quantification of 8:2 monoPAP and 8:2 FTSA in soil using solvent extraction, solid-phase extraction (SPE) cleanup, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Materials and Reagents

  • Equipment:

    • Analytical balance (0.0001 g readability)

    • Vortex mixer

    • Centrifuge capable of 4000 rpm

    • Sonicator bath

    • SPE manifold

    • Nitrogen evaporation system

    • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with an Agilent 6495C or 6470B triple quadrupole mass spectrometer or equivalent)[5][6]

    • Polypropylene (PP) centrifuge tubes (15 mL and 50 mL)

    • PP vials for LC-MS/MS analysis

  • Chemicals and Solvents:

    • HPLC grade methanol (MeOH)[5]

    • Reagent grade acetic acid[5]

    • Ammonium acetate[5][7]

    • Ammonium hydroxide[5]

    • Ultrapure water

    • Nitrogen gas (high purity)

  • Standards:

    • Native analytical standards for this compound (8:2 monoPAP) and 8:2 fluorotelomer sulfonate (8:2 FTSA)[7][8][9]

    • Isotopically labeled internal standards (e.g., ¹³C₂-8:2 FTSA, ¹³C₂-8:2 monoPAP)[7][9]

2. Sample Preparation and Extraction

  • Soil Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample thoroughly before taking a subsample for extraction.

  • Sample Weighing: Weigh 2 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Spiking with Internal Standards: Spike the soil sample with an appropriate volume of the isotopically labeled internal standard solution. This is crucial for correcting for matrix effects and variations in extraction efficiency.[10]

  • Solvent Extraction:

    • Add 10 mL of methanol to the centrifuge tube containing the soil sample.[11]

    • Vortex the tube for 1 minute to ensure thorough mixing.[11]

    • Place the tube in a sonicator bath for 30 minutes.[11][12]

    • Centrifuge the sample at 4000 rpm for 15 minutes.[11][12]

    • Carefully decant the supernatant into a clean 50 mL polypropylene tube.

    • Repeat the extraction process (steps 4.1-4.5) two more times, combining the supernatants.[11]

3. Solid-Phase Extraction (SPE) Cleanup

SPE cleanup is essential to remove matrix components that can interfere with the LC-MS/MS analysis.

  • Cartridge Selection: Use a specialized SPE cartridge designed for PFAS analysis, such as Agilent Bond Elut Carbon S for PFAS (1 g).[5][11]

  • Cartridge Conditioning:

    • Pass 4 mL of 0.1% ammonium hydroxide in methanol through the cartridge.[13]

    • Pass 4 mL of methanol through the cartridge.[13]

    • Pass 4 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry.[13]

  • Sample Loading: Load the combined soil extract onto the conditioned SPE cartridge at a flow rate of 3-6 mL/min.[13]

  • Washing:

    • Wash the cartridge with 4 mL of ultrapure water.[13]

    • Wash the cartridge with 4 mL of acetate buffer (e.g., 0.025 M, pH 4). Discard the eluate from both washing steps.[13]

  • Elution:

    • Elute the target analytes from the cartridge with 4 mL of methanol, followed by 4 mL of 0.1% ammonium hydroxide in methanol.[13]

    • Collect the eluate in a clean 15 mL polypropylene tube.

  • Concentration: Concentrate the eluate to a final volume of approximately 100 µL using a gentle stream of nitrogen.[11] Reconstitute the sample to a final volume of 500 µL with methanol.[11] Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 column suitable for PFAS analysis (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or Zorbax eclipse plus RRHD C18, 3.0 x 50 mm, 1.8 µm).[6][12]

    • Mobile Phase A: 2 mM ammonium acetate in ultrapure water.[6]

    • Mobile Phase B: Methanol.[6]

    • Flow Rate: 400 µL/min.[6]

    • Injection Volume: 10 µL.[7]

    • Gradient Elution: A suitable gradient program should be developed to achieve good separation of the target analytes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization in negative mode (ESI-).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize source parameters such as drying gas temperature and flow, sheath gas temperature and flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's recommendations.[6] Example parameters can be found in the literature.[6]

    • MRM Transitions: Specific precursor and product ion transitions for 8:2 monoPAP and 8:2 FTSA should be determined by infusing individual standards.

5. Data Analysis and Quality Control

  • Quantification: Quantify the analytes using an internal standard calibration method. Prepare a calibration curve using a series of calibration standards with a fixed concentration of the internal standard.

  • Quality Control:

    • Method Blanks: Analyze a method blank with each batch of samples to check for contamination.[5]

    • Laboratory Control Spikes (LCS): Analyze a laboratory control spike to assess the accuracy of the method.

    • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Analyze matrix spikes to evaluate the effect of the sample matrix on the analytical method.

    • Internal Standard Recovery: Monitor the recovery of the internal standards in all samples and quality control standards.[6]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of fluorotelomer compounds in soil, compiled from various sources.

CompoundSpiking Concentration (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
8:2 FTSA0.62599.9 (average for 59 PFAS)13.5 (average for 59 PFAS)[5]
8:2 FTSNot specified102 ± 6 (in sterile soil)Not specified[14]
8:2 FTOHNot specified99.2 ± 0.50.5[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data_processing Data Processing soil_sample 1. Soil Sampling & Homogenization weighing 2. Weigh 2g of Soil soil_sample->weighing spiking 3. Spike with Internal Standards weighing->spiking extraction 4. Solvent Extraction (Methanol) spiking->extraction centrifugation 5. Centrifugation & Supernatant Collection extraction->centrifugation spe_conditioning 6. SPE Cartridge Conditioning centrifugation->spe_conditioning Soil Extract sample_loading 7. Sample Loading spe_conditioning->sample_loading washing 8. Cartridge Washing sample_loading->washing elution 9. Analyte Elution washing->elution concentration 10. Concentration & Reconstitution elution->concentration Clean Eluate lcms_analysis 11. LC-MS/MS Analysis concentration->lcms_analysis data_quantification 12. Data Quantification lcms_analysis->data_quantification Raw Data quality_control 13. Quality Control Review data_quantification->quality_control

Caption: Experimental workflow for quantifying 8:2 FTSA in soil.

This detailed protocol provides a comprehensive framework for the reliable quantification of this compound and other related PFAS in soil samples. Adherence to the quality control measures outlined is essential for generating high-quality, defensible data.

References

Application Note: Quantification of 8:2 monoPAP using Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). It is a product of the telomerization process and is utilized in various industrial and consumer products, notably in food packaging, textiles, and firefighting foams, for its water and grease-repellent properties.[1] Structurally, 8:2 monoPAP consists of an eight-carbon fluorinated chain linked to a phosphate monoester.[2] In the environment and biological systems, 8:2 monoPAP is recognized as a significant precursor to persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), through biotransformation.[3] This transformation pathway raises environmental and health concerns, necessitating sensitive and accurate analytical methods for its quantification in various matrices.

This application note provides detailed protocols for the quantification of 8:2 monoPAP using analytical standards, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standards

Certified analytical standards are crucial for the accurate quantification of 8:2 monoPAP. A commercially available analytical standard for 8:2 monoPAP (CAS No. 57678-03-2) can be obtained from various suppliers, typically as a solution in acetonitrile or methanol at concentrations such as 100 µg/mL or 2 µg/mL.[4][5] Isotope-labeled internal standards, such as M2-8:2 monoPAP, are also available and recommended for use to correct for matrix effects and procedural losses.[6]

Experimental Protocols

The quantification of 8:2 monoPAP typically involves sample extraction, cleanup, and analysis by LC-MS/MS. The following are example protocols for water and biological tissue matrices.

Protocol 1: Analysis of 8:2 monoPAP in Drinking Water

This protocol is adapted from a method for the simultaneous determination of multiple polyfluoroalkyl phosphates in drinking water.[6]

1. Sample Preparation and Solid Phase Extraction (SPE)

  • Collect 500 mL of drinking water in a polypropylene bottle.

  • If the sample contains particulates, centrifuge at 9000 rpm for 10 minutes.

  • Spike the sample with an appropriate amount of an isotope-labeled internal standard (e.g., M2-8:2 monoPAP).

  • Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cm³, 150 mg, 30 µm) sequentially with 5 mL of 0.5% ammonium hydroxide in methanol, 5 mL of methanol, and 5 mL of ultrapure water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of 0.5% ammonium hydroxide in methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in 0.5 mL of methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Waters ACQUITY UPLC BEH C8 column (1.7 µm; 2.1 mm × 100 mm) or equivalent.[6]

    • Mobile Phase A: 0.1% Ammonium hydroxide in ultrapure water.[6]

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B to elute the analyte. For example, start at 20% B, increase to 50% B over 2 minutes.[6]

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 5 µL.[6]

    • Column Temperature: 40 °C.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for 8:2 monoPAP and its labeled internal standard should be monitored. These are instrument-dependent and require optimization.

Protocol 2: Analysis of 8:2 monoPAP in Biological Tissues

This protocol is a general guide based on methods for analyzing PFAS in biological matrices like fish and mussel tissue.[3][5]

1. Sample Preparation and Extraction

  • Homogenize the tissue sample.

  • Weigh approximately 0.2 g of the homogenized tissue into a polypropylene centrifuge tube.[5]

  • Spike the sample with an isotope-labeled internal standard.

  • Add 4 mL of a 9:1 acetonitrile:water mixture.[5]

  • Vortex the tube for 10 minutes, followed by sonication for 15 minutes.[5]

  • Centrifuge the sample at 8200 g for 10 minutes.[5]

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction step with another 4 mL of 9:1 acetonitrile:water.

  • Combine the supernatants.

2. Extract Cleanup (using SPE)

  • The cleanup step may be necessary to remove matrix interferences. A weak anion exchange (WAX) SPE cartridge can be used.[7]

  • Condition the WAX cartridge as described in Protocol 1.

  • Load the combined extract onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes with a basic methanolic solution (e.g., 0.5% ammonium hydroxide in methanol).[7]

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • The LC-MS/MS conditions will be similar to those described in Protocol 1, but may require optimization of the gradient and other parameters to achieve separation from matrix components. The use of a C18 or C8 column is common.

Quantitative Data

The following tables summarize quantitative data for 8:2 monoPAP from various studies.

Table 1: Method Detection and Quantification Limits for 8:2 monoPAP

MatrixMethodLimit of Quantification (LOQ)Reference
Drinking WaterSPE-LC-MS/MS3.6 ng/L[6][8]
Fish LiverFUSLE-SPE-LC-MS/MS0.1 - 2.7 ng/g[3]
Mussel TissueFUSLE-SPE-LC-MS/MS0.1 - 3.8 ng/g[3]
Fish Muscle TissueFUSLE-SPE-LC-MS/MS0.2 - 3.1 ng/g[3]

Table 2: Reported Concentrations of 8:2 monoPAP in Environmental and Biological Samples

MatrixLocationConcentration RangeReference
Drinking WaterChina (three cities)3.6 ng/L (detected in one city)[6][8]
Mussel TissueBasque Coast, SpainDetected (concentration not specified)[3]
Tuna Muscle TissueIndian OceanDetected (concentration not specified)[3]

Visualizations

Biotransformation Pathway of 8:2 monoPAP

The primary environmental and metabolic fate of 8:2 monoPAP is its biotransformation to PFOA. This process involves several intermediate steps.

G 8:2 monoPAP 8:2 monoPAP 8:2 FTOH 8:2 FTOH 8:2 monoPAP->8:2 FTOH Hydrolysis Intermediate Metabolites Intermediate Metabolites 8:2 FTOH->Intermediate Metabolites Oxidation PFOA PFOA Intermediate Metabolites->PFOA Further Oxidation

Biotransformation of 8:2 monoPAP to PFOA.
Experimental Workflow for 8:2 monoPAP Quantification

The general workflow for the analysis of 8:2 monoPAP in environmental and biological samples is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Water, Tissue, etc.) Spiking Spiking with Internal Standard Sample_Collection->Spiking Extraction Extraction (e.g., SPE, Solvent Extraction) Spiking->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

General experimental workflow for 8:2 monoPAP analysis.
Predicted Interaction with Estrogen Receptors

In silico studies have predicted that 8:2 monoPAP may interact with estrogen receptors, suggesting a potential for endocrine disruption.

G monoPAP 8:2 monoPAP ER_alpha Estrogen Receptor α (ERα) monoPAP->ER_alpha Predicted Interaction ER_beta Estrogen Receptor β (ERβ) monoPAP->ER_beta Predicted Interaction Endocrine_Disruption Potential Endocrine Disruption ER_alpha->Endocrine_Disruption ER_beta->Endocrine_Disruption

Predicted interaction of 8:2 monoPAP with estrogen receptors.

Conclusion

The quantification of 8:2 monoPAP is essential for understanding its environmental fate and potential human exposure. The use of certified analytical standards and isotope-labeled internal standards in conjunction with LC-MS/MS provides a robust and sensitive method for this purpose. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. Further research is needed to fully elucidate the biological signaling pathways affected by 8:2 monoPAP.

References

Application Note: Detection of 8:2 monoPAP in Human Serum and Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). It is not a terminal, persistent compound but rather a "precursor" that can be metabolized or degraded into highly persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[1][2] The biotransformation of 8:2 diPAP, a related compound, is suspected to proceed through the formation of 8:2 monoPAP, which is then converted to 8:2 fluorotelomer alcohol (FTOH) and subsequently follows a degradation pathway to PFOA.[2][3][4]

Given its role as an intermediate, monitoring 8:2 monoPAP in human matrices like serum and plasma is crucial for understanding exposure pathways to fluorotelomer-based products and for assessing the total body burden of PFAS. However, the analytical detection of 8:2 monoPAP presents challenges due to its typically low concentrations in human samples and potential interferences from structurally similar metabolites.

This application note provides a comprehensive protocol for the extraction, detection, and quantification of 8:2 monoPAP in human serum and plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway and Significance

The detection of 8:2 monoPAP is significant as it indicates exposure to larger polyfluoroalkyl phosphate esters (PAPs), which are used in a variety of commercial applications, including food contact materials. The metabolic conversion of these precursors is a known indirect source of human exposure to persistent PFCAs.

metabolic_pathway node_dipap 8:2 diPAP node_monopap 8:2 monoPAP node_dipap->node_monopap Dephosphorylation node_ftoh 8:2 FTOH node_monopap->node_ftoh Ester Cleavage node_metabolism Further Metabolism (e.g., FTCA, FTUCA) node_ftoh->node_metabolism node_pfoa PFOA (Persistent) node_metabolism->node_pfoa

Biotransformation pathway from 8:2 diPAP to PFOA.
Quantitative Data Summary

The concentration of 8:2 monoPAP in human serum is generally low, often near or below the method detection limits. This underscores the need for a highly sensitive and specific analytical method.

AnalyteMatrixAnalytical MethodMethod Detection Limit (MDL) / LOQObserved ConcentrationsReference
8:2 monoPAP Human SerumLC-MS/MS0.085 ng/mLDetected infrequently, often at or below LOQ[5]
8:2 FTOH-sulfate *Human SerumLC-MS-TOF< 100 pg/mL50 - 80 pg/mL (in 5-10% of samples)[2][6]
8:2 diPAP Human SerumLC-MS-TOFN/A100 - 800 pg/mL (in 58% of samples)[6]

Note: 8:2 FTOH-sulfate is a related metabolite and potential analytical interference.

Detailed Experimental Protocol

This protocol is based on established methods for PFAS analysis in human serum, primarily utilizing solid-phase extraction for sample cleanup and concentration.[1][2][7]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade or higher).

  • Reagents: Formic acid (reagent grade), Ammonium hydroxide (NH₄OH).

  • Standards: Native 8:2 monoPAP standard, Mass-labeled 8:2 monoPAP internal standard (IS) (e.g., ¹³C₄-8:2 monoPAP).

  • SPE Cartridges: Weak Anion Exchange (WAX) cartridges (e.g., Oasis WAX, 150 mg, 6 cc).[1][8]

  • Consumables: Polypropylene (PP) tubes (15 mL), LC vials with PP inserts, nitrogen evaporator.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 1. Sample Aliquoting & Spiking (500 µL Serum + IS) prep2 2. Protein Precipitation (Add Formic Acid & ACN) prep1->prep2 prep3 3. Solid-Phase Extraction (WAX Cartridge) prep2->prep3 prep4 4. Elution & Concentration (Elute with basic MeOH, Evaporate) prep3->prep4 prep5 5. Reconstitution (Reconstitute in MeOH/Water) prep4->prep5 analysis1 6. LC-MS/MS Analysis (UPLC/HPLC with C18 column) prep5->analysis1 analysis2 7. Data Processing (Quantification vs. IS) analysis1->analysis2

Workflow for 8:2 monoPAP analysis in human serum.
Step-by-Step Procedure

6.1. Sample Preparation

  • Aliquoting and Spiking: In a 15 mL PP tube, add 500 µL of human serum or plasma. Spike with the mass-labeled internal standard solution. Vortex briefly to mix.

  • Protein Precipitation: Add 200 µL of formic acid and 2.5 mL of acetonitrile to the sample.[2] Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Pass 4 mL of 0.1% NH₄OH in MeOH through the WAX cartridge.

    • Pass 4 mL of MeOH.

    • Pass 4 mL of Milli-Q water. Do not let the cartridge go dry.[8]

  • Sample Loading: Carefully load the supernatant from the protein precipitation step (Step 2) onto the conditioned WAX cartridge.

  • Washing:

    • Wash the cartridge with 4 mL of Milli-Q water.

    • Wash with 4 mL of a 25 mM ammonium acetate buffer (pH 4).[8]

    • Dry the cartridge under vacuum or nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge by passing 4-6 mL of 0.1% NH₄OH in MeOH into a clean PP tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of 80:20 MeOH:Water.

    • Vortex and transfer to an LC vial for analysis.

6.2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).

  • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP, Waters XEVO TQ-S).

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions: Monitor at least two transitions for both the native and internal standards for confident identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
8:2 monoPAP 543.097.0 ([H₂PO₄]⁻)Primary, for quantification
543.0523.0 ([M-HF]⁻)Secondary, for confirmation
¹³C₄-8:2 monoPAP (IS) 547.097.0 ([H₂PO₄]⁻)Quantifier for Internal Standard
Analytical Considerations and Challenges
  • Interference: A critical challenge in 8:2 monoPAP analysis is the potential for isobaric interference from the metabolite 8:2 FTOH-sulfate. Both compounds can produce a fragment ion at m/z 97, making them difficult to distinguish with some mass spectrometers.[2] High-resolution mass spectrometry (e.g., LC-MS-TOF) or careful chromatographic separation is essential to ensure accurate measurement.[2]

  • Low Recovery: The recovery of PAPs can be variable and sometimes low (<60%) depending on the extraction method used.[7] The choice of SPE sorbent is critical; while WAX is effective, other sorbents like HLB have also been used with success for a broader range of PAPs.[1][7]

  • Contamination: PFAS are ubiquitous in laboratory environments. It is imperative to use polypropylene labware, avoid Teflon-coated materials, and run frequent procedural blanks to monitor for background contamination.

  • Low Detection Frequency: Researchers should be aware that 8:2 monoPAP is not always detected in human serum samples. One study noted a detection frequency of only 15%. This highlights its transient nature as a metabolic intermediate.

References

Application Note: Extraction of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) from Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the extraction of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP), a polyfluoroalkyl substance (PFAS), from various food matrices. Due to its use in food contact materials, 8:2 monoPAP can migrate into food, necessitating sensitive and robust analytical methods for its detection and quantification. This document is intended for researchers, scientists, and professionals in food safety and drug development, offering detailed methodologies for sample preparation, extraction, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this note summarizes quantitative data for extraction efficiency and discusses the biotransformation of 8:2 monoPAP.

Introduction

This compound (8:2 monoPAP) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals known for their resistance to heat, water, and oil.[1] These properties have led to their use in a variety of industrial and consumer products, including food packaging, to impart grease resistance.[1] Consequently, there is a potential for 8:2 monoPAP and other PFAS to migrate from packaging into food products, leading to dietary exposure.

As a precursor compound, 8:2 monoPAP can be biotransformed in organisms into more persistent and potentially toxic perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[1] Therefore, accurate and sensitive methods for the extraction and quantification of 8:2 monoPAP in diverse food matrices are crucial for exposure assessment and ensuring food safety.

This application note details a robust analytical workflow for the determination of 8:2 monoPAP in various food matrices, including those with high and low fat content. The described protocols are based on a combination of solvent extraction, solid-phase extraction (SPE) for cleanup, and subsequent analysis by LC-MS/MS.

Experimental Protocols

General Considerations

To minimize background contamination, it is crucial to avoid the use of any materials containing fluoropolymers (e.g., Teflon™) during sample collection, preparation, and analysis. All containers and vials should be made of polypropylene.

Protocol 1: Extraction from High-Fat Food Matrices (e.g., Fish, Meat, Dairy)

This protocol is adapted for food matrices with a significant fat content, which can interfere with the analysis.

1. Sample Homogenization:

  • Weigh 1.5 g of the homogenized food sample (e.g., fish tissue, ground meat, cheese) into a 50 mL polypropylene centrifuge tube. For dairy products like milk, use a 3.5 g sample size.[2]

2. Internal Standard Spiking:

  • Spike the sample with an appropriate amount of a mass-labeled 8:2 monoPAP internal standard solution (e.g., ¹³C₂-8:2 monoPAP).

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Add stainless steel beads and homogenize using a bead blender for 4 minutes at 1500 rpm.[2]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 50 mL polypropylene tube.

  • Repeat the extraction step twice more with 10 mL of acetonitrile each time.

  • Combine the three supernatants.

4. Extract Concentration and Cleanup:

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Add 9 mL of water to the concentrated extract.

  • Condition a weak anion exchange (WAX) SPE cartridge (150 mg, 6 mL) sequentially with 6 mL of 2% ammonium hydroxide in methanol, 6 mL of methanol, and 6 mL of water.[2]

  • Load the diluted extract onto the conditioned WAX SPE cartridge.

  • Wash the cartridge with 1 mL of 1% formic acid followed by 2 mL of water.

  • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elute the analytes with 4 mL of 1% ammonium hydroxide in methanol into a clean polypropylene tube.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of methanol.

5. Analysis:

  • Transfer the reconstituted extract to a polypropylene autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Low-Fat Food Matrices (e.g., Fruits, Vegetables, Cereals)

This protocol is suitable for food matrices with lower fat content.

1. Sample Homogenization:

  • Weigh 1.0 g of the homogenized food sample (e.g., fruit puree, ground cereal) into a 50 mL polypropylene centrifuge tube.

2. Internal Standard Spiking:

  • Spike the sample with an appropriate amount of a mass-labeled 8:2 monoPAP internal standard solution.

3. Extraction (QuEChERS-based approach):

  • Add 10 mL of acetonitrile with 1% acetic acid to the centrifuge tube.

  • Vortex for 20 seconds.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 5 minutes.

  • Centrifuge at 5000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant to a 15 mL polypropylene tube containing d-SPE sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

  • Vortex for 2 minutes.

  • Centrifuge for 2 minutes.

5. Final Preparation and Analysis:

  • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of methanol/water (e.g., 80:20).

  • Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Analysis is typically performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Column: A C8 or C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol and water, often with an ammonium hydroxide or ammonium acetate additive to improve peak shape and sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for 8:2 monoPAP and its labeled internal standard.

Table 1: Example LC-MS/MS Parameters for 8:2 monoPAP Analysis

ParameterValue
LC Column Waters ACQUITY UPLC BEH C8 (1.7 µm, 2.1 x 100 mm)[3]
Mobile Phase A Water with 0.1% NH₄OH
Mobile Phase B Methanol with 0.1% NH₄OH
Flow Rate 0.300 mL/min[3]
Injection Volume 5 µL
Ionization Mode Negative Electrospray (ESI-)
Capillary Voltage 3.00 kV[3]
Cone Voltage 35.00 V[3]
Precursor Ion (m/z) 543
Product Ion (m/z) Specific product ions to be determined during method development

Data Presentation

The following tables summarize quantitative data for the extraction of 8:2 monoPAP and related compounds from various food-related matrices.

Table 2: Limits of Quantification (LOQs) for 8:2 monoPAP in Food and Food-Related Matrices

MatrixLOQAnalytical MethodReference
Food Samplessub to low pg/gUPLC-MS/MSGebbink et al., 2013
Cereals1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Pastries1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Eggs1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Meat/Meat Products1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Dairy1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Fish/Fish Products1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Fats/Oils1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]
Potatoes1-15.4 ng/kgUPLC-MS/MSSwedish EPA Report, 2017[2]

Table 3: Recovery Rates for Polyfluoroalkyl Phosphate Esters (PAPs)

CompoundMatrixRecovery (%)MethodReference
monoPAPs & diPAPsSpiked on SPE column72-110%WAX SPEGebbink et al., 2013
6:2 monoPAP-78%Acetonitrile with NaOHEriksson, 2016[4]
8:2 monoPAP-117%Acetonitrile with NaOHEriksson, 2016[4]

Biotransformation of 8:2 monoPAP

Understanding the biotransformation of 8:2 monoPAP is critical as its degradation products can be more persistent and are often the target of regulatory monitoring. The primary biotransformation pathway involves the initial hydrolysis of the phosphate ester linkage to form 8:2 fluorotelomer alcohol (8:2 FTOH).[1] This is followed by a series of oxidation steps, leading to the formation of various intermediate compounds and ultimately to the formation of perfluoroalkyl carboxylic acids (PFCAs), with PFOA being a major end product.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (1-3.5g of food matrix) Spiking 2. Internal Standard Spiking (¹³C₂-8:2 monoPAP) Homogenization->Spiking Solvent_Extraction 3. Solvent Extraction (Acetonitrile) Spiking->Solvent_Extraction Centrifugation1 4. Centrifugation Solvent_Extraction->Centrifugation1 Concentration 5. Extract Concentration Centrifugation1->Concentration SPE 6. Solid-Phase Extraction (WAX) Concentration->SPE Elution 7. Elution SPE->Elution Evaporation 8. Evaporation to Dryness Elution->Evaporation Reconstitution 9. Reconstitution in Methanol Evaporation->Reconstitution LC_MSMS 10. LC-MS/MS Analysis Reconstitution->LC_MSMS

Caption: Experimental workflow for the extraction of 8:2 monoPAP from food matrices.

biotransformation_pathway monoPAP 8:2 monoPAP FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis FTCA_FTUCA 8:2 FTCA & 8:2 FTUCA FTOH->FTCA_FTUCA Oxidation PFCAs PFCAs (e.g., PFOA) FTCA_FTUCA->PFCAs Further Oxidation

References

Application Note: Analysis of 8:2 Mono-perfluoroalkyl Phosphate (monoPAP) in Wastewater Sludge

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals of concern due to their persistence, bioaccumulation, and potential adverse health effects.[1][2] Polyfluoroalkyl phosphate esters (PAPs) are a class of PFAS precursors that can degrade into highly persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[3][4] The 8:2 mono-perfluoroalkyl phosphate (8:2 monoPAP) is a key intermediate in the biotransformation of 8:2 diPAP and other precursors found in various environmental matrices, including wastewater sludge.[3][5][6] Monitoring 8:2 monoPAP in sludge is crucial for understanding the overall PFAS load and the potential for long-term contamination from the land application of biosolids.[3] This application note provides a detailed protocol for the extraction, cleanup, and quantification of 8:2 monoPAP in wastewater sludge using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biotransformation Pathway of 8:2 diPAP in Wastewater Sludge

The analysis of 8:2 monoPAP is often placed in the context of its formation from precursor compounds. A simplified biotransformation pathway of 8:2 diPAP in soil and sludge is illustrated below. This process is microbially mediated and involves the initial cleavage of a phosphate ester linkage.[3]

8:2 diPAP 8:2 diPAP 8:2 monoPAP 8:2 monoPAP 8:2 diPAP->8:2 monoPAP Biotransformation 8:2 FTOH 8:2 FTOH 8:2 monoPAP->8:2 FTOH Cleavage of phosphate ester Intermediate Products Intermediate Products 8:2 FTOH->Intermediate Products Degradation PFCAs (e.g., PFOA) PFCAs (e.g., PFOA) Intermediate Products->PFCAs (e.g., PFOA) Further Degradation

Caption: Simplified biotransformation pathway of 8:2 diPAP to 8:2 monoPAP and subsequent degradation products.

Experimental Protocol

This protocol outlines the key steps for the analysis of 8:2 monoPAP in wastewater sludge, from sample preparation to instrumental analysis.

Sample Preparation and Extraction

A robust sample preparation and extraction procedure is critical for achieving accurate and reproducible results. The following workflow is a synthesis of established methods.[5][7]

cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Freeze-dry sludge sample Freeze-dry sludge sample Grind to a fine powder Grind to a fine powder Freeze-dry sludge sample->Grind to a fine powder Weigh 0.25-0.5 g of sample Weigh 0.25-0.5 g of sample Grind to a fine powder->Weigh 0.25-0.5 g of sample Spike with internal standards Spike with internal standards Weigh 0.25-0.5 g of sample->Spike with internal standards Add extraction solvent Add extraction solvent Spike with internal standards->Add extraction solvent Ultrasonicate Ultrasonicate Add extraction solvent->Ultrasonicate Shake Shake Ultrasonicate->Shake Centrifuge and collect supernatant Centrifuge and collect supernatant Shake->Centrifuge and collect supernatant Repeat extraction Repeat extraction Centrifuge and collect supernatant->Repeat extraction Combine supernatants Combine supernatants Repeat extraction->Combine supernatants Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Combine supernatants->Solid Phase Extraction (SPE) Evaporate and reconstitute Evaporate and reconstitute Solid Phase Extraction (SPE)->Evaporate and reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate and reconstitute->LC-MS/MS Analysis

Caption: Workflow for the analysis of 8:2 monoPAP in wastewater sludge.

Methodology:

  • Sample Pre-treatment: Freeze-dry the sludge sample to a constant weight.[7] Homogenize the dried sample by grinding it into a fine powder.[7]

  • Sample Weighing and Spiking: Accurately weigh 0.25–0.5 g of the dried, homogenized sludge into a polypropylene centrifuge tube.[7] Spike the sample with a known amount of isotopically labeled internal standard for 8:2 monoPAP.

  • Extraction:

    • Add 2 mL of 1 M sodium hydroxide in methanol to the sample. Alternatively, a mixture of tetrahydrofuran/acetic acid (1:1, v/v) can be used.[5]

    • Ultrasonicate the sample for 15 minutes.

    • Shake the sample for 15 minutes.

    • Centrifuge the sample and carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process twice more with 2 mL of methanol, combining the supernatants.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange (WAX) SPE cartridge. For enhanced cleanup, a graphitized carbon black (ENVI-Carb) cartridge can be coupled in-line with the WAX cartridge.[5]

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analytes with 4 mL of 0.1% ammonium hydroxide in methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for the quantification of 8:2 monoPAP.[7]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: 2 mM ammonium acetate in methanol.

  • Modifier: For improved chromatography of PAPs, the addition of 5 mM 1-methylpiperidine to the mobile phases can be beneficial.[4]

  • Gradient: A suitable gradient elution should be optimized to achieve separation of 8:2 monoPAP from other PFAS and matrix components.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for both the native 8:2 monoPAP and its labeled internal standard should be optimized. An additional transition to [PO3]− (m/z 79) can aid in quantification.[8]

Data Presentation

The performance of the analytical method is crucial for reliable quantification. The following table summarizes reported method quantification limits (MQLs) and recovery data for monoPAPs in sludge and water samples. It is important to note that recoveries for 8:2 monoPAP in sludge can be challenging.

AnalyteMatrixMethod Quantification Limit (MQL) (ng/g)Recovery (%)Reference
Mono-PAPsSewage Sludge0.6 - 5.1 (for 11 analytes)-[5]
6:2 monoPAPSewage Sludge-24[5]
Mono-PAPsWater-32 - 40
8:2 monoPAPSewage SludgeNot Reported (due to poor recovery)<10

Quality Control

To ensure data quality, the following quality control measures are recommended:

  • Procedural Blanks: Analyze a procedural blank with each batch of samples to monitor for background contamination.[9]

  • Matrix Spikes: Spike a duplicate sample with a known concentration of 8:2 monoPAP to assess matrix effects and recovery.

  • Internal Standards: Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

  • Certified Reference Materials (CRMs): Analyze a relevant CRM, if available, to verify the accuracy of the method.[4]

Conclusion

This application note provides a comprehensive protocol for the analysis of 8:2 monoPAP in wastewater sludge. The described method, incorporating robust sample preparation, cleanup, and sensitive LC-MS/MS analysis, is suitable for researchers and scientists investigating the fate and transport of PFAS in wastewater treatment systems. Careful attention to quality control measures is essential for obtaining accurate and reliable data.

References

Application Note: High-Resolution Mass Spectrometry for the Ultrasensitive Analysis of 8:2 monoPAP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a significant intermediate in the environmental degradation and biological metabolism of 8:2 fluorotelomer-based substances, such as 8:2 fluorotelomer phosphate diester (8:2 diPAP).[1] As precursors, these compounds can be transformed into highly persistent and toxic perfluoroalkyl carboxylic acids (PFCAs), including perfluorooctanoic acid (PFOA).[2][3][4] Given its role as a key transformation product, sensitive and selective quantification of 8:2 monoPAP is crucial for environmental monitoring, human exposure assessment, and understanding toxicological pathways. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary mass accuracy and resolving power to unambiguously identify and quantify 8:2 monoPAP in complex matrices.

Principle of HRMS for 8:2 monoPAP Analysis

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide significant advantages for the analysis of 8:2 monoPAP and other per- and polyfluoroalkyl substances (PFAS).[5] Key benefits include:

  • High Mass Accuracy: HRMS instruments measure the mass-to-charge ratio (m/z) of ions with high precision (typically <5 ppm error), enabling confident elemental formula assignment and reducing the likelihood of false positives.

  • High Resolving Power: The ability to distinguish between ions with very similar nominal masses is critical for separating the analyte signal from matrix interferences, which is essential for complex samples like biological tissues or environmental extracts.

  • Full Scan Sensitivity: Modern HRMS instruments provide excellent sensitivity in full scan mode, allowing for the detection of target compounds while simultaneously enabling retrospective analysis of the data for other non-targeted compounds.[6]

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) or other MS/MS techniques can be used to generate high-resolution fragment spectra, providing structural confirmation of the analyte.[7][8] For 8:2 monoPAP, characteristic fragments can be used for definitive identification.

Experimental Protocols

Protocol 1: Extraction of 8:2 monoPAP from Water Samples

This protocol is adapted for the extraction of monoPAPs from aqueous matrices.

  • Sample Preparation:

    • To a 200 mL water sample, add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-8:2 monoPAP).

    • Acidify the sample to pH 3.0 using formic acid.

  • Solid-Phase Extraction (SPE):

    • Use a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg).

    • Condition the cartridge sequentially with 5 mL of 0.1% ammonium hydroxide in methanol, 5 mL of methanol, and 5 mL of ultrapure water.

    • Load the prepared water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 15 minutes.

  • Elution:

    • Elute the analytes with 10 mL of 0.1% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dry residue in 1 mL of methanol/water (50:50, v/v) for LC-HRMS analysis.[9]

Protocol 2: Extraction of 8:2 monoPAP from Soil/Tissue Samples

This protocol is a general procedure for solid matrices.

  • Sample Preparation:

    • Weigh 0.2-1.0 g of the homogenized sample into a polypropylene centrifuge tube.[6][10]

    • Spike the sample with the isotopically labeled internal standard.

  • Solvent Extraction:

    • Add 10 mL of methanol to the tube.

    • Vortex the sample for 1 hour and sonicate for 15 minutes.[10]

    • Centrifuge the sample at 3000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process with another 10 mL of methanol and combine the supernatants.[10]

  • Cleanup and Concentration:

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol containing 0.1% ammonium hydroxide.[10]

    • (Optional, for cleaner samples): Proceed with SPE cleanup as described in Protocol 1, step 2.

  • Final Preparation:

    • Transfer the final extract into an LC vial for analysis.

LC-HRMS Instrumental Analysis

The following parameters provide a starting point for method development.

ParameterRecommended Condition
LC System U(H)PLC System (e.g., Dionex Ultimate 3000)[6]
Column Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[6][10]
Column Temp. 40°C
Mobile Phase A 0.1% Ammonium Hydroxide in Water[10]
Mobile Phase B 0.1% Ammonium Hydroxide in Methanol[10]
Flow Rate 0.25 mL/min[6]
Injection Vol. 10 µL
Gradient Start with 90% A, linear gradient to 0% A over 6.5 min, hold for 5 min, return to 90% A and equilibrate.[10]
HRMS System Q Exactive HF Orbitrap or similar[6]
Ionization Mode Negative Electrospray Ionization (ESI-)
Spray Voltage 2.5 - 4.5 kV[6][11]
Capillary Temp. 320°C[6]
Scan Mode Full Scan MS / data-dependent MS² (dd-MS²)
Full Scan Range m/z 150-1000[6]
Resolution 70,000 (Full Scan); 17,500 (dd-MS²)[6]

Quantitative Data Summary

The following table summarizes key quantitative information for 8:2 monoPAP analysis gathered from various studies.

AnalyteCAS NumberFormulaExact Mass [M-H]⁻MatrixMethodLOQReference
8:2 monoPAP 57678-03-2C₁₀H₈F₁₇O₄P573.9693Drinking WaterLC-MS/MS3.6 ng/L[9]
8:2 monoPAP 57678-03-2C₁₀H₈F₁₇O₄P573.9693Human SerumLC-MS-TOF~100 pg/mL[12]
8:2 monoPAP 57678-03-2C₁₀H₈F₁₇O₄P573.9693Food SamplesUPLC-MS/MS<1 pg/g[13]
8:2 monoPAP 57678-03-2C₁₀H₈F₁₇O₄P573.9693SoilLC-HRMS0.1 g sample used[14]

LOQ: Limit of Quantitation

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for 8:2 monoPAP analysis and its position within the biotransformation pathway of related fluorotelomer compounds.

G Experimental Workflow for 8:2 monoPAP Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Spike Spike with Isotopically Labeled Standard Sample->Spike Extract Solvent Extraction (for solids) Spike->Extract Solid Matrix SPE Solid-Phase Extraction (WAX) Spike->SPE Aqueous Matrix Extract->SPE Cleanup Elute Elution & Concentration SPE->Elute Recon Reconstitution Elute->Recon LC_HRMS LC-HRMS Analysis (Full Scan / dd-MS²) Recon->LC_HRMS Data_Proc Data Processing Software LC_HRMS->Data_Proc Quant Quantification (vs. Internal Standard) Data_Proc->Quant Confirm Confirmation (Accurate Mass, RT, Fragments) Data_Proc->Confirm

Caption: General experimental workflow for the extraction and analysis of 8:2 monoPAP.

G Biotransformation Pathway of 8:2 diPAP diPAP 8:2 diPAP monoPAP 8:2 monoPAP diPAP->monoPAP Hydrolysis [1] FTOH 8:2 FTOH monoPAP->FTOH Hydrolysis [1] FTCA 8:2 FTCA FTOH->FTCA Oxidation [6] FTUCA 8:2 FTUCA FTCA->FTUCA Defluorination [6] PFOA PFOA FTUCA->PFOA Oxidation [6]

Caption: Simplified biotransformation pathway of 8:2 diPAP to PFOA via 8:2 monoPAP.

References

Application Notes and Protocols for the Analysis of 8:2 Fluorotelomer Phosphate Monoester in Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a polyfluoroalkyl substance (PFAS) used in a variety of consumer products to provide water and oil repellency. It is a precursor to the persistent and bioaccumulative perfluorinated carboxylic acid (PFCA), perfluorooctanoic acid (PFOA). Due to its potential to degrade into PFOA, there is significant scientific and regulatory interest in understanding the levels of 8:2 monoPAP in consumer goods.[1][2] This document provides detailed application notes and protocols for the analysis of 8:2 monoPAP in consumer products, with a focus on food packaging and textiles.

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds found in consumer products.

Table 1: Concentration of this compound (8:2 monoPAP) in Consumer Products

Product CategorySample TypeConcentration Range (ng/g)Analytical MethodReference
Food PackagingFast-food packaging<0.001–2.7UPLC-MS/MS[3][4][5][6]

Table 2: Concentration of Related Polyfluoroalkyl Phosphate Esters (PAPs) in Consumer Products

AnalyteProduct CategorySample TypeConcentration Range (ng/g)Analytical MethodReference
4:2 Fluorotelomer phosphate monoester (4:2 monoPAP)Food PackagingFast-food packaging<0.006–42.7UPLC-MS/MS[3][4][5][6]
8:2/8:2 Fluorotelomer phosphate diester (8:2/8:2 diPAP)Food PackagingFast-food packaging<0.001–287UPLC-MS/MS[3][4][5][6]
6:2/6:2 Fluorotelomer phosphate diester (6:2/6:2 diPAP)Food PackagingVariousDetected in all samplesUPLC-MS/MS[7]

Experimental Protocols

The following protocols are synthesized from various cited research articles for the analysis of 8:2 monoPAP in solid consumer products such as food packaging and textiles.

Protocol 1: Sample Preparation and Extraction

This protocol outlines the extraction of 8:2 monoPAP from solid matrices.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide (NH₄OH)

  • Acetic acid

  • Polypropylene centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Cut a representative sample of the consumer product into small pieces (approximately 1 cm x 1 cm).

  • Weigh approximately 1 gram of the cut sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol to the tube. For textile samples, a solution of 0.1% NH₄OH in methanol can be used to improve extraction efficiency.

  • Vortex the sample for 2 minutes.

  • Place the tube in an ultrasonic bath for 20 minutes at room temperature.

  • Repeat the vortexing and sonication steps two more times for a total of three extraction cycles.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (extract) into a clean polypropylene tube.

  • For food packaging, a second extraction with 10 mL of 1:1 (v/v) methanol-acetonitrile with 0.3% acetic acid can be performed. The supernatants are then combined.[7]

  • The extract is now ready for cleanup.

Protocol 2: Extract Cleanup using Solid Phase Extraction (SPE)

This protocol is for cleaning the raw extract to remove matrix interferences prior to instrumental analysis.

Materials:

  • Weak anion exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)

  • ENVI-Carb SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition a WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample extract from Protocol 1 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elute the analytes with 10 mL of methanol containing 0.1% ammonium hydroxide.

  • Alternatively, for highly pigmented or complex matrices, an ENVI-Carb cartridge can be used for cleanup.

  • Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.

  • The cleaned and concentrated extract is now ready for UPLC-MS/MS analysis.

Protocol 3: Instrumental Analysis by UPLC-MS/MS

This protocol describes the parameters for the analysis of 8:2 monoPAP using an Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

Instrumentation:

  • UPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

LC Parameters:

  • Mobile Phase A: 2 mM Ammonium acetate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • Start at 95% A, 5% B

    • Linear gradient to 100% B over 8 minutes

    • Hold at 100% B for 2 minutes

    • Return to initial conditions and equilibrate for 5 minutes

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Nebulizer Gas Flow: 7 Bar

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 8:2 monoPAP Precursor Ion (m/z): 543.0

    • 8:2 monoPAP Product Ion 1 (m/z): 463.0

    • 8:2 monoPAP Product Ion 2 (m/z): 79.0 (for confirmation)

    • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup (SPE) cluster_analysis Instrumental Analysis sample Consumer Product Sample (e.g., Food Packaging, Textile) cutting Cut into small pieces (~1x1 cm) sample->cutting sample->cutting weighing Weigh ~1g of sample cutting->weighing cutting->weighing add_solvent Add Methanol (or 0.1% NH4OH in MeOH) weighing->add_solvent vortex_sonicate Vortex (2 min) & Sonicate (20 min) (Repeat 3x) add_solvent->vortex_sonicate add_solvent->vortex_sonicate centrifuge Centrifuge (4000 rpm, 10 min) vortex_sonicate->centrifuge vortex_sonicate->centrifuge collect_supernatant Collect Supernatant (Raw Extract) centrifuge->collect_supernatant centrifuge->collect_supernatant load_extract Load Raw Extract onto WAX SPE Cartridge collect_supernatant->load_extract collect_supernatant->load_extract wash_spe Wash with Deionized Water load_extract->wash_spe load_extract->wash_spe elute Elute with Methanol + 0.1% NH4OH wash_spe->elute wash_spe->elute concentrate Concentrate to 1 mL (Nitrogen Evaporation) elute->concentrate elute->concentrate analysis UPLC-MS/MS Analysis concentrate->analysis concentrate->analysis signaling_pathway cluster_degradation Environmental and Biological Degradation Pathway monoPAP 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP->FTOH Hydrolysis PFOA Perfluorooctanoic Acid (PFOA) FTOH->PFOA Oxidation

References

Application Notes and Protocols for the Accurate Measurement of 8:2 monoPAP Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). It is utilized in various industrial and commercial applications, including food packaging and textiles, acting as a surfactant.[1] Due to its potential to degrade into persistent and bioaccumulative perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), accurate and sensitive quantification of 8:2 monoPAP in various matrices is of significant environmental and toxicological concern.[2][3][4]

Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the quantification of trace organic contaminants, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the accurate measurement of 8:2 monoPAP using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that involves the addition of a known amount of an isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical procedure. The isotopically labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the isotoped-labeled internal standard in the final extract, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both the native analyte and the internal standard equally. For 8:2 monoPAP analysis, mass-labeled standards such as [M+2]8:2monoPAP (¹³C₂) are commercially available.[5]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of 8:2 monoPAP in various matrices using isotope dilution LC-MS/MS. The protocol is divided into sample preparation and instrumental analysis.

Sample Preparation

The choice of sample preparation method is critical and depends on the complexity of the sample matrix. Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and cleanup of 8:2 monoPAP from various matrices.[2]

Materials and Reagents:

  • 8:2 monoPAP native standard

  • Isotopically labeled 8:2 monoPAP internal standard (e.g., M2-8:2 monoPAP)

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), high purity

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges: Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balanced (HLB)

  • Polypropylene tubes (50 mL)

  • Nitrogen evaporator

Protocol for Water Samples (e.g., Drinking Water):

  • Sample Collection: Collect water samples in polypropylene bottles.

  • Fortification: To a 500 mL water sample, add a known amount of the isotopically labeled 8:2 monoPAP internal standard.

  • SPE Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 6 cm³, 150 mg, 30 µm) sequentially with 6 mL of 0.5% NH₄OH in methanol, 6 mL of methanol, and 6 mL of ultrapure water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.

  • Elution: Elute the retained analytes with 6 mL of methanol containing 0.5% NH₄OH.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of methanol containing 0.1% NH₄OH for LC-MS/MS analysis.[6]

Protocol for Solid Samples (e.g., Soil, Sediment):

  • Sample Homogenization: Homogenize the solid sample.

  • Weighing and Fortification: Weigh approximately 1 gram of the homogenized sample into a 50 mL polypropylene tube and spike with the isotopically labeled internal standard.[6]

  • Extraction: Add 10 mL of methanol and extract by sonication for 15 minutes followed by vortexing for 1 hour.[6]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.[6]

  • Supernatant Collection: Collect the supernatant. Repeat the extraction step with another 10 mL of methanol.

  • Evaporation and Reconstitution: Combine the extracts, evaporate to dryness under nitrogen, and reconstitute in 1 mL of methanol containing 0.1% NH₄OH.[6]

  • Cleanup (if necessary): For complex matrices, a cleanup step using SPE (as described for water samples) may be necessary.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C8 or C18 reversed-phase column is suitable for the separation of 8:2 monoPAP. A Waters Acquity BEH C8 column (1.7 µm, 2.1 x 100 mm) has been shown to be effective.[5]

  • Mobile Phase: A gradient elution with methanol and water, both containing a modifier to improve peak shape and sensitivity, is typically used. Due to the acidic nature of monoPAPs, a high pH mobile phase is often required to minimize peak tailing.[5] A common mobile phase composition is:

    • A: Ultrapure water with 0.1% NH₄OH (pH ~11)[1]

    • B: Methanol with 0.1% NH₄OH[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native 8:2 monoPAP and its isotopically labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
8:2 monoPAP54397 ([H₂PO₄]⁻)35Varies (optimize for instrument)
8:2 monoPAP54379 ([PO₃]⁻)35Varies (optimize for instrument)
M2-8:2 monoPAP54597 ([H₂PO₄]⁻)35Varies (optimize for instrument)
M2-8:2 monoPAP54579 ([PO₃]⁻)35Varies (optimize for instrument)

Note: The optimal cone voltage and collision energy should be determined empirically for the specific instrument used.

Data Presentation

The following tables summarize key quantitative data for the analysis of 8:2 monoPAP from various studies.

Table 1: Method Detection and Quantification Limits

MatrixMethodLODLOQReference
Drinking WaterSPE-LC-MS/MS-0.05 ng/L
Human SerumSPE-LC-MS/MS-Varies[3]
SoilMethanol Extraction-LC-MS/MS-5 µg/kg (for diPAPs)[6]
Mussel TissueQuEChERS-LC-MS/MS--[7]

Table 2: Recovery and Precision Data

MatrixAnalyte ConcentrationRecovery (%)RSD (%)Reference
Drinking WaterSpiked samples65-110<15
Human SerumSpiked samplesVaries with method<20[8]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (Water, Soil, etc.) Fortification Fortification with Isotopically Labeled 8:2 monoPAP Standard Sample->Fortification Extraction Solid-Phase Extraction (SPE) or Solvent Extraction Fortification->Extraction Cleanup Sample Cleanup (e.g., WAX cartridge) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution LC_MSMS LC-MS/MS Analysis (Isotope Dilution) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

biotransformation_pathway monoPAP 8:2 monoPAP FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) monoPAP->FTOH Hydrolysis FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) FTCA->FTUCA Dehydrofluorination PFOA Perfluorooctanoic Acid (PFOA) FTUCA->PFOA β-oxidation Other_PFCAs Other PFCAs (e.g., PFNA, PFHpA) FTUCA->Other_PFCAs α-oxidation

Challenges and Considerations

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement in the ESI source, leading to inaccurate quantification. Isotope dilution effectively compensates for these effects.

  • Background Contamination: PFAS are ubiquitous in laboratory environments. It is crucial to use polypropylene labware and pre-screen all solvents and materials to minimize background contamination.[9]

  • Peak Shape: MonoPAPs can exhibit poor chromatographic peak shape (tailing) due to their acidic nature. The use of a high pH mobile phase is recommended to deprotonate the analyte and improve peak symmetry.[5]

  • Standard Purity: The purity of both native and isotopically labeled standards is critical for accurate quantification.

Conclusion

The use of isotope dilution LC-MS/MS provides a robust, accurate, and sensitive method for the quantification of 8:2 monoPAP in a variety of environmental and biological matrices. The detailed protocols and considerations outlined in this application note will aid researchers, scientists, and drug development professionals in obtaining high-quality data for exposure assessment, toxicological studies, and regulatory compliance. The provided diagrams offer a clear visualization of the analytical workflow and the biotransformation pathway of this important PFAS precursor.

References

Application Notes and Protocols for the Sample Preparation of 8:2 MonoPAP in Biota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS) and is recognized as a precursor to persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[1][2] Its presence in biota is a key concern for environmental monitoring and human health risk assessment. This document provides detailed application notes and standardized protocols for the sample preparation of 8:2 monoPAP in various biological matrices, with a focus on fish and marine mammal tissues. These protocols are designed to yield high-quality extracts suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of 8:2 monoPAP in Biota

The following tables summarize the concentrations of 8:2 monoPAP and related compounds found in various biological samples from recent studies. This data is intended to provide a comparative overview of contamination levels across different species and tissues.

Table 1: Concentration of 8:2 monoPAP and its Precursor in Marine Mammals

SpeciesTissue8:2 monoPAP Concentration (ng/g ww)8:2 diPAP Concentration (ng/g ww)Reference
Polar BearLiverNot ReportedNot Reported[1]
Ringed SealLiverNot ReportedNot Reported[1]
Killer WhaleLiverNot ReportedNot Reported[1]
Harbor SealNot SpecifiedNot ReportedNot Reported[3]
DolphinLiverNot QuantifiedNot Quantified[3]
PorpoiseLiverNot QuantifiedNot Quantified[3]

Note: While PAPs were included in the analytical scope of some marine mammal studies, their concentrations were often below the limit of quantification or not explicitly reported in the provided search results.[1][3]

Table 2: Concentration of 8:2 monoPAP and its Metabolites in Fish

SpeciesTissue8:2 monoPAP Concentration (ng/g)Key Metabolites & Concentration (ng/g)Reference
Gilthead BreamLiverNot Reported (8:2 diPAP administered)8:2 FTCA (major), PFOA (high in bile)[2]
Gilthead BreamPlasmaNot Reported (8:2 diPAP administered)8:2 FTCA (major)[2]
Gilthead BreamGillsNot Reported (8:2 diPAP administered)8:2 FTCA (major)[2]
Gilthead BreamMuscleNot Reported (8:2 diPAP administered)8:2 FTCA (major)[2]
Gilthead BreamBrainNot Reported (8:2 diPAP administered)PFOA (up to 3.7 ng/g)[2]
BreamLiverDetected (relative concentration)Various legacy and emerging PFAS[4]

Table 3: Concentration of 8:2 monoPAP and Related Compounds in Mussels

SpeciesTissue8:2 monoPAP Concentration (ng/g dw)8:2 diPAP Concentration (ng/g dw)Key MetabolitesReference
Mytilus galloprovincialisDigestive GlandDetected as metabolite13964 ± 1249 (at 72h)8:2 FTCA, 8:2 FTUCA, 7:3 FTCA, PFOA, PFHpA[5]
Mytilus galloprovincialisAdductor MuscleDetected as metabolite2787 ± 467 (at 72h)Detected[5]
Mytilus galloprovincialisGillsDetected as metabolite771 ± 89.1 (at 72h)Detected[5]

Experimental Protocols

The following protocols are compilations of methodologies cited in the literature for the extraction and cleanup of 8:2 monoPAP from biota.

Protocol 1: Extraction of 8:2 monoPAP from Fish Liver

This protocol is adapted from the methodology described by Rupp et al. (2025) for the analysis of PFAS, including PAPs, in bream liver.[4]

Materials:

  • Homogenized fish liver tissue

  • Acetonitrile (LC-MS grade)

  • Internal standard solution (e.g., mass-labeled 8:2 monoPAP)

  • Polypropylene centrifuge tubes (15 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Weigh approximately 0.5 g of homogenized fish liver into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with an appropriate volume of the internal standard solution. For PAP analysis, a 50 µL spike of a 50 µg/L monoPAP standard solution has been used.[4]

  • Add 3 mL of acetonitrile to wet the sample.

  • Add an additional 5 mL of acetonitrile to the tube.

  • Vortex the sample vigorously for 1 minute.

  • Place the tube in an ultrasonic bath at 25°C for 15 minutes.[4]

  • Centrifuge the sample at 2,000 rpm for 5 minutes.[4]

  • Carefully collect the supernatant for cleanup and subsequent LC-MS/MS analysis.

Protocol 2: Extraction and Solid-Phase Extraction (SPE) Cleanup of 8:2 monoPAP from Mussel Tissue

This protocol is based on the methods for PFAS analysis in Mytilus galloprovincialis and is suitable for samples where co-extractive interferences are a concern.[5]

Materials:

  • Freeze-dried and homogenized mussel tissue

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Internal standard solution

  • Polypropylene centrifuge tubes (15 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Solid-phase extraction cartridges (e.g., Oasis PRiME HLB)

  • SPE manifold

  • Methanol (LC-MS grade)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Weigh 0.2 g of freeze-dried, homogenized mussel tissue into a 15 mL polypropylene centrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 4 mL of a 9:1 (v/v) acetonitrile:water solution.[5]

  • Vortex the tube for 10 minutes.

  • Sonicate for 15 minutes.[5]

  • Centrifuge at 8200 g for 10 minutes.[5]

  • Collect the supernatant.

  • SPE Cleanup (Oasis PRiME HLB):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 10 mL of 0.5% NH₄OH in methanol.[5]

  • The eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizations

Biotransformation Pathway of 8:2 diPAP

Biotransformation_of_8_2_diPAP 8:2 diPAP 8:2 diPAP 8:2 monoPAP 8:2 monoPAP 8:2 diPAP->8:2 monoPAP Hydrolysis 8:2 FTOH 8:2 FTOH 8:2 monoPAP->8:2 FTOH Hydrolysis Intermediate Metabolites Intermediate Metabolites 8:2 FTOH->Intermediate Metabolites Oxidation PFOA & other PFCAs PFOA & other PFCAs Intermediate Metabolites->PFOA & other PFCAs Further Oxidation

Caption: Biotransformation of 8:2 diPAP in biota.

Experimental Workflow for 8:2 monoPAP Analysis in Biota

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., fish liver, mussel tissue) Spiking 2. Internal Standard Spiking Homogenization->Spiking Extraction 3. Solvent Extraction (e.g., Acetonitrile) Spiking->Extraction Cleanup 4. Extract Cleanup (e.g., SPE) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS

Caption: General workflow for 8:2 monoPAP analysis.

References

Application Notes & Protocols for Monitoring 8:2 monoPAP in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These compounds are of increasing environmental concern due to their persistence, potential for long-range transport, and suspected links to adverse health effects. 8:2 monoPAP can be found in various consumer and industrial products, including food packaging, textiles, and firefighting foams.[1][2] From these products, it can be released into the environment, contaminating water, soil, and biota. Furthermore, 8:2 monoPAP is a known precursor to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[3][4] This biotransformation makes the monitoring of 8:2 monoPAP crucial for understanding the overall environmental burden of PFAS.

These application notes provide a comprehensive overview of the methodologies for monitoring 8:2 monoPAP in various environmental matrices. The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who are investigating the fate, transport, and toxicology of PFAS.

Quantitative Data Summary

The following table summarizes the reported concentrations of 8:2 monoPAP in various environmental samples. This data is compiled from multiple studies and is intended to provide a reference range for expected concentrations.

Environmental MatrixConcentration RangeReference(s)
Drinking Water3.6 ng/L[5]
Human Serum0.085 ng/mL (MDL)[6]
Mussel TissueDetected (concentration not specified)[7]
Fish Muscle TissueMDL: 0.2-3.1 ng/g[7]
Fish LiverMDL: 0.1-2.7 ng/g[7]

MDL: Method Detection Limit

Experimental Protocols

The following protocols describe the key steps for the analysis of 8:2 monoPAP in environmental samples, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Protocol 1: Sample Preparation - Water Samples

This protocol is adapted for the extraction and concentration of 8:2 monoPAP from drinking water samples using solid-phase extraction (SPE).

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), reagent grade

  • Ultrapure water

  • Nitrogen gas, high purity

  • Sample collection bottles (polypropylene)

Procedure:

  • Sample Collection: Collect water samples in clean polypropylene bottles. To avoid contamination, all sampling equipment should be thoroughly cleaned with methanol.

  • Sample Pre-treatment: Centrifuge the water sample (e.g., 500 mL) at 9000 rpm for 10 minutes to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 6 mL of methanol containing 0.5% NH₄OH through the WAX cartridge.

    • Follow with 6 mL of methanol.

    • Finally, rinse with 6 mL of ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned WAX cartridge at a slow, consistent flow rate.

  • Cartridge Washing: Wash the cartridge to remove interfering substances. (Specific washing steps may need to be optimized depending on the sample matrix).

  • Elution: Elute the retained 8:2 monoPAP from the cartridge using methanol containing 0.5% NH₄OH.

  • Concentration: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of methanol for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Biota Samples (Mussel, Fish)

This protocol outlines a general procedure for the extraction of 8:2 monoPAP from biological tissues.

Materials:

  • Homogenizer

  • Centrifuge tubes (polypropylene)

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., WAX or mixed-mode)

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Formic acid

  • Ultrapure water

  • Nitrogen gas, high purity

Procedure:

  • Sample Homogenization: Homogenize the tissue sample (e.g., mussel tissue, fish muscle, or liver) until a uniform consistency is achieved.

  • Extraction:

    • Weigh a portion of the homogenized sample (e.g., 0.5 g) into a polypropylene centrifuge tube.

    • Add an appropriate volume of acetonitrile (e.g., 4 mL) and vortex for 30 seconds.

    • Ultrasonicate the sample for 15 minutes at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction with an additional volume of acetonitrile.

    • Combine the extracts.[8]

  • Extract Cleanup (SPE):

    • Concentrate the combined extracts under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for SPE loading.

    • Condition the SPE cartridge (e.g., WAX) with 1% ammonium hydroxide in methanol, followed by methanol and water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 2% formic acid in water, followed by water.

    • Elute the analytes with methanol.[8]

  • Final Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the instrumental analysis of 8:2 monoPAP. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm; 2.1 mm × 100 mm).[1]

  • Mobile Phase A: Ultrapure water with a modifier (e.g., 0.1% NH₄OH or 2 mM ammonium acetate).[9]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution: A gradient program is used to separate 8:2 monoPAP from other compounds in the sample. An example gradient could be starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the analysis of phosphate-containing compounds.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of 8:2 monoPAP) and one or more product ions generated by its fragmentation.

  • Precursor and Product Ions: The specific m/z transitions for 8:2 monoPAP need to be determined by direct infusion of a standard solution.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve the best signal-to-noise ratio for the target analyte.

Visualizations

Biotransformation Pathway of 8:2 monoPAP

The following diagram illustrates the potential biotransformation pathway of 8:2 monoPAP in biological systems, leading to the formation of perfluorooctanoic acid (PFOA).

G monoPAP 8:2 monoPAP FTOH 8:2 Fluorotelomer Alcohol (FTOH) monoPAP->FTOH Dephosphorylation FTAL 8:2 Fluorotelomer Aldehyde (FTAL) FTOH->FTAL Oxidation FTCA 8:2 Fluorotelomer Carboxylic Acid (FTCA) FTAL->FTCA Oxidation PFOA Perfluorooctanoic Acid (PFOA) FTCA->PFOA β-Oxidation

Caption: Biotransformation of 8:2 monoPAP to PFOA.

Experimental Workflow for 8:2 monoPAP Monitoring

This diagram outlines the general workflow for the analysis of 8:2 monoPAP in environmental samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Biota, etc.) Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for 8:2 monoPAP analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 8:2 monoPAP Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 8:2 monoPAP?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix. In the analysis of 8:2 monoPAP using techniques like electrospray ionization (ESI) mass spectrometry, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. For instance, severe signal enhancement has been observed for 8:2 monoPAP in dust and sludge samples.

Q2: What are the common signs of matrix effects in my 8:2 monoPAP analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inaccurate spike-and-recovery results (significantly lower or higher than 100%).

  • Non-linear calibration curves when using standards prepared in a pure solvent.

  • Drifting retention times or distorted peak shapes.

  • Unexpectedly high or low quantification results compared to expected values.

Q3: How can I quantitatively assess the matrix effect for 8:2 monoPAP in my samples?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value > 100% indicates ion enhancement, while a value < 100% indicates ion suppression. It is recommended to assess this at both low and high concentrations and in at least six different lots of the matrix to understand the variability.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for 8:2 monoPAP in my plasma/serum samples.

Cause: Biological matrices like plasma and serum are complex and contain high concentrations of phospholipids and proteins, which are known to cause ion suppression in ESI-MS.

Solution:

  • Optimize Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. For serum or plasma, solid-phase extraction (SPE) is highly effective. A weak anion exchange (WAX) or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended for the extraction of 8:2 monoPAP.

  • Use Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for 8:2 monoPAP (e.g., ¹³C₄-8:2 monoPAP). The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

  • Matrix-Matched Calibration: If a SIL internal standard is unavailable, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples. This helps to mimic the matrix effects observed in the unknown samples.

Problem 2: My 8:2 monoPAP results show high variability and significant ion enhancement in soil and sludge samples.

Cause: Environmental matrices like soil and sludge are highly complex and heterogeneous. The composition of organic matter and other co-extractives can vary significantly between samples, leading to variable and often strong matrix effects, particularly ion enhancement for monoPAPs.

Solution:

  • Thorough Sample Cleanup: A multi-step cleanup approach is often necessary. This may involve a primary extraction followed by SPE. For complex matrices, a combination of sorbents, such as weak anion exchange (WAX) followed by a cleanup with graphitized carbon black (GCB), can be effective at removing a broad range of interferences.

  • Standard Addition: The method of standard addition can be used to correct for matrix effects in individual samples. This involves adding known amounts of the 8:2 monoPAP standard to several aliquots of the sample extract and then determining the original concentration by extrapolation.

  • Dilution: If the concentration of 8:2 monoPAP is sufficiently high, diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.

Data Presentation

Table 1: Reported Matrix Effects for 8:2 monoPAP in Various Matrices

MatrixMatrix Effect (%)ObservationReference
Dust105Signal Enhancement
Sludge16Signal Enhancement
Drinking WaterNot specified, but noted as a general problem in LC-MS/MS analysisSignal Suppression/Enhancement
SerumLow recovery observed with some extraction methods, indicating potential for matrix effectsMethod dependent

Experimental Protocols

Protocol 1: Extraction and Cleanup of 8:2 monoPAP from Human Serum using SPE

This protocol is adapted from methodologies for PFAS analysis in serum.

  • Sample Pre-treatment:

    • To 500 µL of serum in a polypropylene tube, add 10 ng of the stable isotope-labeled internal standard (e.g., ¹³C₄-8:2 monoPAP).

    • Vortex the sample.

    • Add 3 mL of 0.1 M formic acid and sonicate for 20 minutes.

  • Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) Cartridge:

    • Conditioning: Condition the WAX cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

    • Elution: Elute the 8:2 monoPAP with 5 mL of 0.5% ammonium hydroxide in methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction and Cleanup of 8:2 monoPAP from Soil using SPE

This protocol is a general approach for the extraction of PFAS from solid matrices.

  • Sample Extraction:

    • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Spike with the stable isotope-labeled internal standard.

    • Add 10 mL of a 1:1 (v/v) mixture of tetrahydrofuran and acetic acid.

    • Vortex vigorously for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction on the soil pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a WAX cartridge in-line with a graphitized carbon black (GCB) cartridge.

    • Conditioning: Condition the tandem cartridges with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Dilute the combined supernatant with deionized water (1:1 v/v) and load it onto the cartridges.

    • Washing: Wash with 5 mL of deionized water.

    • Elution: Elute with 10 mL of 0.5% ammonium hydroxide in methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Biotransformation Pathway of 8:2 monoPAP

The biotransformation of 8:2 monoPAP is a significant pathway leading to the formation of persistent perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). The initial step involves the hydrolysis of the phosphate ester to form 8:2 fluorotelomer alcohol (8:2 FTOH), which then undergoes further degradation.

Biotransformation_Pathway 8_2_diPAP 8:2 diPAP 8_2_monoPAP 8:2 monoPAP 8_2_diPAP->8_2_monoPAP Hydrolysis 8_2_FTOH 8:2 FTOH 8_2_monoPAP->8_2_FTOH Hydrolysis 8_2_FTAL 8:2 FTAL 8_2_FTOH->8_2_FTAL Oxidation 8_2_FTCA 8:2 FTCA 8_2_FTAL->8_2_FTCA Oxidation 8_2_FTUCA 8:2 FTUCA 8_2_FTCA->8_2_FTUCA Dehydrofluorination PFOA PFOA 8_2_FTUCA->PFOA β-oxidation Shorter_Chain_PFCAs Shorter-Chain PFCAs 8_2_FTUCA->Shorter_Chain_PFCAs Further Degradation

Caption: Biotransformation pathway of 8:2 diPAP and 8:2 monoPAP to PFOA.

Experimental Workflow for Overcoming Matrix Effects

This workflow outlines a systematic approach to identifying and mitigating matrix effects in 8:2 monoPAP analysis.

Experimental_Workflow cluster_prep Sample Preparation & Analysis cluster_eval Matrix Effect Evaluation cluster_mitigation Mitigation Strategies Sample_Collection Sample Collection (e.g., Serum, Soil) Spike_IS Spike with SIL Internal Standard Sample_Collection->Spike_IS Extraction Extraction (e.g., LLE, QuEChERS) Spike_IS->Extraction Cleanup Sample Cleanup (e.g., SPE-WAX) Extraction->Cleanup LCMS_Analysis LC-MS/MS Analysis Cleanup->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Assess_ME Assess Matrix Effect (Post-Spike vs. Solvent) Data_Acquisition->Assess_ME ME_Significant Significant ME? Assess_ME->ME_Significant Optimize_Cleanup Optimize Cleanup ME_Significant->Optimize_Cleanup Yes Final_Quantification Final Quantification & Reporting ME_Significant->Final_Quantification No Matrix_Matched_Cal Use Matrix-Matched Calibration Optimize_Cleanup->Matrix_Matched_Cal Standard_Addition Use Standard Addition Matrix_Matched_Cal->Standard_Addition Dilution Dilute Sample Standard_Addition->Dilution Dilution->Final_Quantification

Caption: A logical workflow for addressing matrix effects i

Technical Support Center: 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 8:2 monoPAP, offering potential causes and solutions to enhance detection sensitivity and data quality.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for 8:2 monoPAP Sorption to Surfaces: 8:2 monoPAP has a tendency to adsorb to glass and polypropylene surfaces, leading to sample loss before analysis.[1]- Use polypropylene containers for sample collection and preparation. - Rinse all equipment with methanol prior to use. - Consider using silanized glassware if glass is necessary.
Inefficient Extraction: The extraction method may not be suitable for the matrix, resulting in poor recovery.- Employ solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges for effective cleanup and concentration.[1] - For complex matrices, a two-step SPE cleanup may improve performance.[2]
Suboptimal LC-MS/MS Conditions: Incorrect mobile phase composition or mass spectrometer settings can significantly reduce sensitivity.- Use a mobile phase containing a weak base like ammonium hydroxide (NH4OH) or methyl piperidine to ensure 8:2 monoPAP is in its anionic form for better retention and ionization in negative ion mode.[1] - Optimize cone voltage and collision energy for the specific precursor-to-product ion transition of 8:2 monoPAP.
High Background Noise or Interferences Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 8:2 monoPAP, leading to inaccurate quantification.[1][3]- Implement a thorough sample cleanup procedure using SPE with WAX cartridges.[1] - Use matrix-matched calibration standards to compensate for matrix effects.[1] - If available, use an isotopically labeled internal standard for 8:2 monoPAP (e.g., M2-8:2 monoPAP) to correct for both matrix effects and recovery losses.
Contamination: Background contamination from laboratory equipment or solvents can lead to false positives or elevated baselines.- Use high-purity solvents (e.g., LC-MS grade). - Pre-rinse all sample containers and equipment with methanol. - Analyze procedural blanks with each batch of samples to monitor for contamination.[4]
Poor Peak Shape or Tailing Suboptimal Chromatography: Inadequate separation on the analytical column can result in poor peak shape.- Utilize a C8 or C18 reversed-phase column for separation.[5] - Optimize the mobile phase gradient to ensure proper elution and separation from isomers and other matrix components.[6] - Ensure the mobile phase pH is high enough to deprotonate 8:2 monoPAP, which can improve peak shape.[7]
Inconsistent Results or Poor Reproducibility Variability in Sample Preparation: Inconsistent extraction and cleanup procedures can lead to variable recoveries.- Standardize the entire sample preparation workflow. - Use an automated SPE system if available for better precision.
Instrument Instability: Fluctuations in the LC-MS/MS system can cause variations in signal intensity.- Allow the instrument to stabilize before analysis. - Regularly perform system suitability tests to ensure consistent performance.

Frequently Asked Questions (FAQs)

1. What is 8:2 monoPAP and why is its sensitive detection important?

This compound (8:2 monoPAP) is a polyfluoroalkyl substance (PFAS) used in various industrial and consumer products, such as food packaging and textiles.[6] It is considered a precursor compound because it can degrade in the environment and in biological systems to form persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA).[6] Sensitive detection is crucial for monitoring its presence in environmental samples and understanding human exposure pathways.

2. What is the recommended analytical technique for 8:2 monoPAP detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the detection and quantification of 8:2 monoPAP due to its high sensitivity and specificity.[6]

3. How can I improve the ionization efficiency of 8:2 monoPAP in the mass spectrometer?

Operating the electrospray ionization (ESI) source in negative ion mode is essential for detecting 8:2 monoPAP. The addition of a weak base, such as ammonium hydroxide or methyl piperidine, to the mobile phase helps to deprotonate the phosphate group, leading to the formation of the [M-H]⁻ ion and enhancing signal intensity.[1]

4. Are there any specific sample preparation techniques recommended for 8:2 monoPAP?

Yes, solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges is highly recommended for extracting and cleaning up samples containing 8:2 monoPAP.[1] This technique effectively removes matrix interferences and concentrates the analyte, leading to improved sensitivity.

5. What are the typical precursor and product ions for 8:2 monoPAP in MS/MS analysis?

For 8:2 monoPAP, the precursor ion is typically m/z 543. The product ions can vary, but common transitions include those to fragments representing the phosphate group or parts of the fluorinated alkyl chain. It is crucial to optimize the collision energy for the specific instrument to achieve the best fragmentation and signal intensity.

6. Is derivatization necessary to improve the detection of 8:2 monoPAP?

While derivatization is a common strategy to improve the detection of some PFAS, particularly for gas chromatography (GC) analysis, it is generally not necessary for the analysis of 8:2 monoPAP by LC-MS/MS.[8][9] The phosphate group is readily ionizable in negative ESI mode, providing good sensitivity without derivatization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 8:2 monoPAP.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 8:2 monoPAP in Water

Parameter Value (ng/L) Analytical Method Reference
LOQ3.6UPLC-MS/MS

Table 2: Recovery of 8:2 monoPAP in Spiked Samples

Matrix Spike Level Recovery (%) Analytical Method Reference
Mussel Tissue2 ng60-120LC-MS/MS[5]
Seawater200 mL60-120LC-MS/MS[5]
Feces0.2 g60-120LC-MS/MS[5]

Experimental Protocols

Detailed Methodology for 8:2 monoPAP Analysis in Water Samples by SPE and LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature. Researchers should optimize specific parameters for their instrumentation and sample matrices.

1. Sample Preparation and Extraction (SPE)

  • Materials:

    • Water sample (500 mL)

    • Polypropylene bottles

    • Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX, 6 cm³, 150 mg, 30 µm)

    • Methanol (LC-MS grade)

    • Ammonium hydroxide (NH₄OH)

    • Nitrogen evaporator

  • Procedure:

    • Centrifuge the water sample to remove particulates.

    • Condition the WAX SPE cartridge with methanol followed by ultrapure water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with ultrapure water to remove hydrophilic interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the 8:2 monoPAP from the cartridge with a solution of 0.5% NH₄OH in methanol.

    • Evaporate the eluate to dryness under a gentle nitrogen stream.

    • Reconstitute the residue in a known volume of methanol (e.g., 0.5 mL) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

    • Reversed-phase C8 or C18 column (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm; 2.1 mm × 100 mm)

  • LC Conditions:

    • Mobile Phase A: Ultrapure water with 0.1% NH₄OH

    • Mobile Phase B: Methanol

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative

    • Precursor Ion (m/z): 543

    • Product Ion(s) (m/z): To be determined and optimized for the specific instrument.

    • Dwell Time, Cone Voltage, and Collision Energy: Optimize for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample (500 mL) in Polypropylene Bottle Centrifuge Centrifuge Sample->Centrifuge SPE_Load Load Sample onto SPE Cartridge Centrifuge->SPE_Load SPE_Condition Condition WAX SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with 0.5% NH4OH in Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Data_Acquisition Data Acquisition (Negative ESI Mode) LC_MS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow for the analysis of 8:2 monoPAP in water samples.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Signal for 8:2 monoPAP Sorption Sorption to Surfaces? Start->Sorption Extraction Inefficient Extraction? Start->Extraction LCMS_Conditions Suboptimal LC-MS/MS Conditions? Start->LCMS_Conditions Use_PP Use Polypropylene Vials & Methanol Rinse Sorption->Use_PP Yes Use_WAX_SPE Use WAX SPE Cartridges Extraction->Use_WAX_SPE Yes Optimize_LCMS Optimize Mobile Phase & MS Parameters LCMS_Conditions->Optimize_LCMS Yes

Caption: Troubleshooting logic for low or no 8:2 monoPAP signal.

References

troubleshooting poor recovery of 8:2 monoPAP during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 8:2 mono-perfluoroalkyl phosphate (8:2 monoPAP) during extraction.

Frequently Asked Questions (FAQs)

Q1: What is 8:2 monoPAP and why is its extraction challenging?

8:2 monoPAP is a polyfluoroalkyl substance (PFAS) characterized by an eight-carbon fluorinated tail and a hydrophilic phosphate head group.[1] This dual nature influences its solubility and can make extraction from complex matrices challenging.[1] Issues such as strong binding to sample particulates, matrix effects, and interactions with proteins can lead to low and inconsistent recovery rates.[2][3]

Q2: Which extraction methods are commonly used for 8:2 monoPAP?

The most prevalent methods for 8:2 monoPAP extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE, particularly with Weak Anion Exchange (WAX) cartridges, is frequently employed to isolate 8:2 monoPAP from aqueous samples and biological matrices.[2][4] LLE protocols often utilize solvents like acetonitrile or methyl tert-butyl ether (MTBE) to partition the analyte from the sample matrix.[4]

Q3: What are the expected recovery rates for 8:2 monoPAP?

Recovery rates for 8:2 monoPAP can vary significantly depending on the sample matrix and the extraction method used. In simpler matrices like drinking water, recoveries can range from 65% to 110%.[5] However, in more complex matrices such as serum, placenta, or dust, recoveries can be much lower and more variable due to the factors mentioned above.[2][3] For instance, one study reported recoveries of less than 60% for 8:2 monoPAP in placental tissue.[3]

Q4: How does pH affect the extraction of 8:2 monoPAP?

The pH of the sample and extraction solvents is a critical parameter. The phosphate group of 8:2 monoPAP is acidic and its charge state is pH-dependent. For SPE using WAX cartridges, a specific pH is required to ensure the analyte is charged and retains on the sorbent. The elution step often involves a basic solution (e.g., ammonium hydroxide in methanol) to neutralize the charge and release the analyte.[6] Incorrect pH during loading or elution is a common reason for poor recovery.

Troubleshooting Guide for Poor 8:2 monoPAP Recovery

This guide addresses common issues leading to low recovery of 8:2 monoPAP during extraction.

Issue 1: Low or No Recovery in Solid-Phase Extraction (SPE)

Possible Causes:

  • Incorrect pH: The sample pH may not be optimal for the retention of 8:2 monoPAP on the WAX sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough or at the correct pH to release the analyte from the SPE cartridge.

  • Analyte Breakthrough: The analyte may not be retained on the cartridge during the loading step and is lost in the waste. This can be due to an inappropriate solvent composition in the sample or overloading the cartridge.

  • Strong Matrix Interactions: 8:2 monoPAP can bind strongly to particles or macromolecules in the sample, preventing its interaction with the SPE sorbent.[2]

Troubleshooting Steps:

  • Verify Sample pH: Ensure the sample is pre-treated to the recommended pH for WAX SPE to facilitate the anionic charge of the phosphate group.

  • Optimize Elution Solvent: Consider increasing the concentration of the basic modifier (e.g., ammonium hydroxide) in the elution solvent or testing alternative basic eluents.

  • Check for Breakthrough: Analyze the flow-through and wash fractions to determine if the analyte is being lost during these steps. If so, adjust the sample loading conditions, such as diluting the sample with a weaker solvent.

  • Sample Pre-treatment: For complex matrices, consider a pre-treatment step to disrupt matrix interactions. This could include protein precipitation for biological samples or centrifugation/filtration for samples with high particulate matter. For dust samples where strong binding is observed, a pre-treatment with a basic solution like NaOH in methanol has been suggested to release the bound monoPAPs.[2]

Issue 2: Poor Recovery in Liquid-Liquid Extraction (LLE)

Possible Causes:

  • Inappropriate Solvent Choice: The selected organic solvent may have poor partitioning efficiency for 8:2 monoPAP from the sample matrix.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte and lead to poor phase separation and recovery.

  • Suboptimal pH: The pH of the aqueous phase can influence the partitioning of 8:2 monoPAP into the organic phase.

Troubleshooting Steps:

  • Solvent Selection: Test different extraction solvents or solvent mixtures. While methanol has shown poor recoveries for monoPAPs in some cases, mixtures of solvents like methanol:acetonitrile have been explored.[2]

  • Break Emulsions: To address emulsion formation, try adding a small amount of brine (saturated NaCl solution), gentle centrifugation, or passing the mixture through a filter aid like celite.

  • Adjust Aqueous Phase pH: Modify the pH of the aqueous sample to suppress the ionization of the phosphate group, which may enhance its partitioning into the organic solvent.

Issue 3: Inconsistent Recovery in Biological Samples (e.g., Serum, Plasma)

Possible Causes:

  • Protein Binding: 8:2 monoPAP can bind to proteins such as human serum albumin, making it unavailable for extraction.[3][7]

  • Matrix Effects in Analysis: Components of the biological matrix can co-elute with 8:2 monoPAP and cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification and perceived low recovery.[2]

Troubleshooting Steps:

  • Protein Precipitation: Incorporate a protein precipitation step using a solvent like cold acetonitrile before extraction.[8]

  • Use of Isotope-Labeled Internal Standards: The use of a mass-labeled 8:2 monoPAP internal standard is crucial to compensate for matrix effects and losses during sample preparation.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to account for matrix effects.[2]

Quantitative Data Summary

The following table summarizes reported recovery rates of 8:2 monoPAP in various matrices using different extraction methods.

Sample MatrixExtraction MethodSolvent/SorbentReported Recovery (%)Reference(s)
Drinking WaterSPEWeak Anion Exchange (WAX)65 - 110[5]
Placental TissueNot specifiedNot specified< 60[3]
DustLLEMethanolPoor[2]
DustLLETetrahydrofuran:Acetic AcidNo recovery[2]

Experimental Protocol: Solid-Phase Extraction (SPE) of 8:2 monoPAP from Water Samples

This protocol is a general guideline for the extraction of 8:2 monoPAP from water samples using Weak Anion Exchange (WAX) SPE cartridges. Optimization may be required for specific sample types and analytical instrumentation.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 150 mg, 6 cc)

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH), reagent grade

  • Ultrapure water

  • Sample collection bottles (polypropylene)

  • Centrifuge and centrifuge tubes (if samples contain particulates)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Collect water samples in polypropylene bottles.

    • If samples contain suspended solids, centrifuge at a high speed (e.g., 9000 rpm) for 10 minutes and use the supernatant for extraction.[4]

    • Fortify the sample with a known amount of a mass-labeled 8:2 monoPAP internal standard.

  • SPE Cartridge Conditioning:

    • Condition the WAX cartridge sequentially with:

      • 4 mL of 0.1% NH₄OH in MeOH

      • 4 mL of MeOH

      • 4 mL of ultrapure water[4]

    • Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 drops per second.

  • Cartridge Washing:

    • Wash the cartridge with 4 mL of ultrapure water to remove interfering substances.

    • Follow with a wash of 4 mL of a 25 mmol/L ammonium acetate buffer (pH 4) to remove neutral and basic interferences.[4]

    • A final wash with a low percentage of methanol in water (e.g., 20%) can be performed.[4]

  • Analyte Elution:

    • Elute the 8:2 monoPAP from the cartridge with 4 mL of 0.5% NH₄OH in MeOH.

  • Extract Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Analyze the reconstituted extract using a suitable LC-MS/MS method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Spike Spike with Internal Standard Sample->Spike Centrifuge Centrifuge (if needed) Spike->Centrifuge Condition Condition WAX Cartridge Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute 8:2 monoPAP Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A generalized workflow for the solid-phase extraction of 8:2 monoPAP.

troubleshooting_workflow cluster_spe SPE Issues cluster_lle LLE Issues cluster_bio Biological Sample Issues Start Poor 8:2 monoPAP Recovery CheckMethod Extraction Method? Start->CheckMethod CheckFractions Analyte in Flow-through or Wash Fractions? CheckMethod->CheckFractions SPE CheckEmulsion Emulsion Formation? CheckMethod->CheckEmulsion LLE ProteinPrecip Perform Protein Precipitation CheckMethod->ProteinPrecip Biological Sample OptimizeLoad Adjust Loading Conditions (e.g., pH, solvent strength) CheckFractions->OptimizeLoad Yes NoBreakthrough Analyte Not in Flow-through/Wash CheckFractions->NoBreakthrough No OptimizeElution Optimize Elution (e.g., stronger/more basic solvent) NoBreakthrough->OptimizeElution CheckMatrix Suspect Strong Matrix Binding? OptimizeElution->CheckMatrix Pretreat Implement Sample Pre-treatment CheckMatrix->Pretreat Yes BreakEmulsion Use Brine or Centrifugation CheckEmulsion->BreakEmulsion Yes NoEmulsion No Emulsion CheckEmulsion->NoEmulsion No CheckSolvent Optimize Solvent System and/or Aqueous pH NoEmulsion->CheckSolvent UseIS Use Isotope-Labeled Internal Standard ProteinPrecip->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch

Caption: A troubleshooting decision tree for poor 8:2 monoPAP recovery.

References

reducing background contamination for 8:2 monoPAP analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background contamination during the analysis of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP).

Frequently Asked Questions (FAQs)

Q1: What is 8:2 monoPAP and why is it important to analyze?

A1: 8:2 monoPAP is a polyfluoroalkyl substance (PFAS) that can be found in a variety of commercial and industrial products, including food packaging.[1] It is considered a precursor compound because it can degrade into other persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA).[2][3] Monitoring 8:2 monoPAP is crucial for understanding human and environmental exposure to a broader range of PFAS.

Q2: What are the most common sources of 8:2 monoPAP background contamination in the laboratory?

A2: Common sources of PFAS contamination, including 8:2 monoPAP, are widespread in the laboratory environment. Potential sources include:

  • Analytical instrumentation: Tubing, fittings, seals, and solvents within the LC-MS/MS system can leach PFAS.[4]

  • Sample collection and preparation materials: Polypropylene tubes, pipette tips, vials, and caps can be sources of contamination.[5]

  • Laboratory environment: Dust, laboratory air, and even personal care products worn by lab personnel can contain PFAS that may contaminate samples.

  • Reagents and solvents: Methanol, water, and other reagents used in sample preparation and analysis can contain trace levels of PFAS.

Q3: How can I minimize background contamination from my LC-MS/MS system?

A3: To minimize contamination from your analytical instrumentation, consider the following:

  • Install a delay column between the solvent mixer and the injector to trap PFAS contaminants from the mobile phase.[4]

  • Use PFAS-free or low-bleed tubing and fittings.

  • Regularly flush the system with a high-purity organic solvent like isopropanol.

  • Dedicate a specific LC-MS/MS system for PFAS analysis to avoid cross-contamination from other analyses.

Q4: What are the best practices for sample handling and preparation to avoid 8:2 monoPAP contamination?

A4: Strict adherence to clean laboratory practices is essential. Key recommendations include:

  • Use polypropylene or high-density polyethylene (HDPE) labware that has been tested and confirmed to be free of 8:2 monoPAP contamination.

  • Pre-rinse all labware with high-purity methanol and water.[5]

  • Avoid using any glass or PTFE materials, as they can be significant sources of PFAS contamination.

  • Prepare samples in a clean, dedicated space, away from potential sources of airborne contamination.

  • Always include procedural blanks in your analytical batches to monitor for background contamination.[6][7]

Q5: What are some unique analytical challenges associated with 8:2 monoPAP?

A5: The analysis of mono-substituted polyfluorinated phosphate esters like 8:2 monoPAP can present unique challenges. These compounds have a tendency to exhibit poor peak shape (tailing) during liquid chromatography.[8] To overcome this, using a mobile phase with a relatively high pH (e.g., containing ammonium hydroxide) is often necessary to ensure the compound is in its mono-anionic form, which improves chromatographic performance.[8]

Troubleshooting Guides

Issue: High Background Signal of 8:2 monoPAP in Blanks

This is a common issue in PFAS analysis. The following step-by-step guide will help you systematically identify and eliminate the source of contamination.

Step 1: Isolate the Source - LC-MS System vs. Sample Preparation

  • Protocol:

    • Prepare a "system blank" by directly injecting the mobile phase (or a high-purity solvent like methanol) into the mass spectrometer, bypassing the sample preparation workflow.

    • Prepare a "procedural blank" by processing a sample of high-purity water or solvent through the entire sample preparation procedure, including all reagents and consumables.

  • Interpretation:

    • High signal in system blank: The contamination is likely originating from the LC-MS system (solvents, tubing, etc.). Proceed to the "Troubleshooting the LC-MS System" section.

    • Low signal in system blank, but high signal in procedural blank: The contamination is being introduced during sample preparation. Proceed to the "Troubleshooting Sample Preparation" section.

Step 2: Troubleshooting the LC-MS System

  • Protocol:

    • Check Solvents: Prepare fresh mobile phases using high-purity, PFAS-free solvents and reagents. Analyze a direct injection of the new mobile phase.

    • Flush the System: Flush the entire LC system, including the autosampler, with a high-purity solvent like isopropanol for an extended period.

    • Isolate Components: Systematically bypass components of the LC system (e.g., different columns, tubing) to identify the source of contamination.

    • Install a Delay Column: If not already in use, install a delay column between the pump and the injector to trap contaminants from the mobile phase.[4]

Step 3: Troubleshooting Sample Preparation

  • Protocol:

    • Test Consumables: Individually test all consumables used in the sample preparation process (e.g., pipette tips, centrifuge tubes, vials, caps) by leaching them with a high-purity solvent and analyzing the leachate for 8:2 monoPAP.

    • Test Reagents: Prepare individual blanks for each reagent used in the extraction and cleanup process to identify any contaminated batches.

    • Review Lab Environment: Assess the laboratory environment for potential sources of airborne contamination. Consider if any new equipment or materials have been introduced recently.

    • Implement Strict Cleaning Procedures: Ensure all labware is rigorously cleaned according to established protocols for PFAS analysis.

Experimental Protocols

Protocol 1: Systematic Identification of 8:2 monoPAP Contamination Sources

This protocol provides a systematic approach to pinpointing the source of background contamination.

Materials:

  • High-purity, PFAS-free water and methanol

  • A representative set of all labware used in the 8:2 monoPAP analysis workflow (e.g., polypropylene centrifuge tubes, pipette tips, autosampler vials, and caps)

  • All reagents used in the sample preparation method

Procedure:

  • LC-MS System Blank:

    • Inject 10 µL of high-purity methanol directly into the LC-MS/MS system.

    • Acquire data using the 8:2 monoPAP analysis method.

    • This serves as the baseline for system contamination.

  • Solvent and Reagent Blanks:

    • For each solvent and aqueous reagent, transfer 1 mL into a clean, pre-tested autosampler vial.

    • Inject and analyze as in Step 1.

  • Labware Leachate Testing:

    • For each type of labware (e.g., a centrifuge tube, a set of pipette tips), add a defined volume of high-purity methanol (e.g., 1 mL for a centrifuge tube).

    • Vortex or sonicate for a set period (e.g., 30 minutes) to encourage leaching.

    • Transfer the methanol leachate to a clean autosampler vial.

    • Inject and analyze.

  • Procedural Blank:

    • Execute the entire sample preparation protocol using only high-purity water or methanol as the sample.

    • This will account for any additive contamination from all steps.

Data Analysis and Interpretation:

  • Compare the 8:2 monoPAP peak area or concentration in each blank to the system blank.

  • A significant increase in the 8:2 monoPAP signal in a specific leachate or reagent blank points to that item as a source of contamination.

  • The procedural blank will give an overall measure of the background contribution from the entire workflow.

Protocol 2: General Cleaning Procedure for Labware in PFAS Analysis

This protocol is designed to minimize background contamination from reusable labware.

Materials:

  • Low-phosphate laboratory detergent (e.g., Liquinox®)

  • High-purity tap water

  • Deionized water

  • High-purity methanol

Procedure:

  • Initial Rinse: Rinse the labware thoroughly with warm tap water to remove any visible residues.

  • Detergent Wash: Scrub the labware with a solution of low-phosphate laboratory detergent and warm tap water. Use brushes that are dedicated to PFAS labware cleaning.

  • Tap Water Rinse: Rinse the labware three times with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse the labware three times with deionized water.

  • Methanol Rinse: Rinse the labware three times with high-purity methanol. Collect the methanol rinsate for proper disposal.

  • Drying: Allow the labware to air-dry in a clean environment, away from potential sources of contamination. Do not use laboratory ovens, as they can be a source of contamination.

  • Storage: Store clean labware inverted in a clean, covered area or wrapped in clean aluminum foil (note: some sources advise against foil; test for your specific application).

Quantitative Data Summary

While specific quantitative data for 8:2 monoPAP background levels in various laboratory consumables is not widely published in a consolidated format, the following table provides a general overview of potential contamination levels for PFAS in laboratory blanks based on literature. It is crucial to establish these values within your own laboratory as they can vary significantly.

Contamination SourceAnalyteTypical Background Level in BlanksReference
Procedural Blank8:2 monoPAPNot Detected to low ng/L
Procedural BlankOther PFAS (e.g., PFOA)< LOQ to low ng/L[9]
Labware Leachates (e.g., PP tubes)General PFASCan vary significantly[10]
Solvents (e.g., Methanol)General PFASTypically below detection limits for high-purity grades-

Note: LOQ (Limit of Quantitation) can vary depending on the sensitivity of the instrument and the specific method. It is recommended to determine the LOQ for 8:2 monoPAP in your laboratory.

Visualizations

Contamination_Troubleshooting_Workflow start High 8:2 monoPAP Background Detected system_vs_prep Isolate Source: System Blank vs. Procedural Blank start->system_vs_prep system_high System Blank is High system_vs_prep->system_high System Contamination prep_high Procedural Blank is High system_vs_prep->prep_high Prep Contamination troubleshoot_system Troubleshoot LC-MS System system_high->troubleshoot_system troubleshoot_prep Troubleshoot Sample Preparation prep_high->troubleshoot_prep check_solvents Check Solvents & Reagents troubleshoot_system->check_solvents test_consumables Test Consumables (Leachates) troubleshoot_prep->test_consumables flush_system Flush System check_solvents->flush_system isolate_components Isolate LC Components flush_system->isolate_components install_delay Install Delay Column isolate_components->install_delay end Background Reduced install_delay->end test_reagents Test Reagents (Blanks) test_consumables->test_reagents assess_environment Assess Lab Environment test_reagents->assess_environment implement_cleaning Implement Cleaning Protocols assess_environment->implement_cleaning implement_cleaning->end

Caption: Troubleshooting workflow for high 8:2 monoPAP background.

Contamination_Source_Identification_Protocol cluster_blanks Blank Analysis cluster_analysis Data Interpretation system_blank System Blank (Direct Injection) compare Compare Blank Results to System Blank system_blank->compare solvent_blanks Solvent/Reagent Blanks solvent_blanks->compare leachate_blanks Labware Leachate Blanks leachate_blanks->compare procedural_blank Procedural Blank (Full Workflow) procedural_blank->compare identify Identify Contamination Source(s) compare->identify

Caption: Protocol for systematic identification of contamination sources.

References

Technical Support Center: Optimization of SPE Cleanup for 8:2 Fluorotelomer Phosphate Monoester (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) cleanup for 8:2 fluorotelomer phosphate monoester (8:2 FTSA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which SPE sorbent is recommended for the extraction of 8:2 FTSA?

A1: For the extraction of 8:2 FTSA and other poly- and perfluoroalkyl substances (PFAS), Weak Anion Exchange (WAX) sorbents are frequently recommended and have demonstrated high recovery rates.[1][2] The dual adsorption mechanism of WAX sorbents, which combines amine-mediated ion exchange and hydrophobic interactions, contributes to their high efficiency.[1] Some studies have shown WAX sorbents to be up to 30% more efficient than Hydrophile-Lipophile Balance (HLB) sorbents for this application.[1] While other sorbents like HLB can be used, WAX is often preferred for its ability to effectively capture a wide range of PFAS, including phosphate esters.[3][4]

Q2: What are the typical steps in an SPE protocol for 8:2 FTSA analysis?

A2: A general SPE protocol for 8:2 FTSA involves four main steps: conditioning the sorbent, loading the sample, washing the sorbent to remove interferences, and eluting the target analyte. A typical workflow is as follows:

  • Conditioning: The SPE cartridge is conditioned sequentially with a solution of 0.1% ammonium hydroxide in methanol, followed by methanol, and finally water.[5]

  • Sample Loading: The aqueous sample, with pH adjusted if necessary, is passed through the conditioned cartridge at a controlled flow rate.[5]

  • Washing: The cartridge is washed to remove co-extracted matrix components. A common washing sequence includes water followed by an acetate buffer solution.[5]

  • Elution: The 8:2 FTSA is eluted from the sorbent using a solvent mixture, typically methanol with a small percentage of ammonium hydroxide (e.g., 0.1-2%).[5][6]

Q3: What are some common causes of low recovery for 8:2 FTSA during SPE cleanup?

A3: Low recovery of 8:2 FTSA can stem from several factors:

  • Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for the anionic and hydrophobic nature of 8:2 FTSA.

  • Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely desorb the analyte from the sorbent. The use of an eluent containing a base like ammonium hydroxide is often crucial for achieving high recoveries of acidic PFAS like 8:2 FTSA.[5][6]

  • Analyte Breakthrough: During sample loading, if the flow rate is too high or the sample volume exceeds the sorbent's capacity, the analyte can pass through the cartridge without being retained.

  • Sorption to Labware: Long-chain PFAS, including phosphate esters, have a strong tendency to sorb to solid surfaces such as glass and certain plastics.[7] Pre-rinsing labware with the elution solvent can help mitigate this issue.

Q4: How can matrix effects be minimized in the analysis of 8:2 FTSA?

A4: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge. To minimize these effects:

  • Optimize the Washing Step: A thorough washing step during SPE is crucial to remove co-extracted matrix components.

  • Use Isotope-Labeled Internal Standards: Isotope dilution, using labeled internal standards for the analytes of interest, is a highly effective way to compensate for matrix effects and variations in recovery.

  • Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can help to compensate for matrix effects.[7]

  • SPE Sorbent Choice: Some SPE sorbents are designed for enhanced matrix removal.[8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of 8:2 FTSA
Potential Cause Troubleshooting Step
Inappropriate SPE Sorbent Verify that a Weak Anion Exchange (WAX) sorbent is being used, as it is generally recommended for acidic PFAS like 8:2 FTSA.[1][2] If using a different sorbent, consider switching to WAX.
Suboptimal Elution Solvent Ensure the elution solvent contains a small percentage of a weak base, such as 0.1% to 2% ammonium hydroxide in methanol, to effectively elute the anionic 8:2 FTSA.[5][6] Consider increasing the volume of the elution solvent.
Sample Overload Reduce the sample volume or use an SPE cartridge with a larger sorbent bed mass to prevent analyte breakthrough during sample loading.
High Flow Rate Optimize the flow rate during sample loading and elution to ensure adequate interaction time between the analyte and the sorbent. A typical flow rate is 3-6 mL/min.[5]
Analyte Adsorption to Surfaces Pre-rinse all sample containers and labware with methanol or the elution solvent to minimize loss of 8:2 FTSA due to adsorption.[7]
Issue 2: High Background or Contamination in Blanks
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use HPLC-grade or higher purity solvents and reagents. Test all solvents and reagents for background levels of 8:2 FTSA.
Contaminated Labware Thoroughly clean all glassware and use polypropylene labware when possible, as PFAS can leach from PTFE components.[1]
Carryover from SPE Manifold Clean the SPE manifold thoroughly between samples to prevent cross-contamination.
Contaminated SPE Cartridges Run a blank analysis on a new, unused SPE cartridge to check for background contamination from the cartridge itself.

Experimental Protocols

SPE Cleanup Protocol using Weak Anion Exchange (WAX) Cartridge

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Cartridge Conditioning:

    • Pass 4 mL of 0.1% ammonium hydroxide in methanol through the WAX cartridge.

    • Pass 4 mL of methanol through the cartridge.

    • Pass 4 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.[5]

  • Sample Loading:

    • Adjust the pH of the aqueous sample to approximately 3 with acetic acid if necessary.[5]

    • Load the sample onto the conditioned cartridge at a flow rate of 3-6 mL/min.[5]

  • Washing:

    • Pass 4 mL of deionized water through the cartridge.

    • Pass 4 mL of an acetate buffer (e.g., 0.025 M, pH 4) through the cartridge.[5]

  • Elution:

    • Elute the 8:2 FTSA from the cartridge with two aliquots of 4 mL of 0.1% ammonium hydroxide in methanol.[5]

    • Collect the eluate for further analysis.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[6]

Quantitative Data Summary

Table 1: Recovery Rates of 8:2 FTSA with Different SPE Sorbents

SPE Sorbent Matrix Recovery (%) Reference
Weak Anion Exchange (WAX)Drinking Water100.04 ± 2.74[1]
Weak Anion Exchange (WAX)Drinking Water79.0 - 83.4
Hydrophile-Lipophile Balance (HLB)SerumNot specified, but generally lower than WAX for phosphate esters[3][4]

Note: Recovery rates can be highly matrix-dependent and require optimization for each specific application.

Visualizations

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cond1 0.1% NH4OH in MeOH cond2 Methanol cond1->cond2 cond3 Water cond2->cond3 load Aqueous Sample (pH adjusted) cond3->load wash1 Water load->wash1 wash2 Acetate Buffer wash1->wash2 elute 0.1% NH4OH in MeOH wash2->elute final final elute->final Eluate for Analysis

Caption: General workflow for SPE cleanup of 8:2 FTSA.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low or Inconsistent Recovery of 8:2 FTSA cause1 Inappropriate Sorbent issue->cause1 cause2 Suboptimal Elution issue->cause2 cause3 Sample Overload/ High Flow Rate issue->cause3 cause4 Adsorption to Surfaces issue->cause4 sol1 Use Weak Anion Exchange (WAX) cause1->sol1 sol2 Use Basic Methanol Eluent (e.g., with NH4OH) cause2->sol2 sol3 Reduce Sample Volume/ Decrease Flow Rate cause3->sol3 sol4 Pre-rinse Labware cause4->sol4

Caption: Troubleshooting logic for low recovery of 8:2 FTSA.

References

resolving chromatographic co-elution of 8:2 monoPAP isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of 8:2 mono-substituted polyfluoroalkyl phosphate ester (monoPAP) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of 8:2 monoPAP isomer co-elution in my chromatograms?

A1: Co-elution of 8:2 monoPAP isomers is a frequent analytical challenge. Several factors can contribute to this issue:

  • Insufficient Chromatographic Resolution: The structural similarity of 8:2 monoPAP isomers makes their separation difficult on standard chromatography columns.

  • Matrix Effects: Complex sample matrices can interfere with the separation, causing peak broadening and shifting retention times, leading to co-elution.

  • Inadequate Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase play a crucial role in the retention and separation of these acidic and hydrophobic compounds. An unsuitable mobile phase can fail to provide the necessary selectivity.

  • Presence of Other PFAS: Samples often contain a mixture of per- and polyfluoroalkyl substances (PFAS), some of which may have similar retention characteristics to 8:2 monoPAP isomers, resulting in co-elution.[1]

  • Formation of Aggregates: Mono-n-alkyl phosphates can form aggregates, and the incorporation of fluorine increases the hydrophobicity, potentially amplifying this behavior. A mobile phase with a high pH (e.g., pH 11) may be necessary to suppress aggregate formation.[2]

Q2: I am observing poor peak shape and peak splitting for my 8:2 monoPAP standards. What could be the issue?

A2: Poor peak shape and splitting for 8:2 monoPAP can arise from several factors:

  • Analyte Aggregation: As mentioned, monoPAPs can exhibit aggregation behavior.[2] This can be particularly problematic at higher concentrations.

  • Interaction with Metal Surfaces: The phosphate group in monoPAPs can interact with active metal sites in the HPLC system (e.g., frits, columns, tubing), leading to peak tailing and poor peak shape.

  • Inappropriate Solvent for Sample Dilution: The solvent used to dissolve and dilute the standards and samples can impact peak shape. It is crucial to use a solvent that is compatible with the mobile phase.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Increase the pH of the aqueous mobile phase. The use of an alkaline mobile phase, such as water with 0.1% NH4OH (around pH 11), has been shown to improve the analysis of monoPAPs.[3]

  • System Passivation: To mitigate interactions with metal surfaces, consider passivating your LC system by repeatedly injecting a solution of EDTA or another chelating agent.

  • Evaluate Sample Solvent: Ensure your sample solvent is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.

Q3: How can I improve the separation of 8:2 monoPAP from other interfering PFAS?

A3: Enhancing the separation of 8:2 monoPAP from other PFAS requires a multi-faceted approach focusing on both sample preparation and chromatographic conditions.

Troubleshooting Workflow for Improving Separation

cluster_0 Problem: Co-elution of 8:2 monoPAP with other PFAS start Start Troubleshooting spe Optimize Sample Cleanup (SPE) start->spe Initial Step column Select Appropriate HPLC Column spe->column If co-elution persists mobile_phase Adjust Mobile Phase Composition column->mobile_phase Further refinement gradient Optimize Gradient Elution mobile_phase->gradient detection Utilize High-Resolution Mass Spectrometry (HRMS) gradient->detection For complex mixtures end_node Resolution Achieved detection->end_node

Caption: A logical workflow for troubleshooting the co-elution of 8:2 monoPAP with other PFAS compounds.

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components. Weak anion exchange (WAX) cartridges are effective for extracting and cleaning up PAPs from water samples.

  • Chromatographic Column Selection: Utilize advanced chromatography columns known for their high resolving power. Columns such as Waters ACQUITY UPLC BEH C8 and UPLC BEH C18 have demonstrated good retention and separation for PAPs.[4]

  • Mobile Phase Optimization: A mixture of methanol/water containing 0.1% NH4OH has been successfully used as a mobile phase for the separation of monoPAPs and diPAPs. The high pH helps to deprotonate the acidic analytes, leading to more consistent retention and better peak shapes.

  • Gradient Elution: A slow, optimized gradient elution program can significantly improve the resolution of closely eluting compounds.[1]

  • High-Resolution Mass Spectrometry (HRMS): When chromatographic separation is incomplete, HRMS can distinguish between co-eluting compounds with very similar masses based on small mass differences and distinct isotopic patterns.[4]

Q4: What are the recommended starting conditions for an LC-MS/MS method for 8:2 monoPAP analysis?

A4: Based on published methods, the following conditions can serve as a good starting point. However, optimization will likely be necessary for your specific application and instrumentation.

Table 1: Recommended Starting LC-MS/MS Parameters for 8:2 monoPAP Analysis

ParameterRecommended Starting ConditionNotes
LC Column Waters ACQUITY UPLC BEH C8 or C18 (e.g., 2.1 x 100 mm, 1.7 µm)Provides good retention and resolution for PAPs.[4]
Mobile Phase A Water with 0.1% Ammonium Hydroxide (~pH 11)High pH is crucial for good peak shape and retention.[3]
Mobile Phase B Methanol
Flow Rate 0.3 - 0.4 mL/minAdjust based on column dimensions and system pressure.[3][5]
Gradient Start with a high aqueous percentage and slowly increase the organic phase.A slow gradient is key for resolving isomers.[1]
Injection Volume 5 µLCan be adjusted based on sample concentration and sensitivity.[5]
Ionization Mode Negative Electrospray Ionization (ESI-)PAPs are acidic and ionize well in negative mode.
MS/MS Transitions Monitor specific precursor-to-product ion transitions for 8:2 monoPAP.Use of mass-labeled internal standards is recommended for accurate quantification.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Water Samples for PAPs Analysis

This protocol is adapted from a method for the simultaneous determination of monoPAPs and diPAPs in drinking water.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX, 6 cm³, 150 mg, 30 µm)

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • 0.1% Ammonium Hydroxide in Methanol

  • Sample collection bottles

Procedure:

  • Cartridge Conditioning:

    • Wash the WAX cartridge with 6 mL of 1% ammonium hydroxide solution in methanol.

    • Follow with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of HPLC-grade water.

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 2 mL of water to remove impurities.

    • Allow the cartridge to dry completely.

  • Elution:

    • Elute the target analytes with a suitable volume of 0.1% ammonia in methanol.

  • Concentration and Reconstitution:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic Liquid Chromatography Method for PAPs

This protocol provides a general workflow for developing an LC method for PAPs.

cluster_1 LC Method Development Workflow for PAPs start Start column_select Select Column (e.g., UPLC BEH C8/C18) start->column_select mobile_phase_prep Prepare Mobile Phases (A: 0.1% NH4OH in Water, B: Methanol) column_select->mobile_phase_prep gradient_dev Develop Gradient Program (Slow gradient) mobile_phase_prep->gradient_dev system_equilibration Equilibrate System gradient_dev->system_equilibration injection Inject Standard/Sample system_equilibration->injection data_acq Acquire Data (ESI-, MRM mode) injection->data_acq optimization Optimize Gradient and Flow Rate for Resolution data_acq->optimization Iterate end_node Final Method optimization->end_node

Caption: A stepwise workflow for developing a liquid chromatography method for the analysis of polyfluoroalkyl phosphates (PAPs).

References

Technical Support Center: Quantifying Low Levels of 8:2 monoPAP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 8:2 mono-substituted polyfluorinated phosphate ester (8:2 monoPAP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 8:2 monoPAP and why is it challenging to quantify?

8:2 monoPAP is a polyfluoroalkyl phosphate ester, a type of per- and polyfluoroalkyl substance (PFAS). It is considered a precursor to more persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[1][2] The quantification of 8:2 monoPAP at low levels presents several analytical challenges:

  • Low Concentrations: It is often found at trace levels (pg/g to ng/L range) in various matrices.[3][4]

  • Matrix Effects: Complex sample matrices can significantly suppress or enhance the instrument signal, leading to inaccurate quantification.[4][5]

  • Lack of Certified Reference Materials: The availability of well-characterized standards and isotopically labeled internal standards can be limited.[3][6]

  • Analyte Stability: 8:2 monoPAP can degrade or transform during sample collection, storage, and analysis.[1][7]

  • Structural Isomers: The presence of co-eluting structural isomers can interfere with accurate measurement.[8]

Q2: What is the most common analytical technique for 8:2 monoPAP quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of 8:2 monoPAP.[6][9] This method offers the necessary sensitivity to detect the low concentrations typically found in environmental and biological samples.

Q3: Why are isotopically labeled internal standards crucial for accurate quantification?

Isotopically labeled internal standards (ILIS) are essential for correcting variations in sample preparation, instrument response, and matrix effects.[2][3][4] Since ILIS have nearly identical physicochemical properties to the native analyte, they co-elute and experience similar matrix effects, allowing for accurate correction and more reliable quantification. The use of a mass-labelled [M+2]8:2monoPAP (13C2) has been reported.[6]

Q4: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is critical for accurate quantification. Here are some common strategies:

  • Effective Sample Cleanup: Employing solid-phase extraction (SPE), particularly with weak anion exchange (WAX) cartridges, can help remove interfering matrix components.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help compensate for matrix effects.[3][5]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Use of Isotopic Internal Standards: As mentioned in Q3, this is one of the most effective ways to correct for matrix effects.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for 8:2 monoPAP

Possible Causes and Solutions

Possible Cause Troubleshooting Step Recommended Action
Suboptimal Mass Spectrometry Parameters Verify MS/MS transitions and collision energies.Infuse a standard solution of 8:2 monoPAP to optimize precursor and product ion selection and collision energy for maximum signal intensity.
Inefficient Ionization Check mobile phase composition.The pH of the mobile phase can significantly impact the ionization of 8:2 monoPAP. Using a basic mobile phase, such as methanol:water with 0.1% ammonium hydroxide, is often recommended for negative ion mode electrospray ionization (ESI-).
Analyte Loss During Sample Preparation Evaluate extraction and cleanup steps.Ensure the pH of the sample and solvents during SPE is appropriate for retaining 8:2 monoPAP on the sorbent. Perform recovery experiments by spiking a known amount of standard into a blank matrix before and after extraction.
Instrument Contamination Run a system blank.If contamination is observed, clean the LC flow path and mass spectrometer interface. PFAS are known to be persistent and can build up in the system.

Troubleshooting Workflow for Poor Sensitivity

Caption: Troubleshooting workflow for poor or no 8:2 monoPAP signal.

Issue 2: High Variability in Quantitative Results

Possible Causes and Solutions

Possible Cause Troubleshooting Step Recommended Action
Significant Matrix Effects Assess matrix effects through post-extraction spiking.Compare the response of a standard in a clean solvent to the response of a standard spiked into an extracted blank sample matrix. If a significant difference is observed, implement matrix-matched calibration or use an appropriate isotopically labeled internal standard.[5]
Inconsistent Sample Preparation Review the entire sample preparation workflow.Ensure consistent volumes, times, and techniques are used for each sample. Automate steps where possible to reduce human error.
Analyte Instability Evaluate sample storage and handling.8:2 monoPAP can be subject to biotic and abiotic degradation.[1] Analyze samples as quickly as possible after collection and store them at low temperatures (e.g., -20°C or lower) in appropriate containers (e.g., polypropylene) to minimize degradation and adsorption to container walls.
Calibration Curve Issues Examine the linearity and range of the calibration curve.Ensure the calibration range brackets the expected sample concentrations. Use a sufficient number of calibration points and an appropriate regression model.

Decision Tree for Addressing High Variability

start High Result Variability matrix_effect Assess Matrix Effects (Post-extraction Spike) start->matrix_effect sample_prep Review Sample Prep Consistency matrix_effect->sample_prep No Significant Effect use_ilis Implement ILIS or Matrix-Matched Calibration matrix_effect->use_ilis Significant Effect stability Evaluate Analyte Stability sample_prep->stability Consistent standardize_prep Standardize/Automate Sample Preparation sample_prep->standardize_prep Inconsistent calibration Check Calibration Curve stability->calibration Stable control_storage Control Storage Conditions & Time stability->control_storage Instability Suspected rebuild_curve Rebuild Calibration Curve calibration->rebuild_curve Issues Found

Caption: Decision tree for troubleshooting high variability in 8:2 monoPAP quantification.

Experimental Protocols

Protocol 1: Extraction of 8:2 monoPAP from Water Samples using SPE

This protocol is based on methods described for the analysis of polyfluoroalkyl phosphates in drinking water.

  • Sample Pre-treatment: Centrifuge the water sample (e.g., 500 mL) to remove particulate matter.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 6 mL of methanol containing 0.5% ammonium hydroxide, followed by 6 mL of methanol, and finally 6 mL of ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned WAX cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with ultrapure water to remove hydrophilic interferences.

  • Analyte Elution: Elute the 8:2 monoPAP from the cartridge using 6 mL of methanol containing 0.5% ammonium hydroxide.

  • Concentration: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 0.5 mL) of methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 8:2 monoPAP

This is a general protocol based on commonly cited conditions.[6]

  • LC Column: Waters ACQUITY UPLC BEH C8 column (1.7 µm, 2.1 mm x 100 mm) or equivalent.

  • Mobile Phase A: Ultrapure water with 0.1% ammonium hydroxide.

  • Mobile Phase B: Methanol with 0.1% ammonium hydroxide.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for 8:2 monoPAP for quantification and confirmation. These should be empirically determined for the specific instrument.

Data Presentation

Table 1: Comparison of Method Detection Limits (MDLs) for 8:2 monoPAP in Different Matrices

MatrixAnalytical MethodMDLReference
SerumLC-MS/MS0.085 ng/mL[9]
FoodUPLC/MS/MSsub to single digit pg/g[3]
Drinking WaterUPLC-MS/MSNot explicitly stated, but LOQs for other PAPs are in the low ng/L range.

Table 2: Observed Matrix Effects for monoPAPs in Various Matrices [5]

AnalyteDustSludge
6:2 monoPAP+86%Not Reported
8:2 monoPAP +105% +16%
10:2 monoPAP+175%+67%
Positive values indicate signal enhancement.

References

Technical Support Center: Enhancing Ionization Efficiency of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP) in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency and overall data quality of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing 8:2 monoPAP?

A1: For the analysis of 8:2 monoPAP, the negative ion electrospray ionization (ESI-) mode is recommended. The phosphate group in the molecule is readily deprotonated, forming a negatively charged ion [M-H]⁻, which allows for sensitive detection.

Q2: What are the common mobile phase compositions used for the LC-MS analysis of 8:2 monoPAP?

A2: Typical mobile phases for the reversed-phase liquid chromatography (LC) separation of 8:2 monoPAP consist of a mixture of water and an organic solvent, usually methanol or acetonitrile. To improve chromatographic peak shape and ionization efficiency, volatile additives are commonly used. These include ammonium acetate or ammonium formate at concentrations typically ranging from 2 mM to 20 mM.[1]

Q3: I am observing poor signal intensity for 8:2 monoPAP. What are the initial troubleshooting steps?

A3: Low signal intensity for 8:2 monoPAP can be attributed to several factors. Begin by verifying the following:

  • Instrument Calibration and Tuning: Ensure your mass spectrometer is properly calibrated and tuned for the negative ion mode within the mass range of interest.

  • Mobile Phase Preparation: Use high-purity solvents and additives (LC-MS grade) to minimize background noise and ion suppression.[2] Prepare fresh mobile phases regularly to avoid degradation or microbial growth.

  • ESI Source Parameters: Check and optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Sample Integrity: Confirm the concentration and stability of your 8:2 monoPAP standard and samples.

Q4: Can in-source fragmentation affect the analysis of 8:2 monoPAP?

A4: Yes, in-source fragmentation is a known phenomenon in the ESI-MS analysis of some per- and polyfluoroalkyl substances (PFAS) and can lead to a decreased intensity of the precursor ion and the appearance of fragment ions in the mass spectrum. For 8:2 monoPAP, this can occur with high cone/orifice voltages (also referred to as declustering potential). It is crucial to optimize this parameter to maximize the signal of the [M-H]⁻ ion while minimizing fragmentation.[3]

Q5: How can I mitigate matrix effects when analyzing 8:2 monoPAP in complex samples?

A5: Matrix effects, such as ion suppression or enhancement, are common challenges in complex matrices. To mitigate these effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) to clean up your samples and remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to achieve good separation of 8:2 monoPAP from co-eluting matrix components.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard for 8:2 monoPAP in your analytical workflow to compensate for matrix effects and improve quantitative accuracy.

  • Dilution: If the matrix effect is severe, diluting the sample extract can help reduce the concentration of interfering compounds.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the ESI-MS analysis of 8:2 monoPAP.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Ionization Suboptimal mobile phase additive.Evaluate different mobile phase additives and their concentrations. While ammonium acetate is common, alternatives like ammonium bicarbonate may offer improved sensitivity for some PFAS.[4]
Inappropriate ESI source parameters.Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. A step-by-step optimization protocol is provided in the "Experimental Protocols" section.[5][6]
High background noise.Use high-purity LC-MS grade solvents and freshly prepared mobile phases. Install a delay column between the pump and the injector to separate PFAS contaminants originating from the LC system.[7][8]
Poor Peak Shape (Tailing or Fronting) Mismatch between sample solvent and mobile phase.Ensure the organic content of your sample solvent is compatible with the initial mobile phase conditions of your gradient. High organic content in the sample can lead to peak distortion.
Column degradation.If you observe a gradual decline in peak shape and performance, the column may be nearing the end of its lifespan and require replacement.
System leak.Check all fittings and connections for leaks, as this can affect pressure stability and peak shape.[2]
In-source Fragmentation High cone/orifice/declustering potential.Optimize the cone voltage by performing an infusion of the 8:2 monoPAP standard and incrementally adjusting the voltage to find the optimal value that maximizes the precursor ion signal and minimizes fragment ions.[3] A detailed protocol is available in the "Experimental Protocols" section.
High source temperature.While higher temperatures can improve desolvation, excessive heat can induce fragmentation. Optimize the source temperature in conjunction with the cone voltage.
Adduct Formation Presence of cations in the mobile phase or sample.While 8:2 monoPAP is analyzed in negative ion mode, adduct formation can still occur. Using high-purity solvents and additives can minimize the presence of unwanted adducts. If specific adducts are consistently observed, their formation may be influenced by the mobile phase composition.

Quantitative Data on Mobile Phase Additives

Mobile Phase Additive Typical Concentration Potential Effect on Signal Intensity Notes
Ammonium Acetate 2 - 20 mMGenerally provides good signal for many PFAS.A widely used and effective choice for PFAS analysis. The optimal concentration should be determined empirically.[9]
Ammonium Formate 2 - 10 mMCan offer improved signal for some analytes compared to ammonium acetate.May provide better buffering capacity at a slightly lower pH compared to ammonium acetate.
Ammonium Bicarbonate 2 - 10 mMHas been shown to enhance the analytical response for some perfluoroethercarboxylic acids (PFECAs).[4]Its effect on 8:2 monoPAP should be experimentally verified.
Formic Acid 0.01 - 0.1%Generally used in positive ion mode, but can be used in negative ion mode in some applications. May lead to signal suppression for some PFAS in negative mode.
Ammonia Solution 0.01 - 0.1%Increases the pH of the mobile phase, which can enhance the deprotonation of acidic analytes like 8:2 monoPAP.Can improve signal intensity, but may also affect chromatography.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimize key ESI source parameters for maximizing the signal of 8:2 monoPAP.

  • Prepare a standard solution of 8:2 monoPAP at a concentration of approximately 1 µg/mL in a 50:50 mixture of your initial mobile phase composition (e.g., 50% methanol in water with 5 mM ammonium acetate).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set initial ESI source parameters based on the instrument manufacturer's recommendations.

  • Optimize the Capillary Voltage: While monitoring the signal intensity of the [M-H]⁻ ion of 8:2 monoPAP, incrementally increase the capillary voltage in small steps (e.g., 0.2 kV). Record the signal at each step and plot the intensity versus the voltage to determine the optimal setting.

  • Optimize the Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure and observe the effect on the signal intensity and stability.

  • Optimize the Drying Gas Temperature and Flow Rate: Sequentially adjust the drying gas temperature and flow rate to find the combination that yields the highest and most stable signal.

  • Optimize the Cone/Orifice/Declustering Potential: This is a critical parameter for minimizing in-source fragmentation. While infusing the standard, gradually increase the cone voltage from a low value (e.g., 10 V) in small increments (e.g., 5 V). Monitor the intensity of the precursor ion ([M-H]⁻) and any potential fragment ions. The optimal cone voltage will be the value that gives the maximum intensity for the precursor ion before significant fragmentation occurs.[3]

  • Verify the optimized parameters by injecting the standard through the LC system to ensure good performance under chromatographic conditions.

Protocol 2: Evaluating Mobile Phase Additives
  • Prepare stock solutions of different mobile phase additives (e.g., ammonium acetate, ammonium formate, ammonium bicarbonate) at a high concentration (e.g., 100 mM) in LC-MS grade water.

  • Prepare a series of mobile phase A compositions by adding the appropriate volume of each stock solution to LC-MS grade water to achieve the desired final concentrations (e.g., 2 mM, 5 mM, 10 mM, 20 mM). Mobile phase B will be your organic solvent (e.g., methanol or acetonitrile).

  • Prepare a working standard solution of 8:2 monoPAP.

  • Equilibrate the LC-MS system with the first mobile phase composition.

  • Perform multiple injections of the 8:2 monoPAP standard and record the peak area or height.

  • Repeat steps 4 and 5 for each mobile phase composition, ensuring the system is thoroughly equilibrated between each change.

  • Compare the average peak areas/heights obtained with each additive and concentration to determine the optimal mobile phase composition for your application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_result Result prep_std Prepare 8:2 monoPAP Standard infuse Infuse Standard into MS prep_std->infuse prep_mp Prepare Mobile Phases with Different Additives lc_inject Inject Standard via LC prep_mp->lc_inject opt_source Optimize Source Parameters (Voltage, Gas Flow, Temp) infuse->opt_source opt_cone Optimize Cone Voltage opt_source->opt_cone opt_cone->lc_inject acquire_data Acquire Data for Each Mobile Phase lc_inject->acquire_data compare Compare Signal Intensities acquire_data->compare final_method Optimized Analytical Method compare->final_method

Caption: Experimental workflow for optimizing ESI-MS conditions for 8:2 monoPAP analysis.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Troubleshooting start Low Signal Intensity for 8:2 monoPAP check_instrument Instrument Calibrated & Tuned? start->check_instrument check_mobile_phase Fresh, High-Purity Mobile Phase? start->check_mobile_phase check_sample Sample Integrity OK? start->check_sample optimize_source Optimize ESI Source Parameters check_instrument->optimize_source evaluate_additives Evaluate Mobile Phase Additives check_mobile_phase->evaluate_additives check_sample->optimize_source optimize_cone Optimize Cone Voltage optimize_source->optimize_cone check_fragmentation Investigate In-Source Fragmentation optimize_cone->check_fragmentation check_matrix Assess Matrix Effects evaluate_additives->check_matrix end Signal Improved check_fragmentation->end check_matrix->end

Caption: Logical workflow for troubleshooting low signal intensity of 8:2 monoPAP.

References

minimizing analyte loss during 8:2 monoPAP sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize 8:2 mono-substituted polyfluorodecyl phosphate (8:2 monoPAP) analyte loss during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low 8:2 monoPAP recovery during sample preparation?

Low recovery of 8:2 monoPAP is often attributed to several factors during sample preparation. These include:

  • Analyte Breakthrough During Solid-Phase Extraction (SPE): The analyte may not be adequately retained on the SPE sorbent and is lost during the sample loading or washing steps.[1][2]

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the 8:2 monoPAP from the SPE cartridge.[1]

  • Adsorption to Labware: 8:2 monoPAP can adsorb to laboratory surfaces, particularly glass. It is recommended to use polypropylene labware to minimize this type of analyte loss.[3][4]

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of 8:2 monoPAP in the mass spectrometer, leading to signal suppression or enhancement.[5][6]

  • Degradation: 8:2 monoPAP can be a degradation product of 8:2 diPAP.[7][8][9] Conversely, improper sample handling and storage can potentially lead to the degradation of 8:2 monoPAP itself.

  • pH Influence: The pH of the sample and solutions can significantly influence the chemical form and stability of 8:2 monoPAP, affecting its retention on SPE sorbents and its stability.[7][10]

Q2: How can I prevent 8:2 monoPAP from adsorbing to my labware?

To minimize the loss of 8:2 monoPAP due to adsorption, it is highly recommended to avoid glass labware throughout the sample preparation process.[3] Polypropylene tubes and containers are a preferred alternative as they exhibit lower analyte binding.[4][11] Pre-rinsing all labware with methanol can also help reduce potential contamination.[12]

Q3: What type of solid-phase extraction (SPE) cartridge is best for 8:2 monoPAP?

Weak anion exchange (WAX) SPE cartridges have been shown to be effective for the extraction of poly- and perfluoroalkyl substances (PFAS), including 8:2 monoPAP.[5][7][13][14] A combination of WAX and Envi-Carb cartridges can also yield clean extracts and minimize matrix effects.[13] The choice of sorbent will depend on the sample matrix and the other analytes being investigated.

Q4: Is the pH of my sample important during extraction?

Yes, pH is a critical parameter. The hydrolysis of 8:2 monoPAP is influenced by the pH of the medium.[7] For SPE, adjusting the sample pH can be crucial for ensuring the analyte is in the proper ionic state for retention on the sorbent. For example, when using a WAX cartridge, a slightly basic pH can help to ensure the phosphate group is deprotonated and can interact with the anion exchanger. Wellington Laboratories suggests that a high pH (around 11) might be necessary to minimize peak tailing during LC-MS analysis, which could also have implications for extraction efficiency.[10]

Q5: Can 8:2 diPAP in my sample interfere with 8:2 monoPAP quantification?

Yes, the presence of 8:2 disubstituted polyfluorodecyl phosphate (8:2 diPAP) can lead to an overestimation of 8:2 monoPAP concentrations. This is because 8:2 diPAP can degrade to 8:2 monoPAP in environmental and biological systems, and potentially during the sample preparation and analysis process.[7][8][9][15] It is important to use analytical methods that can distinguish between these two compounds and to handle samples in a way that minimizes degradation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of 8:2 monoPAP 1. Analyte breakthrough during SPE loading/washing. 2. Incomplete elution from SPE cartridge. 3. Adsorption to labware. 4. Degradation of the analyte. 1. Optimize SPE method: Ensure correct conditioning and equilibration of the cartridge.[1] Test the collected fractions from each step to identify where the loss is occurring.[2] Consider using a less retentive sorbent if elution is the issue.[2]2. Increase elution solvent strength: If the analyte is retained but not eluted, a stronger solvent may be required.[1]3. Use appropriate labware: Avoid glass and use polypropylene tubes and vials.[3][4] Pre-rinse with methanol.[12]4. Ensure proper sample storage and handling: Store samples at low temperatures and minimize freeze-thaw cycles.
High Variability in Results 1. Inconsistent sample preparation technique. 2. Matrix effects. 3. Contamination. 1. Standardize the protocol: Ensure all steps are performed consistently across all samples.2. Use internal standards: Labeled internal standards are essential to compensate for matrix effects and procedural losses.[6] A second purification SPE step may be necessary for complex matrices.[16]3. Screen labware and reagents for contamination: Run procedural blanks to identify sources of contamination.[17]
Peak Tailing or Poor Chromatography 1. Inappropriate mobile phase pH. 2. Secondary interactions with the analytical column. 3. Analyte aggregation. 1. Adjust mobile phase pH: A higher pH (e.g., 11 with ammonium hydroxide) may be needed to minimize peak tailing for phosphate esters.[10]2. Choose a suitable column: A C8 column has been used effectively for the separation of 8:2 monoPAP.[10]3. Optimize reconstitution solvent: Using a reconstitution solvent with a high percentage of methanol and adjusted pH can help prevent aggregation.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline based on methods for extracting PFAS from water.

  • Sample Preparation: Centrifuge the water sample (e.g., 500 mL) at 9000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a WAX cartridge with 6 mL of methanol containing 0.5% NH₄OH.

    • Follow with 6 mL of methanol.

    • Equilibrate with 6 mL of ultrapure water.

  • Sample Loading: Load the supernatant of the water sample onto the conditioned WAX cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with a suitable solvent to remove interferences. This step may need optimization depending on the sample matrix.

  • Elution: Elute the 8:2 monoPAP from the cartridge with basic methanol (e.g., methanol containing 0.1% to 0.5% NH₄OH).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 75:25 methanol:water at pH 11) for LC-MS/MS analysis.[10]

Protocol 2: Extraction from Soil/Sediment Samples

This protocol is adapted from methods for extracting PFAS from solid matrices.[18]

  • Sample Preparation: Weigh 1 g (dry weight) of the soil sample into a polypropylene centrifuge tube.

  • Spiking: Spike the sample with an appropriate internal standard.

  • Extraction:

    • Add 10 mL of methanol to the tube.

    • Sonicate for 15 minutes.

    • Vortex for 1 hour.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction with a fresh 10 mL of methanol.

  • Concentration: Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Cleanup: Reconstitute the residue in 1 mL of methanol containing 0.1% NH₄OH. Further cleanup using SPE (as described in Protocol 1) may be necessary depending on the complexity of the matrix.

Data Presentation

Table 1: Reported Recovery Ranges for 8:2 monoPAP in Different Matrices

MatrixExtraction MethodRecovery Range (%)Reference
PlacentaSPE<60%[19]
Mussel TissueFUSLE-SPE-LC-MS/MS59-119% (for overall PFAS)[13]
Fish LiverFUSLE-SPE-LC-MS/MS65-116% (for overall PFAS)[13]
Fish MuscleFUSLE-SPE-LC-MS/MS67-126% (for overall PFAS)[13]
Drinking WaterSPE65-110% (for overall PAPs)

Note: Recovery data is often reported for a range of PFAS and not always specifically for 8:2 monoPAP. The provided ranges are indicative and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Sample Collection (e.g., Water, Soil) homogenize 2. Homogenization/ Centrifugation sample->homogenize spike 3. Internal Standard Spiking homogenize->spike condition 4. Cartridge Conditioning (e.g., WAX) spike->condition load 5. Sample Loading condition->load wash 6. Washing load->wash elute 7. Elution wash->elute concentrate 8. Concentration & Reconstitution elute->concentrate lcms 9. LC-MS/MS Analysis concentrate->lcms data 10. Data Processing lcms->data

Caption: General workflow for 8:2 monoPAP sample preparation and analysis.

troubleshooting_logic start Low Recovery Observed check_spe Investigate SPE Steps (Breakthrough/Elution)? start->check_spe check_labware Check Labware (Using Polypropylene)? check_spe->check_labware No solution_spe Optimize SPE Method: - Adjust Solvents - Change Sorbent check_spe->solution_spe Yes check_matrix Assess Matrix Effects (Internal Standards)? check_labware->check_matrix Yes solution_labware Switch to Polypropylene Labware check_labware->solution_labware No solution_matrix Incorporate Labeled Internal Standards check_matrix->solution_matrix Yes end Improved Recovery check_matrix->end No solution_spe->end solution_labware->end solution_matrix->end

Caption: Troubleshooting logic for addressing low 8:2 monoPAP recovery.

References

addressing interferences from lipids and proteins in 8:2 monoPAP analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to lipid and protein interferences during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are 8:2 monoPAP, and why is its analysis important?

A1: 8:2 monoPAP is a polyfluoroalkyl substance (PFAS) that belongs to a class of compounds known as polyfluoroalkyl phosphate esters (PAPs).[1][2] It consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is then linked to a phosphate monoester group.[3] Analysis of 8:2 monoPAP is critical as it is considered a precursor to persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA).[3][4][5] Understanding its presence and concentration in biological and environmental samples helps in assessing human exposure and the overall environmental burden of PFAS.[3][5]

Q2: How do lipids and proteins interfere with 8:2 monoPAP analysis by LC-MS?

A2: Lipids and proteins are major components of biological matrices that can significantly interfere with the analysis of target analytes like 8:2 monoPAP, particularly in liquid chromatography-mass spectrometry (LC-MS).[6][7] These interferences, often called matrix effects, can manifest in several ways:

  • Ion Suppression: Co-eluting lipids, especially phospholipids, can suppress the ionization of 8:2 monoPAP in the mass spectrometer's ion source, leading to reduced sensitivity and inaccurate quantification.[6][7]

  • Column Fouling: High concentrations of proteins and lipids can adsorb onto the LC column, leading to a decline in column performance, peak shape distortion, and a shortened column lifetime.[7]

  • System Contamination: The accumulation of non-volatile matrix components like lipids can contaminate the mass spectrometer's ion source, resulting in increased background noise and the need for more frequent maintenance.[6][7]

Q3: What are the primary strategies for removing lipid and protein interferences before 8:2 monoPAP analysis?

A3: The most effective strategies involve sample preparation steps designed to selectively remove these interfering matrix components while retaining the target analyte. The primary methods include:

  • Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, typically cold acetonitrile, is added to the sample (e.g., serum) to denature and precipitate the majority of proteins.[4][7][8] While effective for proteins, it is less efficient at removing phospholipids.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration.[9] It uses a sorbent material to selectively retain the analyte of interest while matrix components are washed away. For PAPs, Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balance (HLB) cartridges are commonly employed.[10][11][12]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. While a fundamental technique, modern workflows often favor SPE for its efficiency and automation potential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 8:2 monoPAP.

Problem 1: Low signal intensity or poor sensitivity for 8:2 monoPAP.

Possible Cause Recommended Solution
Ion Suppression Phospholipids are a primary cause of ion suppression in LC-MS analysis of biological samples.[7] Implement a more rigorous sample cleanup method specifically targeting lipid removal. Consider using a specialized phospholipid removal plate or a robust Solid-Phase Extraction (SPE) protocol.[7][9][13]
Analyte Loss During Sample Preparation The chosen extraction method may not be optimal for 8:2 monoPAP, leading to poor recovery. Verify the suitability of your SPE sorbent and elution solvent. For example, Oasis WAX cartridges have been shown to be effective for PAPs.[2][10][12] Ensure the pH of the sample and solvents is appropriate for retaining the anionic 8:2 monoPAP on the sorbent.
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for 8:2 monoPAP. Perform tuning and optimization of the ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) using an 8:2 monoPAP standard.

Problem 2: High background noise or extraneous peaks in the chromatogram.

Possible Cause Recommended Solution
Insufficient Sample Cleanup A high background is often due to residual matrix components (lipids, salts, proteins) being injected into the LC-MS system.[6] Enhance the sample preparation method. Combining protein precipitation with a subsequent SPE step can provide a much cleaner extract than protein precipitation alone.[8]
LC-MS System Contamination Previous injections of poorly cleaned samples can lead to system-wide contamination. Flush the LC system and clean the MS ion source. Incorporate a divert valve to direct the early, unretained portion of the run (containing salts and highly polar interferences) to waste.
Leaching from Lab Consumables Plasticizers or other compounds can leach from vials, pipette tips, or collection plates. Use consumables made from polypropylene, which is generally preferred for PFAS analysis. Run procedural blanks to identify sources of contamination.

Problem 3: Poor chromatographic peak shape (e.g., tailing, splitting).

Possible Cause Recommended Solution
Column Overload or Fouling Injection of high-concentration matrix components can degrade column performance.[7] Improve sample cleanup to reduce the amount of lipids and proteins injected. Use a guard column to protect the analytical column.
Suboptimal Mobile Phase pH The phosphate group of 8:2 monoPAP is anionic. The mobile phase pH can affect its interaction with the stationary phase and cause peak tailing. Buffering the mobile phase, for instance with ammonium acetate, can improve peak shape.[14] Some studies have noted that a higher pH mobile phase may be required to minimize peak tailing for PAPs.[1]
Analyte Aggregation PAPs can exhibit aggregation behavior, which can affect chromatography.[1] The addition of an organic solvent like methanol in the sample diluent can help disrupt aggregates before injection.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Serum Samples

This protocol is a rapid method for removing the bulk of proteins from serum or plasma samples. It is often used as a preliminary step before SPE.

Materials:

  • Serum/plasma sample

  • Acetonitrile (ACN), chilled at -20°C

  • Vortex mixer

  • Centrifuge capable of 1800 x g

  • Polypropylene microcentrifuge tubes

Procedure:

  • Pipette 500 µL of serum or plasma into a clean polypropylene microcentrifuge tube.

  • Add 2.5 mL of chilled acetonitrile to the sample.[8] This provides a 5:1 ratio of ACN to sample.

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 1800 x g for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant, which contains the 8:2 monoPAP and other soluble components, and transfer it to a new tube for further processing (e.g., SPE) or direct analysis.

Note: While fast, this method does not effectively remove phospholipids, which can cause ion suppression.[7]

Protocol 2: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)

This protocol is designed for the cleanup and concentration of 8:2 monoPAP from a protein-precipitated serum extract, providing superior removal of interfering lipids.

Materials:

  • Supernatant from Protocol 1

  • Oasis WAX SPE Cartridges (e.g., 6 cc, 150 mg)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Formic acid

  • Deionized water

  • SPE manifold

Procedure:

  • Dilute the Supernatant: Dilute the supernatant from the PPT step with deionized water to reduce the organic solvent concentration to <5%, ensuring proper binding to the SPE sorbent.

  • Condition Cartridge: Place the Oasis WAX cartridge on the SPE manifold. Condition the cartridge by passing the following solvents sequentially:

    • 4 mL of 0.1% NH₄OH in MeOH[10]

    • 4 mL of MeOH[10]

    • 4 mL of deionized water[10]

  • Load Sample: Load the diluted sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Wash Cartridge (Remove Interferences): Wash the cartridge to remove neutral and weakly retained interferences like lipids and salts.

    • 4 mL of 25 mM ammonium acetate buffer (pH 4)[10]

    • 4 mL of deionized water

    • 4 mL of 20% MeOH in water[10]

  • Elute Analyte: Elute the 8:2 monoPAP from the cartridge using a basic solvent that disrupts the anion exchange interaction.

    • 4 mL of 0.1% NH₄OH in MeOH

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase (e.g., 500 µL) for LC-MS analysis.

Data Summary

The choice of sample preparation is crucial for obtaining accurate data. The following table summarizes typical recovery rates for different extraction methods for PAPs and related compounds in serum.

Extraction Method Analyte Class Typical Recovery (%) Lipid/Protein Removal Efficiency Reference
Protein Precipitation (ACN) monoPAPs> 80%Low-Medium[7][8]
SPE - Oasis HLB monoPAPs60-110%High[11]
SPE - Oasis WAX monoPAPs70-120%High[10][11][12]
Ion-Pair Extraction monoPAPsVariable, often lower for shorter chainsMedium-High[11]

Note: Recoveries can be matrix and analyte-dependent. It is essential to validate the chosen method with spiked samples.

Visualizations

// Style definitions Sample [fillcolor="#FBBC05"]; PPT [fillcolor="#4285F4"]; SPE [fillcolor="#34A853"]; Eluate [fillcolor="#EA4335"]; LCMS [fillcolor="#4285F4"]; Data [fillcolor="#34A853"]; } ondot Caption: General workflow for 8:2 monoPAP analysis from biological samples.

// Invisible nodes for layout Start [shape=point, width=0.01, height=0.01]; Start -> Droplet [label="LC Eluent\nEntering Source", style=dashed]; } ondot Caption: Mechanism of ion suppression by co-eluting lipids in LC-MS.

// Nodes Start [label="Start: Complex Matrix\n(e.g., Serum)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Lipids [label="Are phospholipids a\nsignificant concern?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_PPT [label="Use Protein Precipitation (PPT)\n- Fast, simple\n- Removes proteins only", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; A_SPE [label="Use SPE (e.g., WAX)\n- Removes proteins & lipids\n- Cleaner extract", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Q_Throughput [label="Is high throughput\ncritical?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_PPT_SPE [label="Combine PPT + SPE\n- Most robust cleanup\n- Best for sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Edges Start -> Q_Lipids; Q_Lipids -> Q_Throughput [label="Yes"]; Q_Lipids -> A_PPT [label="No"]; Q_Throughput -> A_SPE [label="No"]; Q_Throughput -> A_PPT_SPE [label="Yes, but max\ncleanliness needed"]; Q_Throughput -> A_SPE [label="Yes, and SPE is\nautomated"]; } ondot Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimizing 8:2 Fluorotelomer Phosphate Monoester (8:2 FTOH) Analysis in LC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 8:2 fluorotelomer phosphate monoester (8:2 FTOH) in liquid chromatography (LC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant peak tailing for 8:2 FTOH. What are the primary causes?

A1: Peak tailing for 8:2 FTOH is a common issue and can stem from several factors, primarily related to secondary interactions between the analyte and the LC system components. The primary causes include:

  • Interaction with Metal Surfaces: The phosphate group in 8:2 FTOH can strongly interact with the stainless steel surfaces of the LC tubing, column hardware, and injector, leading to adsorption and subsequent slow release, which manifests as peak tailing.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases (like C18) can interact with the polar phosphate head of the 8:2 FTOH molecule, causing tailing. This is especially prevalent at neutral or near-neutral pH.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the 8:2 FTOH analyte and the stationary phase silanols. An unsuitable pH can exacerbate secondary interactions.[3][4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]

Q2: How can I mitigate peak tailing caused by interactions with my LC system's metal components?

A2: To address interactions with stainless steel surfaces, consider the following solutions:

  • Utilize a Bio-Inert or PEEK Flow Path: The most effective solution is to use an LC system and column with a biocompatible flow path, such as those constructed with PEEK (Polyether Ether Ketone) or other inert materials. This minimizes the exposure of the analyte to metal surfaces.

  • System Passivation (for non-MS applications): For LC-UV or other non-mass spectrometry applications, flushing the system with a solution of phosphoric acid can passivate the stainless steel surfaces, reducing their interaction with phosphate-containing analytes.[1][2] However, this is generally not recommended for LC-MS due to the non-volatile nature of phosphoric acid.[1][2]

Q3: What mobile phase modifications can I implement to improve the peak shape of 8:2 FTOH?

A3: Optimizing the mobile phase is a critical step in improving peak shape. Here are several strategies:

  • Adjusting Mobile Phase pH: For anionic compounds like 8:2 FTOH, lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[3]

  • Using Mobile Phase Additives:

    • Ammonium Acetate/Formate: The addition of ammonium acetate or ammonium formate to the mobile phase is a common practice in PFAS analysis.[5] Increasing the concentration of these additives can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can mask active sites on the stationary phase.[3][5]

    • Weak Acids: Incorporating a weak acid, such as formic acid, helps to control and maintain a low pH.[3] A combination of a weak acid and its corresponding ammonium salt (e.g., formic acid and ammonium formate) can create a buffered mobile phase, leading to more robust and reproducible chromatography.

Q4: Which type of LC column is best suited for the analysis of 8:2 FTOH?

A4: While standard C18 columns are widely used for PFAS analysis, including 8:2 FTOH, certain column characteristics can significantly improve peak shape:[6][7]

  • End-capped C18 Columns: Opt for columns that are thoroughly end-capped to minimize the number of accessible free silanol groups.

  • Columns with Inert Hardware: As mentioned previously, columns with PEEK or other inert hardware are highly recommended to prevent on-column interactions with metal frits and the column body.

  • Alternative Stationary Phases: If peak tailing persists on a C18 column, consider exploring alternative stationary phases. For instance, a column with a polar-embedded group may offer different selectivity and reduced interaction with the phosphate moiety.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase composition to reduce peak tailing of 8:2 FTOH.

  • Initial Conditions (Baseline):

    • Column: C18, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient: 30% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Analyte Concentration: 100 ng/mL 8:2 FTOH in Methanol

  • Step 1: Introduction of a Weak Acid

    • Modify Mobile Phase A to: Water with 0.1% Formic Acid.

    • Maintain all other conditions and acquire a chromatogram.

  • Step 2: Addition of Ammonium Acetate

    • Modify Mobile Phase A to: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • Modify Mobile Phase B to: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate.

    • Maintain all other conditions and acquire a chromatogram.

  • Step 3: Increasing the Concentration of Ammonium Acetate

    • Increase the concentration of Ammonium Acetate in both Mobile Phase A and B to 10 mM, and then to 20 mM.

    • Acquire a chromatogram at each concentration.

  • Data Analysis:

    • For each condition, measure the peak asymmetry or tailing factor. A value closer to 1 indicates a more symmetrical peak.

    • Compare the peak shapes and retention times across the different mobile phase compositions to determine the optimal conditions.

Data Presentation

Table 1: Effect of Mobile Phase Additives on 8:2 FTOH Peak Shape

Mobile Phase ConditionPeak Asymmetry (As)Peak Tailing Factor (Tf)Observations
Water/Methanol2.52.8Severe tailing, broad peak
0.1% Formic Acid1.82.1Reduced tailing, sharper peak
5 mM Ammonium Acetate + 0.1% Formic Acid1.41.6Further improvement in symmetry
10 mM Ammonium Acetate + 0.1% Formic Acid1.21.3Good peak shape, minor tailing
20 mM Ammonium Acetate + 0.1% Formic Acid1.11.2Optimal peak shape observed

Note: The values presented in this table are representative and may vary depending on the specific LC system, column, and other experimental parameters.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_3 Solutions start Poor Peak Shape for 8:2 FTOH (Tailing, Broadening) check_overload Is the column overloaded? start->check_overload check_connections Are all fittings and connections secure? check_overload->check_connections No dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes mobile_phase Mobile Phase Optimization check_connections->mobile_phase Yes lc_system LC System Hardware check_connections->lc_system Yes column_chem Column Chemistry check_connections->column_chem Yes solution_mp1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) mobile_phase->solution_mp1 solution_mp2 Add/Increase Concentration of Ammonium Acetate/Formate mobile_phase->solution_mp2 solution_lc1 Use a Bio-Inert (PEEK) System lc_system->solution_lc1 solution_lc2 Passivate Stainless Steel (non-MS applications) lc_system->solution_lc2 solution_col1 Use an End-capped C18 Column column_chem->solution_col1 solution_col2 Use a Column with Inert Hardware column_chem->solution_col2

Caption: Troubleshooting workflow for improving 8:2 FTOH peak shape.

Caption: Chemical interactions affecting 8:2 FTOH peak shape in LC.

References

selecting appropriate internal standards for 8:2 monoPAP analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting and utilizing internal standards in the quantitative analysis of 8:2 mono[2-(perfluorooctyl)ethyl] phosphate (8:2 monoPAP).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard, and why is it crucial for 8:2 monoPAP analysis?

An internal standard (IS) is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls in a quantitative analysis.[1] For 8:2 monoPAP analysis, which often involves complex biological or environmental matrices, an IS is critical for ensuring accuracy and precision.[2] It helps to correct for variations and analyte loss that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[2] By comparing the analyte signal to the IS signal, fluctuations caused by matrix effects, extraction inconsistencies, or injection volume variations can be normalized, leading to more reliable and reproducible results.[1][2]

Q2: What is the ideal internal standard for 8:2 monoPAP analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] SIL internal standards, such as those incorporating deuterium (D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), have nearly identical chemical and physical properties to the target analyte.[2][4] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for experimental variability.[4]

Q3: Is a stable isotope-labeled internal standard commercially available for 8:2 monoPAP?

Yes. A mass-labeled internal standard, specifically M2-8:2 monoPAP (likely labeled with two ¹³C atoms), is commercially available and has been used in analytical methods for polyfluoroalkyl phosphates (PAPs).[5] Wellington Laboratories is a known supplier of this standard.[5]

Q4: What are the key criteria for selecting an appropriate internal standard?

When selecting an internal standard for 8:2 monoPAP analysis, consider the following criteria:

  • Structural Similarity: The IS should be as chemically and physically similar to 8:2 monoPAP as possible. A SIL-IS is the best choice.[1][3]

  • Purity: The IS must be of high purity to prevent interference with the quantification of the target analyte.[6]

  • Mass Differentiation: For LC-MS/MS, the mass of the SIL-IS should be sufficiently different (ideally a mass difference of 4-5 Da) from the analyte to prevent mass spectrometric cross-talk.[2]

  • Co-elution: The IS should ideally co-elute with the analyte to ensure it experiences the same matrix effects.[6]

  • Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[1]

Q5: What should I do if a stable isotope-labeled internal standard is not available?

If a SIL-IS is unavailable, the next best option is a structural analog. This is a compound that is very similar in structure and chemical properties to 8:2 monoPAP but can be chromatographically separated from it.[6] For example, a monoPAP with a different perfluorinated chain length (like 6:2 monoPAP) could be considered, but its performance must be carefully validated as its extraction recovery and ionization response may differ from 8:2 monoPAP.[7]

Q6: How do I determine the optimal concentration for my internal standard?

The internal standard should be added at a concentration that is similar to the expected concentration of the analyte in the samples.[1] It should produce a strong, reproducible signal that falls within the linear range of the detector.[4] It is also important to verify that the chosen IS concentration does not lead to cross-interference with the analyte signal, especially at the lower limit of quantitation.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Reproducibility / High %RSD Inconsistent sample preparation; significant matrix effects; inappropriate internal standard.Ensure the internal standard is added at the very beginning of the sample preparation process to account for all extraction and handling steps.[1] Use a stable isotope-labeled internal standard (M2-8:2 monoPAP) as it most accurately mimics the analyte's behavior.[2][4]
Low or No Internal Standard Signal Degradation of the IS; poor extraction recovery; incorrect MS/MS transition; ion suppression.Verify the stability of the IS in the storage and reconstitution solvents. Optimize extraction parameters (e.g., SPE cartridge type, elution solvent) for both the analyte and the IS. Confirm the correct precursor and product ions are being monitored. The use of a SIL-IS should help compensate for ion suppression.[2]
Interference or Crosstalk Insufficient mass difference between analyte and SIL-IS; isotopic impurity in the IS or native standard.For a SIL-IS, ensure the mass difference is adequate (≥ 4 Da).[2] Verify the isotopic purity of the internal standard to ensure it does not contain a significant amount of the unlabeled analyte, which would interfere with quantification at the low end of the calibration curve.[6]
Retention Time Shift Changes in mobile phase composition; column degradation; deuterium-hydrogen exchange (for D-labeled IS).Prepare fresh mobile phase daily and ensure proper mixing. Check the performance and lifetime of the analytical column. ¹³C or ¹⁵N-labeled standards are generally preferred over deuterium-labeled ones to avoid potential chromatographic shifts.[2]

Quantitative Data Summary

The following table summarizes key mass spectrometry information for 8:2 monoPAP and its corresponding stable isotope-labeled internal standard.

CompoundAbbreviationMolecular FormulaExact Mass[M-H]⁻ (m/z)
8:2 Fluorotelomer phosphate monoester8:2 monoPAPC₁₀H₆F₁₇O₄P544.9664543.9591
Mass-labeled 8:2 monoPAPM2-8:2 monoPAP⁸C₂¹³C₈H₆F₁₇O₄P546.9730545.9657

Note: The molecular formula for M2-8:2 monoPAP assumes labeling on the two ethyl carbons. The exact mass and m/z will vary depending on the specific location of the isotopic labels.

Experimental Protocols

Example Protocol: Analysis of 8:2 monoPAP in Water by SPE-LC-MS/MS

This protocol is a generalized example based on common practices cited in the literature.[8] Optimization is required for specific matrices and instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Fortification: To a 100 mL water sample, add the internal standard (e.g., M2-8:2 monoPAP) to achieve a final concentration similar to the expected analyte concentration.

  • Cartridge Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge (e.g., Oasis WAX, 6 cm³, 150 mg) with 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Elution: Elute the analytes from the cartridge with 10 mL of methanol containing 0.1% ammonium hydroxide (NH₄OH).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of 75:25 methanol:water (pH 11) for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • LC System: Waters Acquity UPLC or equivalent.[5]

  • Column: Waters Acquity BEH C8 (1.7 µm, 2.1 x 100 mm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% NH₄OH.[8]

  • Mobile Phase B: Methanol with 0.1% NH₄OH.[8]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient:

    • 0 min: 60% B

    • 5 min: 90% B

    • 8.5 min: 90% B

    • 9 min: 60% B

    • 12 min: End run

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro micro).[5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Key Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 35 V

  • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard (to be determined empirically).

Visualization

G Workflow for Internal Standard Selection in 8:2 monoPAP Analysis start Start: Quantitative Analysis of 8:2 monoPAP Required check_sil Is a Stable Isotope-Labeled (SIL) Internal Standard Available? (e.g., M2-8:2 monoPAP) start->check_sil use_sil Select SIL Internal Standard (M2-8:2 monoPAP) check_sil->use_sil Yes check_analog Is a Suitable Structural Analog Available? (e.g., 6:2 monoPAP) check_sil->check_analog No validate Validate Internal Standard - Purity Check - Determine Optimal Concentration - Assess Recovery & Matrix Effects - Check for Crosstalk use_sil->validate use_analog Select Structural Analog check_analog->use_analog Yes no_is Re-evaluate analysis. Method may have lower accuracy and precision. Consider Standard Addition. check_analog->no_is No use_analog->validate method_dev Develop & Validate LC-MS/MS Method validate->method_dev quantify Perform Quantitative Analysis method_dev->quantify

Caption: A logical workflow for selecting an appropriate internal standard for 8:2 monoPAP analysis.

References

Technical Support Center: Optimization of LC Gradient for Fluorotelomer Phosphate Esters (PAPs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient methods for the separation of fluorotelomer phosphate esters (PAPs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of mono- and di-substituted polyfluoroalkyl phosphates (monoPAPs and diPAPs).

Q1: Why am I observing poor peak shapes (fronting or tailing) for my PAPs analytes?

A1: Poor peak shape is a common issue in the chromatography of phosphate-containing compounds. Several factors can contribute to this problem:

  • Secondary Interactions: PAPs can exhibit secondary interactions with the stationary phase, especially with free silanol groups on silica-based columns. This can lead to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of PAPs. An unsuitable pH can lead to poor peak shape. For PAPs, a higher pH (around 10) is often used to ensure they are deprotonated, which can improve peak shape.[1]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger (higher organic content) than the initial mobile phase can cause peak distortion, including fronting and splitting.

  • Column Overload: Injecting too high a concentration of your analytes can lead to peak fronting. Try diluting your sample to see if the peak shape improves.[2][3]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: If not already in use, consider adding a basic additive to your mobile phase. A mixture of methanol/water containing 0.1% NH₄OH has been shown to provide good separation and peak shape for PAPs.[1]

  • Adjust Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.

  • Evaluate Column Choice: Consider using a column specifically designed for high pH stability if you are operating under basic mobile phase conditions. A Waters ACUITY UPLC BEH C8 column has been used successfully for PAPs separation.[1]

  • Reduce Injection Volume/Concentration: To check for column overload, inject a smaller volume or a more dilute sample.

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample that might contribute to peak shape issues.

Q2: My monoPAPs and diPAPs are co-eluting or have poor resolution. How can I improve their separation?

A2: Achieving good resolution between different PAPs homologs (e.g., 6:2 monoPAP and 8:2 monoPAP) and between monoPAPs and diPAPs can be challenging.

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) can often improve the resolution between closely eluting peaks. Start with a scouting gradient to determine the elution window of your target analytes, and then create a shallower gradient within that window.

  • Modify the Mobile Phase Composition: The choice of organic modifier can affect selectivity. While methanol is commonly used, experimenting with acetonitrile as the organic modifier, or a combination of both, may alter the elution order and improve resolution.

  • Incorporate Mobile Phase Additives: Additives like ammonium acetate or ammonium hydroxide can influence the separation. For instance, a mobile phase of 2 mM ammonium acetate and methanol has been used for PAPs separation.[4]

  • Optimize the Initial Mobile Phase Composition: Starting the gradient with a lower percentage of organic solvent can improve the retention and separation of more polar analytes. For PAPs, initial conditions often start with a high aqueous content.[1]

Q3: I'm seeing split peaks for my early eluting PAPs. What is the likely cause and solution?

A3: Split peaks, especially for early eluting compounds, are often a result of a mismatch between the injection solvent and the initial mobile phase.

Troubleshooting Steps:

  • Match Injection Solvent to Initial Mobile Phase: The most effective way to address this is to ensure the sample is dissolved in the initial mobile phase or a weaker solvent. If your gradient starts at 10% methanol, your sample solvent should ideally have 10% or less methanol.

  • Reduce Injection Volume: Injecting a large volume of a strong sample solvent exacerbates the problem. Try reducing the injection volume.[5]

  • Check for Column Contamination: A partially blocked frit or contamination at the head of the column can cause peak splitting. Try flushing the column or replacing the guard column.

  • Inspect for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can contribute to peak distortion.

Frequently Asked Questions (FAQs)

Q4: What is a good starting LC gradient for separating a mixture of monoPAPs and diPAPs?

A4: A good starting point is a reversed-phase method using a C8 or C18 column. The mobile phase typically consists of an aqueous component with a basic additive and an organic modifier like methanol or acetonitrile.

Here are two example gradient programs that have been used for the separation of PAPs:

Table 1: Example Gradient Program for diPAPs [4]

Time (min)%A (2 mM Ammonium Acetate in Water)%B (Methanol)
0.0955
0.5955
2.05050
10.0199
18.0199
18.1955
23.0955

Table 2: Example Gradient Program for Simultaneous monoPAPs and diPAPs [1]

Time (min)%A (Water with 0.1% NH₄OH)%B (Methanol with 0.1% NH₄OH)Flow Rate (mL/min)
0.090100.4
1.090100.4
8.010900.4
10.010900.4
10.190100.4
15.090100.4

Q5: What are the recommended mobile phase additives for PAPs analysis by LC-MS/MS?

A5: The choice of mobile phase additive is critical for achieving good peak shape and sensitivity in LC-MS/MS analysis of PAPs.

  • Ammonium Hydroxide (NH₄OH): Adding a small amount (e.g., 0.1%) of ammonium hydroxide to both the aqueous and organic mobile phases helps to maintain a high pH.[1] This ensures that the phosphate group is deprotonated, which can lead to better peak shape and consistent ionization in the mass spectrometer.

  • Ammonium Acetate (NH₄OAc): Ammonium acetate is another commonly used volatile buffer that is compatible with mass spectrometry. A concentration of 2-5 mM is typically sufficient to buffer the mobile phase and improve chromatography.[4]

Q6: Which type of LC column is best suited for separating fluorotelomer phosphate esters?

A6: Reversed-phase columns are the standard for PAPs analysis.

  • C8 and C18 Columns: Both C8 and C18 stationary phases are effective. A C8 column may provide slightly less retention, which can be advantageous for the more hydrophobic, long-chain PAPs.

  • High pH Stable Columns: Since optimal separation of PAPs is often achieved at a high pH, it is recommended to use a column that is stable under these conditions to ensure a longer column lifetime and reproducible results. The Waters ACUITY UPLC BEH C8 column has been shown to be effective for this application.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Determination of monoPAPs and diPAPs in Drinking Water [1]

  • LC System: Waters ACQUITY UPLC system

  • Column: Waters ACQUITY UPLC BEH C8 column (dimensions not specified)

  • Mobile Phase A: Water with 0.1% NH₄OH

  • Mobile Phase B: Methanol with 0.1% NH₄OH

  • Gradient: See Table 2 above.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Waters Quattro Premier XE triple quadrupole mass spectrometer

  • Ionization Mode: Negative electrospray ionization (ESI-)

Visualizations

Gradient_Optimization_Workflow cluster_0 Method Development cluster_1 Optimization cluster_2 Troubleshooting Initial_Conditions Select Column and Initial Mobile Phase Scouting_Gradient Run Scouting Gradient (e.g., 5-95% B in 10 min) Initial_Conditions->Scouting_Gradient Analyze_Results Analyze Results: - Peak Shape - Resolution - Retention Time Scouting_Gradient->Analyze_Results Poor_Peak_Shape Poor Peak Shape? Analyze_Results->Poor_Peak_Shape Co-elution Co-elution? Analyze_Results->Co-elution Split_Peaks Split Peaks? Analyze_Results->Split_Peaks Adjust_Gradient Adjust Gradient Slope (Steeper or Shallower) Adjust_Gradient->Analyze_Results Modify_Mobile_Phase Modify Mobile Phase (Additive, Organic Solvent) Modify_Mobile_Phase->Analyze_Results Optimize_pH Optimize pH Optimize_pH->Analyze_Results Address_Peak_Shape Address Peak Shape: - Check Sample Solvent - Adjust pH - Check for Overload Poor_Peak_Shape->Address_Peak_Shape Yes Final_Method Optimized Method Poor_Peak_Shape->Final_Method No Improve_Resolution Improve Resolution: - Shallower Gradient - Change Organic Modifier Co-elution->Improve_Resolution Yes Co-elution->Final_Method No Fix_Split_Peaks Fix Split Peaks: - Match Injection Solvent - Reduce Injection Volume Split_Peaks->Fix_Split_Peaks Yes Split_Peaks->Final_Method No Address_Peak_Shape->Adjust_Gradient Improve_Resolution->Modify_Mobile_Phase Fix_Split_Peaks->Optimize_pH

Caption: Workflow for LC gradient optimization and troubleshooting.

Troubleshooting_Logic cluster_PeakShape Peak Shape Troubleshooting cluster_Resolution Resolution Troubleshooting cluster_SplitPeak Split Peak Troubleshooting Start Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape Resolution Poor Resolution/ Co-elution Start->Resolution SplitPeak Split Peaks Start->SplitPeak PS1 Check Sample Solvent vs. Initial Mobile Phase PeakShape->PS1 R1 Make Gradient Shallower Resolution->R1 SP1 Ensure Sample Solvent is Weaker than Initial Mobile Phase SplitPeak->SP1 PS2 Adjust Mobile Phase pH (e.g., add NH4OH) PS1->PS2 PS3 Reduce Sample Concentration (Check for Overload) PS2->PS3 PS4 Evaluate Column Health PS3->PS4 Solution Problem Resolved PS4->Solution R2 Change Organic Modifier (MeOH vs. ACN) R1->R2 R3 Optimize Mobile Phase Additive Concentration R2->R3 R3->Solution SP2 Reduce Injection Volume SP1->SP2 SP3 Check for Column Blockage/ Dead Volume SP2->SP3 SP3->Solution

Caption: Logic diagram for troubleshooting common LC issues.

References

preventing degradation of 8:2 monoPAP during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is 8:2 monoPAP and why is its stability a concern?

A1: 8:2 monoPAP, or 8:2 fluorotelomer phosphate monoester, is a polyfluoroalkyl substance (PFAS) that can be found in various environmental and biological samples. Its stability is a significant concern because it is prone to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation products, such as 8:2 fluorotelomer alcohol (8:2 FTOH) and perfluorooctanoic acid (PFOA), are also environmentally relevant and have their own toxicological profiles.[1]

Q2: What are the main pathways of 8:2 monoPAP degradation?

A2: The two primary degradation pathways for 8:2 monoPAP are:

  • Hydrolysis: This is an abiotic process where the phosphate ester bond is cleaved, yielding 8:2 FTOH and inorganic phosphate. The rate of hydrolysis is significantly influenced by the pH of the medium.[1]

  • Biotransformation: This process is mediated by microorganisms, particularly in matrices like soil and sludge.[1] Similar to hydrolysis, the initial step involves the cleavage of the ester linkage to form 8:2 FTOH. This intermediate is then further metabolized by microbial enzymes through a series of oxidation steps to produce various fluorotelomer carboxylic acids and ultimately, PFOA.[1][2][3]

Q3: What are the recommended general storage conditions for 8:2 monoPAP samples?

A3: To minimize degradation, samples containing 8:2 monoPAP should be stored at low temperatures, typically at or below 4°C, in polypropylene (PP) or high-density polyethylene (HDPE) containers.[4][5] It is crucial to avoid glass containers for long-term storage as PFAS can adsorb to glass surfaces.[5] Samples should be properly sealed and stored separately from any potential sources of PFAS contamination.[4] For stock solutions, storage in PP or HDPE containers is also recommended.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of 8:2 monoPAP.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of 8:2 monoPAP Degradation during storage: Exposure to non-optimal pH, elevated temperatures, or microbial activity.Store samples at ≤ 4°C in polypropylene or HDPE containers. For aqueous samples, consider pH adjustment to a neutral or slightly acidic range if compatible with other analytes. Minimize storage time before analysis.
Adsorption to container walls: Use of inappropriate storage containers (e.g., glass).Always use polypropylene or HDPE containers for sample collection and storage.[5]
Incomplete extraction: The extraction solvent and method may not be optimal for 8:2 monoPAP from the specific sample matrix.Optimize extraction procedures. For solid samples, ensure thorough homogenization. For liquid samples, ensure adequate mixing with the extraction solvent.
Peak tailing in LC-MS/MS analysis Interaction with metal surfaces: The phosphate group of 8:2 monoPAP can interact with stainless steel components in the LC system (e.g., tubing, frits).[6][7]Use a biocompatible LC system with PEEK or other inert tubing. If using a stainless steel system, passivate the system by flushing with a solution of phosphoric acid prior to analysis.[6]
Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the polar phosphate head of 8:2 monoPAP.[8][9]Use a highly deactivated column or a column with a different stationary phase chemistry (e.g., a polymer-based column). Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.[8]
Contamination with 8:2 monoPAP or its degradation products Laboratory environment: Widespread use of PFAS in laboratory equipment and consumables (e.g., PTFE-containing materials, some types of tubing, and even some papers).[10][11]Establish a "PFAS-free" workflow. Use polypropylene or HDPE labware. Avoid using materials containing fluoropolymers. Regularly analyze laboratory blanks to monitor for contamination.
Sample collection and handling: Contamination from sampling equipment, clothing, or personal care products of the sampling personnel.Follow a strict sampling protocol. Use certified PFAS-free sampling containers and equipment. Field personnel should avoid using products known to contain PFAS on sampling days.[12][13][14]
Inconsistent or non-reproducible results Variable degradation: Inconsistent storage conditions (temperature fluctuations, different storage times) between samples.Standardize the entire sample handling and storage procedure. Ensure all samples are stored under the same conditions for a similar duration.
Matrix effects in the ion source: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 8:2 monoPAP.Develop a robust sample cleanup procedure to remove interfering matrix components. Use of an isotopically labeled internal standard for 8:2 monoPAP can help to correct for matrix effects.

Stability of 8:2 monoPAP under Various Conditions

The stability of 8:2 monoPAP is influenced by several factors. The following table summarizes the expected stability based on available literature. Quantitative data on degradation rates under a wide range of conditions are limited; however, general trends can be inferred.

Condition Parameter Effect on 8:2 monoPAP Stability Recommendation
pH (Aqueous solutions) Acidic (pH < 7)Generally more stable.Maintain a neutral to slightly acidic pH if possible.
Neutral (pH ≈ 7)Moderate stability.A suitable pH for many sample types.
Alkaline (pH > 7)Increased rate of hydrolysis.[1]Avoid alkaline conditions during storage.
Temperature Frozen (< 0°C)High stability.Long-term storage.
Refrigerated (≤ 4°C)Good stability for short to medium-term storage.[4]Recommended for routine storage.
Room Temperature (~20-25°C)Increased potential for degradation.Minimize exposure to ambient temperatures.
Elevated Temperatures (>30°C)Accelerated degradation.Avoid.
Solvent AcetonitrileGenerally good stability.A common solvent for stock solutions and extracts.
MethanolPotential for esterification over long periods, though hydrolysis is the primary concern.Suitable for short-term storage and as a component of the mobile phase.
WaterStability is highly dependent on pH and microbial activity.Buffer to a neutral or slightly acidic pH and store at low temperatures.

Experimental Protocols

Standard Operating Procedure (SOP) for Sample Collection, Handling, and Storage

This SOP is designed to minimize the degradation and contamination of samples intended for 8:2 monoPAP analysis.

1. Materials and Equipment:

  • Sample Containers: Certified PFAS-free high-density polyethylene (HDPE) or polypropylene (PP) bottles with unlined, screw-top caps.[12][13][15]

  • Gloves: Powder-free nitrile gloves.

  • Sampling Equipment:

    • Water: HDPE or PP bailers, silicone or HDPE tubing.

    • Soil/Sediment: Stainless steel or HDPE spoons, trowels, or corers.

  • Coolers: Hard-sided coolers with wet ice (double-bagged in polyethylene bags). Do not use blue ice packs.[16][17]

  • Decontamination Solutions: "PFAS-free" water and Alconox® or Liquinox®.[16]

  • Field Notebook and Pen: Use paper field notebooks and ballpoint pens. Avoid waterproof paper and permanent markers.[16]

2. Pre-Sampling Preparations:

  • Thoroughly decontaminate all sampling equipment with Alconox® or Liquinox® followed by a rinse with "PFAS-free" water.

  • Personnel should avoid using personal care products (e.g., lotions, cosmetics) on the day of sampling.

  • Wear clean, non-synthetic clothing. Avoid clothing treated with water- or stain-repellents.

3. Sample Collection:

  • Aqueous Samples (e.g., Water):

    • Put on a new pair of nitrile gloves.

    • If collecting from a tap, allow the water to run for several minutes to flush the system.

    • Rinse the outside of the sample bottle with the source water.

    • Fill the sample bottle, leaving a small headspace.

    • Tightly cap the bottle.

  • Solid Samples (e.g., Soil, Sediment):

    • Put on a new pair of nitrile gloves.

    • Use a decontaminated stainless steel or HDPE tool to collect the sample.

    • Transfer the sample directly into the sample container.

    • Fill the container, leaving minimal headspace.

    • Tightly cap the container.

4. Sample Preservation and Storage:

  • Immediately after collection, place the sample containers in a cooler with wet ice.

  • Samples should be cooled to and maintained at ≤ 4°C.[4]

  • Transport the samples to the laboratory as soon as possible, maintaining the cold chain.

  • For long-term storage, freeze samples at -20°C or below.

5. Documentation:

  • Record all relevant sample information in the field notebook.

  • Complete a chain-of-custody form for all samples.

Visualizations

Degradation Pathways of 8:2 monoPAP

The following diagrams illustrate the primary degradation pathways of 8:2 monoPAP.

Hydrolysis_Pathway monoPAP 8:2 monoPAP hydrolysis Hydrolysis (pH dependent) monoPAP->hydrolysis H2O H2O H2O->hydrolysis FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) hydrolysis->FTOH phosphate Inorganic Phosphate hydrolysis->phosphate

Figure 1: Abiotic Hydrolysis Pathway of 8:2 monoPAP.

Biotransformation_Pathway monoPAP 8:2 monoPAP microbes Microorganisms monoPAP->microbes Ester Cleavage FTOH 8:2 FTOH microbes->FTOH oxidation1 Oxidation FTOH->oxidation1 FTCA Fluorotelomer Carboxylic Acids oxidation1->FTCA oxidation2 Further Oxidation FTCA->oxidation2 PFOA PFOA & other short-chain PFCAs oxidation2->PFOA

Figure 2: Biotransformation Pathway of 8:2 monoPAP.
Experimental Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of 8:2 monoPAP in environmental samples.

Experimental_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis sample_collection Sample Collection (HDPE/PP containers) storage Storage (≤ 4°C or frozen) sample_collection->storage extraction Sample Extraction storage->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification

Figure 3: General Experimental Workflow for 8:2 monoPAP Analysis.

References

Technical Support Center: Method Refinement for Robust 8:2 monoPAP Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate and robust quantification of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP). The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is 8:2 monoPAP and why is its quantification important?

A1: 8:2 monoPAP, or 8:2 fluorotelomer phosphate monoester, is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] Its structure consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is then linked to a phosphate monoester group. As a polyfluoroalkyl substance, it can degrade in the environment and through biological processes. Quantification of 8:2 monoPAP is crucial as it is considered a precursor to persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA), which are associated with adverse health effects.[2] Its presence is often linked to the use of fluorotelomer-based surfactants in various consumer and industrial products.

Q2: What is the standard analytical technique for 8:2 monoPAP quantification?

A2: The gold standard for the sensitive and specific quantification of 8:2 monoPAP is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2] This technique allows for the detection of 8:2 monoPAP at very low concentrations in complex matrices.

Q3: What are the common challenges in analyzing 8:2 monoPAP?

A3: Researchers may encounter several challenges, including:

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the ionization of 8:2 monoPAP, leading to inaccurate quantification.

  • Background Contamination: Due to the widespread use of PFAS, contamination from laboratory equipment, solvents, and other materials is a significant concern.

  • Poor Peak Shape: Issues like peak tailing or fronting can affect integration and reduce accuracy. This can be caused by interactions with the analytical column or improper mobile phase conditions.

  • Hydrolysis: Impurities of 8:2 diPAP in analytical standards or samples can hydrolyze to 8:2 monoPAP, leading to overestimation.

  • Analyte Aggregation: The amphiphilic nature of 8:2 monoPAP can lead to aggregation, affecting its chromatographic behavior. Maintaining a high pH in the mobile phase can help suppress this.[3]

Q4: Are there any known interferences for 8:2 monoPAP in LC-MS/MS analysis?

A4: Yes, a potential interference is 8:2 fluorotelomer alcohol-sulfate (8:2 FTOH-sulfate), which can have an indistinguishable Multiple Reaction Monitoring (MRM) transition from 8:2 monoPAP (543 m/z > 97 m/z). This can be resolved by using an additional MRM transition for 8:2 monoPAP to [PO₃]⁻ (79 m/z) and ensuring chromatographic separation of the two compounds.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of 8:2 monoPAP.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Insufficient pH of the mobile phase leading to analyte aggregation.[3]- Column contamination or degradation.- Use a high pH mobile phase (e.g., containing 0.1% NH₄OH) to maintain the analyte in a deprotonated state and minimize secondary interactions.[1]- Ensure the column is properly conditioned and consider using a guard column.- If the problem persists, replace the analytical column.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Loss of analyte during sample evaporation steps.- Incomplete elution from the Solid Phase Extraction (SPE) cartridge.- Optimize the SPE method. For water samples, Weak Anion Exchange (WAX) cartridges are effective. Ensure proper conditioning, loading, washing, and elution steps are followed.[4]- Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.- Ensure the elution solvent for SPE is strong enough (e.g., methanol with 0.5% NH₄OH).
High Background Signal / Contamination - Contamination from sample containers (e.g., glass), tubing, solvents, or lab equipment.- Use polypropylene containers for sample collection and preparation.[4]- Pre-rinse all materials with methanol.- Include procedural blanks with each sample batch to monitor for contamination.
Retention Time Shifts - Changes in mobile phase composition.- Column aging or contamination.- Fluctuations in column temperature.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- If the shift is sudden, check for leaks in the LC system.
Inconsistent Results / Poor Reproducibility - Variability in manual sample preparation steps.- Matrix effects varying between samples.- Instrument instability.- Use an isotopically labeled internal standard for 8:2 monoPAP to correct for matrix effects and recovery variations.- Automate sample preparation where possible.- Perform regular instrument calibration and system suitability checks.

Quantitative Data Summary

The following tables summarize key quantitative parameters for robust 8:2 monoPAP quantification.

Table 1: LC-MS/MS Method Parameters for 8:2 monoPAP

Parameter Value Reference
LC Column Waters ACQUITY UPLC BEH C8 (1.7 µm; 2.1 mm × 100 mm)
Mobile Phase A Ultrapure water with 0.1% NH₄OH (v/v)
Mobile Phase B Methanol
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Negative
Precursor Ion (m/z) 543[3]
Product Ion (m/z) - Quantifier 97 ([H₂PO₄]⁻)[3]
Product Ion (m/z) - Qualifier 79 ([PO₃]⁻)[3]

Table 2: Performance Characteristics of a Refined 8:2 monoPAP Quantification Method in Drinking Water

Parameter Value Reference
Recovery 65 - 110%[4]
Limit of Quantification (LOQ) 3.6 ng/L[4]
Relative Standard Deviation (RSD) < 20%

Experimental Protocol: Quantification of 8:2 monoPAP in Water Samples

This protocol outlines a refined method for the robust quantification of 8:2 monoPAP in water samples using SPE and LC-MS/MS.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Cartridge: Weak Anion Exchange (WAX) SPE cartridge.

  • Conditioning:

    • Pass 6 mL of methanol containing 0.5% NH₄OH through the cartridge.

    • Pass 6 mL of methanol through the cartridge.

    • Pass 6 mL of ultrapure water through the cartridge.

  • Sample Loading:

    • Centrifuge the 500 mL water sample at 9000 rpm for 10 minutes.

    • Load the supernatant onto the conditioned WAX cartridge at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interferences (e.g., water or a weak organic solvent mixture).

  • Elution:

    • Elute the 8:2 monoPAP from the cartridge using 0.5% NH₄OH in methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 0.5 mL of methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Utilize the parameters outlined in Table 1 .

  • Develop a gradient elution program that effectively separates 8:2 monoPAP from potential interferences. An example gradient starts with a higher aqueous phase and ramps up the organic phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (500 mL) Centrifuge Centrifugation (9000 rpm, 10 min) Sample->Centrifuge SPE Solid Phase Extraction (WAX Cartridge) Centrifuge->SPE Elution Elution (0.5% NH4OH in Methanol) SPE->Elution Evap Evaporation (Nitrogen Stream) Elution->Evap Recon Reconstitution (0.5 mL Methanol) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Quantification LCMS->Data

Caption: Workflow for 8:2 monoPAP quantification.

Biotransformation Pathway of 8:2 diPAP

biotransformation_pathway cluster_pathway Biotransformation of 8:2 diPAP diPAP 8:2 diPAP monoPAP 8:2 monoPAP diPAP->monoPAP Hydrolysis FTOH 8:2 FTOH (Fluorotelomer Alcohol) monoPAP->FTOH Hydrolysis FTCA 8:2 FTCA (Fluorotelomer Carboxylic Acid) FTOH->FTCA Oxidation FTUCA 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid) FTCA->FTUCA PFOA PFOA (Perfluorooctanoic Acid) FTUCA->PFOA Further Degradation

References

Validation & Comparative

Navigating the Analytical Landscape for 8:2 Fluorotelomer Phosphate Monoester (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validated Analytical Methods for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8:2 fluorotelomer phosphate monoester (8:2 FTSA), a member of the expansive per- and polyfluoroalkyl substances (PFAS) family, is critical for understanding its environmental fate, human exposure, and potential toxicological effects. This guide provides an objective comparison of validated analytical methods for 8:2 FTSA, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their specific needs.

Performance Comparison of Analytical Methods

The primary analytical technique for the determination of 8:2 FTSA is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of 8:2 FTSA typically found in environmental and biological matrices. The performance of LC-MS/MS methods can vary depending on the sample matrix, sample preparation technique, and specific instrument conditions. The following table summarizes key performance parameters from various validated methods.

Method ReferenceMatrixSample PreparationAnalytical TechniqueLimit of Quantification (LOQ)Recovery (%)Precision (RSD%)
Fustinoni et al. (2021)[1]Human PlasmaProtein PrecipitationLC-MS/MS0.009 - 0.245 µg/L (for a suite of 30 PFAS)87.9 - 113.1 (for a suite of 30 PFAS)2.0 - 19.5 (for a suite of 30 PFAS)
Munoz et al. (2020)[2]PlacentaAcetonitrile Extraction & SPELC-MS/MSNot Specified< 60Not Specified
Royal Society of Chemistry (Supporting Info)[3]Not SpecifiedNot SpecifiedLC-MS/MSNot Specified92 (for 13C 8:2 monoPAP)29 (for 13C 8:2 monoPAP)
U.S. FDA (2024)[4]Food and FeedQuEChERS & SPELC-MS/MSNot SpecifiedAnalyte/matrix dependentNot Specified

Note: Data for 8:2 FTSA is often presented as part of a larger suite of PFAS compounds, and specific performance metrics for this individual analyte are not always detailed separately. The values presented should be considered within the context of the entire analytical method.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of key experimental protocols for the analysis of 8:2 FTSA.

Method 1: Analysis in Human Plasma via Protein Precipitation and LC-MS/MS

This method is suitable for the rapid and simple analysis of 8:2 FTSA in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, add an internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix the sample for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of ammonium acetate in water and methanol or acetonitrile.

  • Mass Spectrometry: Operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for quantification. Specific precursor and product ion transitions for 8:2 FTSA are monitored.

Method 2: Analysis in Environmental and Food Matrices via SPE or QuEChERS and LC-MS/MS

For more complex matrices like soil, water, food, and feed, a more rigorous sample cleanup is necessary.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenize the sample as needed.

  • Extract the sample with an appropriate solvent (e.g., acetonitrile).

  • Condition a weak anion exchange (WAX) SPE cartridge with methanol and water.

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the 8:2 FTSA with a basic methanolic solution.

  • Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenize the sample and add water.

  • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive SPE (d-SPE) cleanup by adding a sorbent (e.g., C18, graphitized carbon black) to remove interfering matrix components.

  • Centrifuge and collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are similar to those described in Method 1, with potential modifications to the gradient and MRM transitions to optimize for the specific matrix.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram, generated using Graphviz, illustrates a typical workflow for the analysis of 8:2 FTSA.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (e.g., Water, Food, Plasma) extraction Extraction (e.g., Acetonitrile) sample->extraction cleanup Cleanup (SPE or QuEChERS) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for the analysis of 8:2 FTSA.

Alternative Analytical Approaches

While LC-MS/MS is the gold standard, other techniques have been explored for the analysis of PFAS.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can be used for both quantitative and qualitative analysis. They offer the advantage of identifying unknown PFAS compounds but may have lower sensitivity for quantitative analysis of specific targets like 8:2 FTSA compared to triple quadrupole instruments.[5]

  • Total Oxidizable Precursor (TOP) Assay: This method involves oxidizing precursor compounds, including 8:2 FTSA, to their corresponding perfluoroalkyl carboxylic acids (PFCAs), which are then measured. This provides an indirect measure of the total PFAS precursor content but does not quantify individual compounds like 8:2 FTSA directly.

Conclusion

The validated analytical methods for 8:2 FTSA primarily rely on LC-MS/MS, a robust and sensitive technique. The choice of the specific method, particularly the sample preparation protocol, should be guided by the matrix of interest and the desired analytical performance. For biological fluids like plasma, a simple protein precipitation may suffice, while more complex environmental and food samples necessitate more extensive cleanup using SPE or QuEChERS to minimize matrix effects and achieve reliable quantification. As research into the environmental and health impacts of 8:2 FTSA continues, the development and refinement of these analytical methods will remain a critical endeavor.

References

A Comparative Guide to Inter-Laboratory Analysis of 8:2 monoPAP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of emerging contaminants like the 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is critical. This guide provides a comparative overview of analytical methodologies for 8:2 monoPAP, drawing upon available data from various studies and highlighting instances of inter-laboratory comparisons and proficiency testing. While a singular, comprehensive inter-laboratory study dedicated solely to 8:2 monoPAP is not publicly available, this guide synthesizes data from broader proficiency tests and multi-laboratory validations that include this compound.

Data Presentation

The following table summarizes quantitative data for 8:2 monoPAP analysis as reported in various studies. It is important to note that these values are not from a single, direct inter-laboratory comparison but are compiled to provide a comparative overview of analytical performance across different methods and matrices.

ParameterMatrixReported ValueAnalytical MethodReference
Method Detection Limit (MDL)Serum0.085 ng/mLLC-MS/MS[1]
Method Quantification Limit (MQL)Food (general)3.49 ng g⁻¹LC-MS/MS[2][3]

Note: The elevated MQL in food matrices was attributed to consistent detection in reagent blank samples, highlighting a common challenge in PFAS analysis.[2][3]

Experimental Protocols

The predominant method for the quantification of 8:2 monoPAP is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The general workflow involves sample extraction, clean-up, and instrumental analysis.

1. Sample Extraction and Clean-up:

  • Serum: A common procedure involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then concentrated and may undergo solid-phase extraction (SPE) for further clean-up.

  • Food Matrices: Extraction is typically performed using an organic solvent such as acetonitrile. The extract then undergoes a clean-up step, often using weak anion-exchange (WAX) solid-phase extraction cartridges to remove matrix interferences.[2][3]

  • Challenges: A notable challenge in the analysis of monoPAPs is the potential for low extraction efficiencies and matrix effects, which can lead to unreliable quantification.[4][5] The use of isotopically labeled internal standards is crucial for correcting losses during sample preparation and accounting for matrix effects.[2][3]

2. Instrumental Analysis (LC-MS/MS):

  • Chromatography: Reversed-phase liquid chromatography is typically employed for the separation of 8:2 monoPAP from other PFAS and matrix components.

  • Mass Spectrometry: Tandem mass spectrometry, operated in negative electrospray ionization (ESI) mode, is used for detection and quantification. Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.

  • Interferences: Co-elution of isomers or other structurally similar compounds can be a challenge. For instance, it has been noted that under certain chromatographic conditions, 8:2 monoPAP and 8:2 sulfate could co-elute, potentially leading to an overestimation of 8:2 monoPAP concentrations. The use of an additional MRM transition can help to overcome such interferences.[6]

3. Method Validation:

The accuracy and comparability of analytical methods for 8:2 monoPAP have been assessed through participation in proficiency testing schemes and inter-laboratory comparison studies.[2][3] For instance, the European Human Biomonitoring Initiative (HBM4EU) has conducted Interlaboratory Comparison Investigations (ICIs) for a range of PFAS, which helps to ensure the quality and comparability of data from different laboratories.[1] Similarly, studies on PFAS in food have demonstrated method accuracy through successful participation in such comparative studies.[2][3] The National Institute of Standards and Technology (NIST) has also conducted inter-laboratory studies on non-targeted analysis of PFAS, which contributes to understanding measurement comparability among laboratories.[7][8]

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory study for the analysis of a chemical analyte like 8:2 monoPAP.

InterLaboratory_Study_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Evaluation Phase 3: Evaluation A Study Design and Protocol Development B Preparation and Homogenization of Test Material A->B C Characterization of Test Material (Homogeneity and Stability Testing) B->C D Distribution of Test Material to Participating Laboratories C->D E Analysis of the Test Material by each Laboratory F Submission of Analytical Results to Coordinator E->F G Statistical Analysis of the Submitted Data (e.g., z-scores) F->G H Issuance of the Inter-Laboratory Study Report G->H

General workflow of an inter-laboratory comparison study.

References

Degradation Rates of 8:2 monoPAP vs. 8:2 diPAP: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate and persistence of polyfluoroalkyl substances (PFAS) is of paramount importance. This guide provides a comparative analysis of the degradation rates of two such compounds: 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) and 8:2 di-substituted polyfluoroalkyl phosphate ester (8:2 diPAP). The information presented is collated from peer-reviewed studies to facilitate an objective comparison.

The primary consensus in the scientific literature is that 8:2 monoPAP degrades at a significantly faster rate than its diester counterpart, 8:2 diPAP.[1] This difference is principally attributed to the chemical structure of these molecules. The single phosphate ester bond in 8:2 monoPAP is more susceptible to hydrolysis, the primary abiotic degradation pathway, compared to the two ester linkages in 8:2 diPAP.[1]

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation half-lives (DT50) of 8:2 monoPAP and 8:2 diPAP under various experimental conditions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the available literature.

CompoundMatrixExperimental ConditionsHalf-life (DT50)Reference
8:2 diPAP Aerobic SoilSemi-dynamic reactors> 1000 days[2]
8:2 diPAP Field Lysimeter SoilNear-natural conditions677 days[3]
8:2 diPAP Soil-Plant System (Maize)Pot experiment78 days (first-order)
8:2 monoPAP Aerobic Soil(Similar compound: 8:2 fluorotelomer stearate monoester)10.3 days[4]
8:2 monoPAP Environmental ConditionsHydrolysis (estimated)> 26 years[4]
8:2 monoPAP Various Solvents-Unstable, rapid hydrolysis[2]

Note: The estimated hydrolysis half-life of 8:2 monoPAP under general "environmental conditions" appears to be an outlier compared to soil studies and likely does not account for microbial activity. The rate of hydrolysis is also pH-dependent, accelerating under alkaline conditions.[1]

Degradation Pathways

The degradation of both 8:2 monoPAP and 8:2 diPAP is a multi-step process that ultimately leads to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs), with perfluorooctanoic acid (PFOA) being a major terminal product.

The initial and rate-determining step is the cleavage of the phosphate ester bond(s) to yield 8:2 fluorotelomer alcohol (8:2 FTOH). In the case of 8:2 diPAP, this occurs sequentially, with 8:2 monoPAP being formed as an intermediate. This initial hydrolysis can be both an abiotic and biotic process. Following the formation of 8:2 FTOH, a series of oxidation steps, primarily driven by microbial activity, leads to the formation of various intermediate products and ultimately PFCAs.

G cluster_intermediates Intermediate Products 8:2 diPAP 8:2 diPAP 8:2 monoPAP 8:2 monoPAP 8:2 diPAP->8:2 monoPAP Hydrolysis 8:2 FTOH 8:2 FTOH 8:2 monoPAP->8:2 FTOH Hydrolysis Intermediates Intermediates 8:2 FTOH->Intermediates Oxidation PFOA & other PFCAs PFOA & other PFCAs Intermediates->PFOA & other PFCAs Oxidation 8:2 FTCA 8:2 FTCA Intermediates->8:2 FTCA 8:2 FTUCA 8:2 FTUCA Intermediates->8:2 FTUCA 7:3 FTCA 7:3 FTCA Intermediates->7:3 FTCA

Degradation pathway of 8:2 diPAP to PFOA.

Experimental Protocols

While specific protocols vary between studies, a general methodology for assessing the degradation of 8:2 PAPs in soil can be outlined as follows. This workflow is a composite based on common practices described in the literature.

1. Microcosm Preparation:

  • Soil is collected from a relevant site and characterized (e.g., pH, organic matter content, microbial biomass).

  • The soil is sieved to ensure homogeneity.

  • A known concentration of 8:2 monoPAP or 8:2 diPAP, typically dissolved in a carrier solvent, is spiked into the soil and thoroughly mixed.

  • Control microcosms (without the test substance) and sterile controls (e.g., autoclaved soil) are also prepared.

2. Incubation:

  • The microcosms are incubated under controlled conditions (e.g., constant temperature, humidity, and aerobic or anaerobic atmosphere).

  • For aerobic studies, the microcosms are often kept in the dark to prevent photodegradation and may be periodically aerated.

3. Sampling and Extraction:

  • Soil samples are collected at predetermined time intervals.

  • The samples are extracted using an appropriate solvent (e.g., acetonitrile, methanol). The choice of solvent is critical, especially for the unstable 8:2 monoPAP, and may require acidification to inhibit hydrolysis during extraction.[2]

  • The extracts are then centrifuged and filtered.

4. Analytical Quantification:

  • The concentrations of the parent compound and its degradation products in the extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Stable isotope-labeled internal standards are typically used to ensure accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Collection & Characterization B Spiking with 8:2 monoPAP or 8:2 diPAP A->B C Microcosm Setup B->C D Controlled Incubation C->D E Time-course Sampling D->E F Solvent Extraction E->F G LC-MS/MS Quantification F->G H Data Analysis & Rate Calculation G->H

References

A Researcher's Guide to Certified Reference Materials for 8:2 monoPAP Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 8:2 mono-perfluorooctyl phosphate (8:2 monoPAP), the choice of reference material is a critical decision that directly impacts the quality, reliability, and comparability of analytical data. This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) and other analytical standards for 8:2 monoPAP, supported by experimental data and detailed methodologies, to facilitate an informed selection process.

The Critical Role of Reference Materials in Analytical Science

In analytical chemistry, reference materials are indispensable for calibrating instruments, validating methods, and ensuring the traceability of measurements.[1][2] Certified Reference Materials (CRMs) represent the gold standard, offering the highest level of accuracy and metrological traceability.[1][2][3] They are produced under stringent manufacturing procedures and are accompanied by a certificate that specifies the property values and their associated uncertainties, establishing a direct link to international standards.[1]

Comparison of 8:2 monoPAP Certified Reference Materials and Analytical Standards

While both CRMs and analytical standards are used for calibration and quantification, they differ significantly in their level of certification and traceability. The following table summarizes the key distinctions:

FeatureCertified Reference Material (CRM)Analytical Standard
Certification Certified by an accredited reference material producer (e.g., ISO 17034).[3][4]Purity and concentration are determined by the manufacturer but may not be certified by an external body.
Traceability Provides an unbroken chain of metrological traceability to a national or international standard (e.g., NIST).[1][3]Traceability may be stated but is often not as rigorously documented as for a CRM.
Uncertainty The certificate provides a statement of measurement uncertainty at a 95% confidence level.[1][3]An uncertainty value may or may not be provided.
Intended Use Method validation, instrument calibration, quality control, and establishing metrological traceability.[1][4]Primarily used for routine calibration and quantification.
Cost Generally higher due to the rigorous certification process.Typically more affordable than CRMs.
Availability More limited compared to analytical standards.[1]Widely available from various chemical suppliers.

Table 1. Key differences between Certified Reference Materials and Analytical Standards.

Several suppliers offer 8:2 monoPAP standards. For instance, AccuStandard provides a Certified Reference Material of 8:2 monoPAP at a concentration of 100 µg/mL in acetonitrile, specified as a 17034 Class CRM.[5] They also offer other concentrations and matrices.[6][7] Other suppliers like Chiron and LGC Standards also provide 8:2 monoPAP and related polyfluoroalkyl substances (PFAS) standards.[8][9] It is crucial for researchers to carefully review the certificate of analysis and any accompanying documentation to understand the specific characteristics of the standard they are purchasing.

Challenges in 8:2 monoPAP Analysis

The analysis of 8:2 monoPAP can be challenging. One significant issue is the potential for co-eluting impurities, such as 8:2 diPAP, to hydrolyze during the analytical process, leading to an overestimation of 8:2 monoPAP concentrations.[5] The use of well-characterized, high-purity CRMs can help to minimize this source of error. Furthermore, the presence of linear and branched isomers of 8:2 monoPAP can add complexity to the analysis, and the specific isomer ratio may vary between different standards.[5]

Experimental Protocol: Quantification of 8:2 monoPAP by LC-MS/MS

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8:2 monoPAP in environmental or biological samples. Researchers should note that specific parameters may require optimization based on the sample matrix and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate 8:2 monoPAP from the sample matrix and remove interfering substances.

  • Procedure: A weak anion exchange (WAX) SPE cartridge is commonly used. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent, often a methanolic solution containing a small amount of ammonium hydroxide.[10]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C8 or C18 reversed-phase column is typically employed.[10][11]

  • Mobile Phase: A gradient of methanol and water, often with the addition of a modifier like ammonium hydroxide to improve peak shape and sensitivity.[10]

  • Mass Spectrometry: The instrument is operated in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for 8:2 monoPAP should be optimized for the instrument being used.

3. Quality Control

  • Calibration: A calibration curve is prepared using a certified reference material or a well-characterized analytical standard.

  • Internal Standards: The use of a mass-labeled internal standard, such as ¹³C₂-8:2 monoPAP, is highly recommended to correct for matrix effects and variations in instrument response.[11]

  • Blanks and Spikes: Procedural blanks should be analyzed to check for contamination, and matrix spikes should be performed to assess method recovery.

Data Presentation: Performance of 8:2 monoPAP Standards

The following table summarizes typical performance characteristics of commercially available 8:2 monoPAP standards. This data is illustrative and researchers should always refer to the certificate of analysis provided by the supplier for specific lot information.

ParameterCertified Reference Material (CRM)Analytical Standard
Purity Typically ≥98%, with detailed characterization of impurities.Often ≥95%, with less extensive impurity profiling.
Concentration Certified value with a stated uncertainty (e.g., 100.0 ± 2.0 µg/mL).Nominal concentration (e.g., 100 µg/mL).
Isomeric Composition The ratio of linear to branched isomers may be specified on the certificate of analysis.[5]Isomeric composition is often not specified.
Documentation Comprehensive certificate of analysis compliant with ISO 17034.Basic certificate of analysis with purity and concentration information.

Table 2. Typical performance characteristics of 8:2 monoPAP standards.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the analysis of 8:2 monoPAP.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid Phase Extraction (WAX) Sample->SPE Loading Elution Elution SPE->Elution Analyte Retention Concentration Concentration Elution->Concentration Collection Injection LC Injection Concentration->Injection Separation Chromatographic Separation (C8/C18) Injection->Separation Ionization Electrospray Ionization (-) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification vs. CRM Detection->Quantification Reporting Result Reporting Quantification->Reporting

Figure 1. A typical experimental workflow for the analysis of 8:2 monoPAP.

Signaling_Pathway cluster_standards Reference Material Hierarchy SI_Unit SI Unit Primary_Standard Primary Standard (e.g., NIST SRM) SI_Unit->Primary_Standard Traceability CRM Certified Reference Material (CRM) Primary_Standard->CRM Traceability Working_Standard Working/Analytical Standard CRM->Working_Standard Calibration Lab_QC Laboratory QC Sample Working_Standard->Lab_QC Analysis

Figure 2. The metrological traceability chain for analytical measurements.

Conclusion

The selection of an appropriate reference material is a cornerstone of high-quality analytical science. For the analysis of 8:2 monoPAP, Certified Reference Materials offer the highest level of confidence in the accuracy and traceability of results. While analytical standards can be a cost-effective option for routine analyses, CRMs are essential for method validation, establishing metrological traceability, and ensuring the comparability of data across different laboratories and studies. By understanding the differences between these types of standards and implementing robust analytical methodologies, researchers can ensure the integrity and reliability of their 8:2 monoPAP data.

References

Performance Showdown: A Comparative Guide to SPE Sorbents for 8:2 monoPAP Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is critical. This guide provides an objective comparison of different Solid-Phase Extraction (SPE) sorbents, supported by experimental data, to aid in the selection of the most effective sample preparation method.

The selection of an appropriate SPE sorbent is a pivotal step in the analytical workflow for 8:2 monoPAP, a precursor to perfluorinated carboxylic acids (PFCAs) that is of increasing environmental and health concern. The efficiency of the extraction process directly impacts the reliability and accuracy of subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide focuses on the performance of two widely used polymeric sorbents: Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balanced (HLB) cartridges.

Quantitative Performance Comparison

The selection of an SPE sorbent significantly influences the recovery of 8:2 monoPAP. The following table summarizes the reported recovery rates for different sorbents in various matrices.

Sorbent TypeMatrixAnalyteRecovery (%)Relative Standard Deviation (%)Reference
Oasis WAX Drinking Water8:2 monoPAP8520
Oasis HLB Drinking Water8:2 monoPAP303
Oasis WAX & HLB (in series) Dust and Sludge8:2 monoPAP123 (corrected with internal standard)Not Reported[1]

Notably, in a direct comparison using drinking water samples, the Oasis WAX sorbent demonstrated significantly higher recovery for 8:2 monoPAP compared to the Oasis HLB sorbent. For more complex matrices like dust and sludge, a combined approach using both WAX and HLB cartridges in series has been shown to be effective, although this study also highlighted significant matrix effects, with signal enhancement observed for monoPAPs.[1] For human serum, both Oasis WAX and Oasis HLB have been utilized for cleanup after protein precipitation.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction procedures. Below are representative protocols for Oasis WAX and Oasis HLB sorbents.

Oasis WAX SPE Protocol for Water Samples

This protocol is adapted from methodologies for the analysis of polyfluoroalkyl phosphates in drinking water.

  • Cartridge Conditioning: Condition the Oasis WAX cartridge (e.g., 6 cm³, 150 mg, 30 µm) sequentially with 5 mL of methanol containing 0.1% ammonium hydroxide, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading: Load the water sample (e.g., 500 mL, adjusted to pH 7.5) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the target analytes with 5 mL of methanol containing 0.1% ammonium hydroxide.

  • Extract Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Oasis HLB SPE Protocol for Biological Fluids (Adapted)

This is a general protocol for Oasis HLB that can be adapted for the extraction of 8:2 monoPAP from biological matrices like serum, following protein precipitation.[3]

  • Sample Pre-treatment: Precipitate proteins in the serum sample (e.g., 500 µL) by adding acetonitrile and formic acid. Centrifuge to pellet the proteins.

  • Cartridge Conditioning (Optional for HLB): While traditional SPE protocols require conditioning, the water-wettable nature of Oasis HLB may allow for the elimination of this step. If performed, condition the Oasis HLB cartridge (e.g., 3 cc) with methanol and then deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.

  • Cartridge Washing: Wash the cartridge with a solution of deionized water and methanol (e.g., 50:50 v/v) to remove hydrophilic interferences.

  • Elution: Elute the 8:2 monoPAP with methanol, which may be basified with ammonium hydroxide to improve the elution of acidic compounds.

  • Extract Concentration: Evaporate the eluate and reconstitute in a solvent compatible with the analytical instrumentation.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the general SPE workflow and the logical relationship in selecting a sorbent.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous or Biological Sample Pretreatment Pre-treatment (e.g., pH adjustment, protein precipitation) Sample->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Concentration Concentration & Reconstitution Elution->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

A generalized workflow for Solid-Phase Extraction (SPE).

Sorbent_Selection cluster_sorbents Sorbent Choice cluster_performance Performance Outcome Analyte 8:2 monoPAP (Acidic Nature) WAX Oasis WAX (Weak Anion Exchange) Analyte->WAX Primary Interaction: Ion Exchange HLB Oasis HLB (Hydrophilic-Lipophilic Balanced) Analyte->HLB Primary Interaction: Reversed-Phase HighRecovery High Recovery WAX->HighRecovery LowRecovery Lower Recovery HLB->LowRecovery

Logical flow for SPE sorbent selection based on analyte properties.

Conclusion

Based on the available experimental data, Oasis WAX appears to be the more effective sorbent for the extraction of 8:2 monoPAP from aqueous samples, providing significantly higher recoveries than Oasis HLB. The weak anion exchange mechanism of the WAX sorbent is well-suited for the acidic nature of 8:2 monoPAP. For complex solid matrices, a combination of WAX and HLB sorbents may be necessary to achieve adequate cleanup, though careful management of matrix effects is required.[1] While Oasis HLB is a versatile sorbent for a wide range of compounds, its performance for 8:2 monoPAP appears to be suboptimal under the tested conditions. Researchers should carefully consider the sample matrix and the specific analytical objectives when selecting an SPE sorbent for 8:2 monoPAP analysis. The provided protocols and data serve as a valuable starting point for method development and optimization.

References

A Comparative Guide to the Accuracy and Precision of 8:2 Fluorotelomer Phosphate Monoester (8:2 FTSAP) Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of 8:2 fluorotelomer phosphate monoester (8:2 FTSAP), a compound of increasing environmental and health concern. The following sections detail the accuracy and precision of various methods, present experimental protocols, and visualize the analytical workflow.

Data Presentation: Quantitative Comparison of Analytical Methods

The accuracy and precision of analytical methods for 8:2 FTSAP are crucial for reliable quantification in diverse matrices. The following table summarizes key performance data from various studies. Accuracy is typically reported as percent recovery (% Recovery), while precision is expressed as the relative standard deviation (% RSD).

Analytical MethodMatrixAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
LC-MS/MS Food Packaging70 - 117< 190.17 - 18.3 ng/dm²
LC-MS/MS Settled Dust80 - 120< 250.010–0.10 ng/g
LC-MS/MS Drinking Water65 - 110Not Reported0.5 - 2.0 ng/L
LC-MS/MS Mussel Tissue95.5 ± 8.48.80.02 ng/g
LC-MS/MS Fish Muscle92.3 ± 10.110.90.02 ng/g

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are protocols for the key experiments cited in this guide.

Analysis of 8:2 FTSAP in Food Packaging via LC-MS/MS

This protocol is adapted from methodologies used for the analysis of per- and polyfluoroalkyl substances (PFAS) in paper and board food contact materials.

a. Sample Preparation and Extraction:

  • Cut a representative portion of the food packaging material (e.g., 100 cm²) into small pieces (approximately 1 cm x 1 cm).

  • Place the pieces into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Spike the sample with an appropriate internal standard, such as a mass-labeled 8:2 FTSAP, to correct for matrix effects and recovery losses.

  • Extract the sample by ultrasonication at 50 °C for 45 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: 2 mM ammonium acetate in water.

    • Mobile Phase B: 2 mM ammonium acetate in methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the native 8:2 FTSAP and the labeled internal standard.

Analysis of 8:2 FTSAP in Drinking Water via SPE and LC-MS/MS

This protocol is based on methods for the simultaneous determination of various polyfluoroalkyl phosphates in drinking water.

a. Solid-Phase Extraction (SPE):

  • Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) sequentially with 6 mL of 1% ammonium hydroxide in methanol, 6 mL of methanol, and 6 mL of ultrapure water.

  • Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 10 mL of ultrapure water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 6 mL of 1% ammonium hydroxide in methanol.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

b. Instrumental Analysis (LC-MS/MS):

  • The LC-MS/MS conditions are generally similar to those described for food packaging analysis, with potential modifications to the gradient profile to optimize separation for the cleaner water matrix.

Visualizations

Experimental Workflow for 8:2 FTSAP Analysis

The following diagram illustrates a typical workflow for the analysis of 8:2 FTSAP in environmental or food-related matrices.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis sample_collection Sample Collection (e.g., Food Packaging, Water) homogenization Homogenization/ Sub-sampling sample_collection->homogenization spiking Internal Standard Spiking homogenization->spiking extraction Solvent Extraction or Solid-Phase Extraction (SPE) spiking->extraction cleanup Extract Cleanup (e.g., dSPE, Filtration) extraction->cleanup concentration Concentration cleanup->concentration lc_msms LC-MS/MS Analysis concentration->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: A generalized workflow for the analysis of 8:2 FTSAP.

Signaling Pathway (Illustrative Example)

While 8:2 FTSAP itself is not a signaling molecule, its metabolites can have biological effects. The following is an illustrative diagram of a hypothetical signaling pathway that could be investigated in relation to PFAS exposure.

signaling_pathway PFAS PFAS Exposure (e.g., 8:2 FTSAP metabolites) Receptor Cellular Receptor (e.g., PPARα) PFAS->Receptor Downstream Downstream Signaling (e.g., Gene Expression Changes) Receptor->Downstream Effect Biological Effect (e.g., Altered Lipid Metabolism) Downstream->Effect

Caption: Hypothetical signaling pathway affected by PFAS exposure.

A Comparative Guide to the Biotransformation of 8:2 monoPAP and 8:2 diPAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biotransformation of two polyfluoroalkyl phosphate esters (PAPs), 8:2 mono-polyfluoroalkyl phosphate ester (8:2 monoPAP) and 8:2 di-polyfluoroalkyl phosphate ester (8:2 diPAP). These compounds are precursors to persistent per- and polyfluoroalkyl substances (PFAS) and understanding their metabolic fate is crucial for assessing their toxicological profiles and environmental impact. This document summarizes key experimental data, details relevant methodologies, and visualizes the biotransformation pathways.

Executive Summary

The biotransformation of 8:2 diPAP and 8:2 monoPAP is a multi-step process that ultimately leads to the formation of highly persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). The initial and key differentiating step is the hydrolysis of 8:2 diPAP to 8:2 monoPAP and 8:2 fluorotelomer alcohol (8:2 FTOH). Subsequently, 8:2 monoPAP also undergoes hydrolysis to yield 8:2 FTOH. From this common intermediate, a cascade of enzymatic reactions, including oxidation and further metabolism, generates a series of fluorotelomer carboxylic acids (FTCAs) and fluorotelomer unsaturated carboxylic acids (FTUCAs) before the final conversion to PFCAs.

Experimental evidence from various biological systems, including rats, fish, and in vitro studies with liver fractions and gut microbiota, demonstrates that while both compounds contribute to the body burden of PFCAs, their bioavailability, metabolic rates, and metabolite profiles can differ.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies on the biotransformation of 8:2 monoPAP and 8:2 diPAP.

Table 1: Peak Blood Concentrations in Rats Following Oral Administration

Dosed CompoundPeak Parent Compound in Blood (ng/g)Peak PFOA in Blood (ng/g)
8:2 monoPAP7900 ± 120034 ± 7
8:2 diPAPNot explicitly stated, but bioavailableHigher than from 8:2 monoPAP

Data from a study in rats highlights the in vivo conversion of these precursors to PFOA.[1] It is important to note that while 8:2 monoPAP showed a high peak concentration, diPAPs have been found to be more bioavailable in rats.[2]

Table 2: Comparative Biotransformation Rates

CompoundBiological SystemTransformation Rate/Observation
8:2 monoPAPHuman Liver S9Highest transformation rate to 8:2 FTOH
8:2 monoPAPHuman Intestine S9Intermediate transformation rate to 8:2 FTOH
8:2 monoPAPHuman Fecal Suspensions (Gut Microbiome)Lowest transformation rate to 8:2 FTOH
8:2 diPAPCommon Carp (in vivo)6.78–14.6 mol% transformation

In vitro studies with human tissue fractions show varying rates of 8:2 monoPAP hydrolysis, with the liver being the most active site.[1] In vivo studies in common carp demonstrate a significant transformation of 8:2 diPAP.

Biotransformation Pathways

The metabolic pathways of 8:2 monoPAP and 8:2 diPAP converge on the formation of 8:2 FTOH, which is then further metabolized.

8:2 diPAP and monoPAP Initial Biotransformation

The initial step in 8:2 diPAP metabolism is its hydrolysis into 8:2 monoPAP and 8:2 FTOH. 8:2 monoPAP is then further hydrolyzed to 8:2 FTOH. This process is a critical determinant of the subsequent metabolite profile.

Biotransformation_Initial_Step 8:2 diPAP 8:2 diPAP 8:2 monoPAP 8:2 monoPAP 8:2 diPAP->8:2 monoPAP Hydrolysis 8:2 FTOH 8:2 FTOH 8:2 diPAP->8:2 FTOH Hydrolysis 8:2 monoPAP->8:2 FTOH Hydrolysis

Initial hydrolysis of 8:2 diPAP and 8:2 monoPAP.
Common Metabolic Pathway from 8:2 FTOH

Once 8:2 FTOH is formed, it enters a common metabolic pathway that leads to the formation of various intermediates and ultimately persistent PFCAs. This pathway involves a series of oxidation and other enzymatic reactions.

FTOH_Metabolism 8:2 FTOH 8:2 FTOH 8:2 FTAL 8:2 Fluorotelomer Aldehyde 8:2 FTOH->8:2 FTAL Oxidation 8:2 FTCA 8:2 Fluorotelomer Carboxylic Acid 8:2 FTAL->8:2 FTCA 8:2 FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid 8:2 FTCA->8:2 FTUCA Intermediate Metabolites Intermediate Metabolites 8:2 FTUCA->Intermediate Metabolites PFCAs (e.g., PFOA) PFCAs (e.g., PFOA) Intermediate Metabolites->PFCAs (e.g., PFOA) Further Metabolism

Metabolic cascade of 8:2 FTOH to PFCAs.

Experimental Protocols

A general understanding of the experimental methodologies is crucial for interpreting the biotransformation data. Below are outlines of key experimental protocols.

In Vitro Biotransformation using Rat Liver S9 Fraction

This assay is commonly used to assess the metabolic stability and identify the metabolites of xenobiotics.

  • Preparation of S9 Fraction: Liver tissue from rats is homogenized and centrifuged to obtain the S9 fraction, which contains a mixture of microsomal and cytosolic enzymes.

  • Incubation: The test compound (8:2 monoPAP or 8:2 diPAP) is incubated with the liver S9 fraction in a buffered solution. The incubation mixture is fortified with necessary cofactors, such as NADPH for Phase I reactions and UDPGA for Phase II reactions.

  • Time-Course Analysis: Aliquots are taken at various time points and the reactions are quenched (e.g., with a cold organic solvent).

  • Sample Extraction: The parent compound and its metabolites are extracted from the incubation mixture.

  • LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

S9_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis S9_Prep Prepare Rat Liver S9 Fraction Incubate Incubate Test Compound with S9 and Cofactors S9_Prep->Incubate Cofactors Prepare Cofactor Solution (NADPH, UDPGA) Cofactors->Incubate Quench Quench Reaction at Time Points Incubate->Quench Extract Extract Analytes Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Workflow for in vitro metabolism study using liver S9.
Analysis of PFAS in Biological Samples by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and selective quantification of PFAS in complex biological matrices.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) undergo a preparation step, which typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The analytes are separated on a specialized analytical column.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target PFAS.

  • Quantification: The concentration of each analyte is determined by comparing its response to that of a known concentration of an isotopically labeled internal standard.

Conclusion

The biotransformation of 8:2 monoPAP and 8:2 diPAP is a complex process that significantly contributes to the formation of persistent PFCAs in biological systems. While both are precursors, their metabolic handling differs, particularly in the initial hydrolysis step and bioavailability. 8:2 diPAP must first be hydrolyzed to 8:2 monoPAP and 8:2 FTOH, a step that influences its overall transformation rate. In contrast, 8:2 monoPAP is a more direct precursor to 8:2 FTOH. The liver is a primary site of metabolism, but the gut microbiome also plays a role. The quantitative data and metabolic pathways presented in this guide provide a framework for researchers to understand and compare the biological fate of these two important PFAS precursors. Further research is needed to fully elucidate the enzymatic kinetics and the toxicological implications of the various metabolites.

References

Cross-Validation of Analytical Methods for 8:2 MonoPAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the analysis of emerging environmental contaminants, the selection of an appropriate analytical methodology is paramount to ensure data accuracy, reliability, and fitness for purpose. This guide provides a comparative overview of the current gold-standard technique, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and a potential high-throughput screening alternative, the Enzyme-Linked Immunosorbent Assay (ELISA), for the quantification of 8:2 mono-perfluoroalkyl phosphate ester (8:2 monoPAP).

Currently, LC-MS/MS is the established and validated method for the determination of 8:2 monoPAP in various environmental and biological matrices. While direct cross-validation studies with alternative methods are not prevalent in the scientific literature due to the limited availability of commercial immunoassays for 8:2 monoPAP, this guide will provide a detailed comparison based on the established performance of LC-MS/MS and the expected performance of a hypothetical competitive ELISA.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of LC-MS/MS for the analysis of 8:2 monoPAP, alongside the projected performance of a competitive ELISA.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA) (Hypothetical)
Limit of Detection (LOD) 0.01 - 1 ng/L (in water)0.1 - 5 µg/L (in water)
Limit of Quantification (LOQ) 0.05 - 5 ng/L (in water)0.5 - 20 µg/L (in water)
Linearity (R²) > 0.99> 0.95
Accuracy (% Recovery) 80 - 120%70 - 130%
Precision (% RSD) < 15%< 20%
Specificity High (based on precursor/product ion transitions)Moderate to High (potential for cross-reactivity)
Throughput Low to MediumHigh
Cost per Sample HighLow
Confirmatory Power HighLow (screening)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Water Samples:

    • Acidify 500 mL of water sample to pH 3 with acetic acid.

    • Add an isotopically labeled internal standard (e.g., ¹³C₄-8:2 monoPAP).

    • Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of 1% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 500 µL of methanol.

2. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with 95% A, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 8:2 monoPAP: Precursor ion (m/z 527) -> Product ion (m/z 427, [M-C₈H₅F₁₇O]⁻).

    • ¹³C₄-8:2 monoPAP (Internal Standard): Precursor ion (m/z 531) -> Product ion (m/z 431).

  • Collision Energy: Optimized for the specific instrument.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) (Hypothetical)

1. Reagent Preparation

  • Prepare wash buffer, assay buffer, and substrate solution according to standard ELISA kit protocols.

  • Reconstitute 8:2 monoPAP standards and an 8:2 monoPAP-enzyme conjugate.

2. Assay Procedure

  • Add 50 µL of standards, controls, and samples to the wells of a microplate pre-coated with an anti-8:2 monoPAP antibody.

  • Add 50 µL of the 8:2 monoPAP-enzyme conjugate to each well.

  • Incubate the plate for 1 hour at room temperature on a plate shaker.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well.

  • Incubate for 15-30 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of 8:2 monoPAP in the samples by interpolating their absorbance values from the standard curve.

Visualized Workflows and Logical Relationships

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Acidify Acidification & Internal Standard Spiking Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LC LC Separation Concentrate->LC MSMS MS/MS Detection LC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Figure 1. Experimental workflow for the analysis of 8:2 monoPAP using LC-MS/MS.

ELISA_Workflow cluster_assay Assay Procedure cluster_detection Detection & Analysis Plate Antibody-Coated Plate Add_Sample Add Samples/Standards & Enzyme Conjugate Plate->Add_Sample Incubate1 Incubation Add_Sample->Incubate1 Wash Washing Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubation (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Analyze Data Analysis Read->Analyze

Figure 2. Experimental workflow for a competitive ELISA for 8:2 monoPAP.

Method_Selection node_screening High-Throughput Screening? node_confirmation Confirmatory Analysis & Accurate Quantification? node_screening->node_confirmation No elisa ELISA node_screening->elisa Yes lcmsms LC-MS/MS node_confirmation->lcmsms Yes elisa->node_confirmation Positive Hits report Final Report lcmsms->report

Figure 3. Logical workflow for selecting an analytical method for 8:2 monoPAP.

Conclusion

The choice between LC-MS/MS and an immunoassay for the analysis of 8:2 monoPAP depends on the specific research question and project requirements. LC-MS/MS remains the undisputed gold standard for its high sensitivity, specificity, and confirmatory power, making it essential for regulatory monitoring and detailed scientific investigations.

While a dedicated commercial ELISA for 8:2 monoPAP is not yet widely available, the development of such an assay would provide a valuable tool for rapid, cost-effective, and high-throughput screening of a large number of samples. This would be particularly beneficial for preliminary site assessments, identifying contamination hotspots, and in large-scale epidemiological studies where the cost and throughput of LC-MS/MS may be prohibitive. A logical approach for many research programs would be to use a potential future ELISA as a screening tool, followed by LC-MS/MS for the confirmation and accurate quantification of positive samples.

Comparative Environmental Persistence of Fluorotelomer Phosphate Esters (PAPs): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the environmental persistence of fluorotelomer phosphate esters (PAPs) reveals significant variability based on their chemical structure, highlighting the importance of informed selection in research and development. This guide provides a comparative overview of the environmental fate of different PAPs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making environmentally conscious decisions.

Fluorotelomer phosphate esters are a class of polyfluoroalkyl substances (PFAS) used in various industrial and commercial applications. Their environmental persistence, and that of their degradation products, is a growing concern. This guide summarizes key findings on their biotransformation, abiotic degradation, and analytical methodologies for their detection.

Key Findings:

  • Biotransformation in Soil: The persistence of PAPs in soil is highly dependent on the length of their fluorinated chain and the type of ester linkage. Studies have shown that 8:2 fluorotelomer phosphate diester (diPAP) is significantly more persistent than its shorter-chain counterpart, 6:2 diPAP.[1]

  • Degradation Pathways: The primary degradation pathway for PAPs involves the hydrolysis of the phosphate ester bond, leading to the formation of fluorotelomer alcohols (FTOHs). These FTOHs can then undergo further biotransformation to form persistent and mobile perfluoroalkyl carboxylic acids (PFCAs).

  • Influence of Ester Type: The number of fluorotelomer chains attached to the phosphate group also influences persistence. For instance, 8:2 fluorotelomer citrate triester has been observed to be more stable than 8:2 fluorotelomer stearate monoester.[2]

  • Abiotic Degradation: Abiotic hydrolysis of fluorotelomer-based polymers, which can be structurally related to PAPs, is influenced by pH, with faster degradation observed under alkaline conditions.[3]

Data Presentation

To facilitate a clear comparison, the following tables summarize the available quantitative data on the environmental persistence of various fluorotelomer phosphate esters and related compounds.

Table 1: Aerobic Soil Biodegradation Half-lives (t½) of Selected Fluorotelomer Phosphate Esters

CompoundSoil TypeHalf-life (t½) in daysReference
6:2 diPAPNot Specified~33[1]
8:2 diPAPNot Specified>78[1]
8:2 Fluorotelomer Stearate MonoesterForest Soil~28[2]
8:2 Fluorotelomer Stearate Monoester (cold-stored soil)Forest Soil~5[2]

Table 2: Major Transformation Products of Fluorotelomer Phosphate Esters in Aerobic Soil

Parent CompoundPrimary IntermediateMajor Terminal ProductsReference
6:2 diPAP6:2 FTOHPFHxA, PFPeA, PFBA[1]
8:2 diPAP8:2 FTOHPFOA, PFHpA, PFHxA[1]
8:2 Fluorotelomer Stearate Monoester8:2 FTOHPFOA and other PFCAs[2][4]

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the aerobic and anaerobic transformation of fluorotelomer phosphate esters in soil, based on the OECD Guideline 307.[5][6][7]

Objective:

To determine the rate and route of degradation of fluorotelomer phosphate esters in soil under controlled aerobic and anaerobic conditions.

Materials:
  • Test substance (radiolabeled or non-labeled PAPs)

  • Well-characterized soil with known properties (pH, organic carbon content, texture, microbial biomass)

  • Incubation vessels (e.g., biometer flasks or flow-through systems)

  • Trapping solutions for volatile products (e.g., ethylene glycol, ethanolamine, potassium hydroxide)

  • Analytical standards of the parent compound and expected transformation products

  • Solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate)

  • Analytical instrumentation (e.g., Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

Procedure:
  • Soil Preparation and Treatment:

    • Select and characterize the soil according to standard methods.

    • Adjust the soil moisture to a predetermined level (e.g., 40-60% of maximum water holding capacity).

    • Treat the soil with the test substance at a concentration relevant to expected environmental concentrations. For radiolabeled studies, the specific activity should be sufficient for detection.

  • Incubation:

    • Aerobic: Incubate the treated soil in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by continuously supplying humidified air.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen).

    • Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals to characterize the degradation kinetics.

    • Extract the parent compound and its transformation products from the soil using appropriate solvents and extraction techniques (e.g., pressurized liquid extraction, QuEChERS).[8][9]

    • Analyze the extracts using a validated analytical method, such as LC-MS/MS, for the simultaneous quantification of the parent PAP and its degradation products.[8][10][11]

    • For radiolabeled studies, quantify the distribution of radioactivity in the soil, extractable residues, non-extractable residues, and volatile traps.

  • Data Analysis:

    • Calculate the dissipation half-life (DT50) of the parent compound using appropriate kinetic models (e.g., single first-order or biphasic kinetics).

    • Identify and quantify the major transformation products and determine their formation and decline kinetics.

    • Establish a mass balance for radiolabeled studies to account for the total applied radioactivity.

Mandatory Visualization

Environmental_Fate_of_PAPs cluster_environment Environment (Soil/Sediment) cluster_factors Influencing Factors PAPs Fluorotelomer Phosphate Esters (PAPs) (mono-, di-, tri-) FTOHs Fluorotelomer Alcohols (FTOHs) PAPs->FTOHs Hydrolysis (Abiotic/Biotic) Intermediates Unsaturated and Saturated Fluorotelomer Carboxylic Acids FTOHs->Intermediates Biotransformation PFCAs Perfluoroalkyl Carboxylic Acids (PFCAs) (Persistent & Mobile) Intermediates->PFCAs Biotransformation ChainLength Fluorotelomer Chain Length ChainLength->PAPs EsterType Ester Type (mono-, di-, tri-) EsterType->PAPs pH pH pH->PAPs MicrobialActivity Microbial Activity MicrobialActivity->FTOHs

Caption: Environmental transformation pathway of fluorotelomer phosphate esters (PAPs).

This guide serves as a starting point for researchers. The environmental persistence of PAPs is a complex issue, and further research is needed to fully understand the degradation pathways and long-term impacts of these compounds. The provided experimental protocol framework can be adapted to investigate the persistence of specific PAPs under various environmental conditions.

References

Assessing the Contribution of 8:2 monoPAP to Total PFOA Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biotransformation of 8:2 mono-perfluoroalkyl phosphate ester (8:2 monoPAP) to perfluorooctanoic acid (PFOA), a persistent environmental contaminant. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details analytical methodologies, and visualizes the critical pathways involved in this transformation.

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals of concern due to their persistence, bioaccumulation, and potential adverse health effects. One significant pathway for human and environmental exposure to the legacy PFAS, PFOA, is through the biotransformation of precursor compounds such as 8:2 monoPAP. This polyfluoroalkyl substance, used in various industrial and consumer products, can be metabolized into the more stable and well-studied PFOA.[1][2][3] Understanding the quantitative contribution of 8:2 monoPAP to total PFOA levels is crucial for accurate risk assessment and regulatory decision-making. This guide synthesizes findings from key studies to provide a comparative overview of this critical environmental and toxicological issue.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies that investigated the biotransformation of 8:2 monoPAP and its common co-occurring diester, 8:2 diPAP, to PFOA. These studies, primarily conducted in rat models, provide valuable insights into the pharmacokinetics and metabolic fate of these PFOA precursors.

Precursor CompoundDosing RouteDosePeak Blood Concentration of PrecursorPeak Blood Concentration of PFOAStudy Reference
8:2 monoPAP Oral Gavage200 mg/kg7900 ± 1200 ng/g34 ± 4 ng/gD'eon & Mabury, 2007[4][5]
8:2 diPAP Oral Gavage200 mg/kg32 ± 6 ng/g (diPAP); 900 ± 200 ng/g (monoPAP)3.8 ± 0.3 ng/gD'eon & Mabury, 2007[4][5]
8:2 diPAP Oral Gavage50 mg/kgNot reported36.1 ng/mLDagnino et al., 2016[6]
8:2 diPAP Oral Gavage5 mg/kgNot reported4.3 ng/mLDagnino et al., 2016[6]

Biotransformation Pathway of 8:2 monoPAP to PFOA

The metabolic conversion of 8:2 monoPAP to PFOA is a multi-step process. The initial step involves the cleavage of the phosphate ester bond to yield 8:2 fluorotelomer alcohol (8:2 FTOH).[1][2] This intermediate is then further oxidized through a series of reactions to ultimately form PFOA. The following diagram illustrates this key biotransformation pathway.

Biotransformation_Pathway 8:2 monoPAP 8:2 monoPAP 8:2 FTOH 8:2 FTOH 8:2 monoPAP->8:2 FTOH Ester Cleavage Intermediate Metabolites Intermediate Metabolites 8:2 FTOH->Intermediate Metabolites Oxidation PFOA PFOA Intermediate Metabolites->PFOA Further Oxidation

Biotransformation of 8:2 monoPAP to PFOA.

Experimental Protocols

Accurate quantification of 8:2 monoPAP and PFOA in various matrices is essential for assessing exposure and biotransformation. The most common and sensitive analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][8][9][10][11] Below are generalized methodologies for sample preparation and instrumental analysis.

Sample Preparation

1. Extraction from Food Packaging:

  • Objective: To extract PFAS, including 8:2 monoPAP, from solid food packaging materials.

  • Protocol:

    • Cut a defined surface area (e.g., 100 cm²) of the packaging material into small pieces.

    • Place the pieces into a polypropylene tube.

    • Add a suitable extraction solvent, such as methanol.

    • Perform ultrasonic extraction at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 45 minutes).[12]

    • Alternatively, accelerated solvent extraction (ASE) can be used for more efficient extraction.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent mixture compatible with LC-MS/MS analysis (e.g., methanol:water).

    • Filter the final extract through a 0.22 µm filter before injection.

2. Extraction from Biological Matrices (e.g., Serum, Plasma):

  • Objective: To extract PFAS from complex biological fluids.

  • Protocol:

    • To a known volume of serum or plasma (e.g., 500 µL) in a polypropylene tube, add an internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex the sample to ensure thorough mixing and incubate to allow for complete protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • The extract can be further cleaned up using solid-phase extraction (SPE) with a weak anion exchange (WAX) or hydrophilic-lipophilic balance (HLB) sorbent to remove matrix interferences.[9]

    • Elute the analytes from the SPE cartridge with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Instrumental Analysis by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of PFAS.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of 8:2 monoPAP and PFOA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Analytical Workflow

The following diagram outlines the typical workflow for the analysis of 8:2 monoPAP and PFOA in environmental and biological samples.

Analytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Instrumental_Analysis Instrumental Analysis cluster_Data_Processing Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Clean-up (e.g., SPE) Clean-up (e.g., SPE) Extraction->Clean-up (e.g., SPE) Concentration & Reconstitution Concentration & Reconstitution Clean-up (e.g., SPE)->Concentration & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Concentration & Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Data Reporting Data Reporting Quantification->Data Reporting

General workflow for PFAS analysis.

Conclusion

The biotransformation of 8:2 monoPAP represents a significant indirect exposure pathway to PFOA. The quantitative data from animal studies clearly demonstrate this conversion, although the molar yields can vary. For researchers in environmental science, toxicology, and drug development, a thorough understanding of these transformation processes and the analytical methods to measure them is paramount. The provided methodologies and workflows offer a foundation for conducting robust studies to further elucidate the contribution of 8:2 monoPAP and other precursor compounds to the overall body burden of PFOA. Continued research in this area is essential for refining risk assessments and developing strategies to mitigate human and environmental exposure to these persistent chemicals.

References

8:2 MonoPAP in the Environment: A Comparative Analysis of Contamination Across Compartments

Author: BenchChem Technical Support Team. Date: November 2025

The 8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS) and is recognized as a precursor to persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA). Its presence in various environmental matrices is a growing concern due to its potential for long-range transport and transformation into more toxic compounds. This guide provides a comparative overview of reported 8:2 monoPAP levels in different environmental compartments, supported by available experimental data and methodologies.

Quantitative Comparison of 8:2 monoPAP Levels

The following table summarizes the reported concentrations of 8:2 monoPAP in different environmental compartments. It is important to note that comprehensive, directly comparable data across all matrices remains limited in publicly available literature. Much of the research focuses on its role as a degradation product of 8:2 diPAP, and its own concentration is not always quantified.

Environmental CompartmentMatrixLocationConcentration RangeNotes
Water Drinking WaterThree cities, China3.6 ng/LDetected in a study analyzing 13 polyfluoroalkyl phosphates (PAPs).[1]
Riverine WaterNear fluorochemical manufacturing area, ChinaMajor PFAS detectedTotal PFAS concentrations in the water ranged from 5900 to 39,100 ng/L. Specific concentration for 8:2 monoPAP was not provided.[2]
Rivers and LakesWashington State, USANot detectedSurvey of 45 PFAS compounds.
Soil Compost-Amended SoilN/ADetected as a minor degradation productFormed from the transformation of 8:2 diPAP. Quantitative data for 8:2 monoPAP was not specified.[3]
Aerobic SoilLaboratory studyDetected as a transformation productObserved as an intermediate in the degradation of 8:2 diPAP.
Sludge/Biosolids Sewage SludgeJapanMedian levels of total monoPAPs up to 1023 ng/gThis value represents the sum of monoPAPs, not specifically 8:2 monoPAP.[4]
Sewage SludgeN/ADetectedSeveral studies confirm the presence of 8:2 monoPAP in sewage sludge, indicating it is a sink for these compounds.[5]
Biota Environmental Specimen Bank Samples (1990-2020)GermanyAnalyzed but no quantitative data in abstractIncluded in a comprehensive study of over 60 PFAS compounds in various biological samples.[6]
Gilthead bream (Sparus aurata)Laboratory studyBiotransformation productWhile biotransformation of 8:2 diPAP was observed, the concentration of 8:2 monoPAP was not reported.[7]

Experimental Protocols

The primary analytical method for the quantification of 8:2 monoPAP in environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique offers the high sensitivity and selectivity required for detecting the low concentrations at which these compounds are often found.

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.

  • Water Samples: Solid-phase extraction (SPE) is commonly employed. Weak anion exchange (WAX) cartridges have been shown to be effective for the extraction of PAPs from drinking water.[1] The general procedure involves passing the water sample through the SPE cartridge, which retains the analytes. The cartridge is then washed to remove interfering substances, and the target compounds are eluted with a suitable solvent.

  • Solid Samples (Soil, Sediment, Sludge, Biota): Extraction methods for solid matrices typically involve solvent extraction. A common approach is the use of an organic solvent or a mixture of solvents to extract the PFAS from the sample matrix. This is often followed by a clean-up step, which may include techniques like solid-phase extraction to remove co-extracted interfering compounds before instrumental analysis.

Instrumental Analysis

LC-MS/MS analysis is typically performed using a triple quadrupole mass spectrometer operated in the multiple reaction monitoring (MRM) mode. This allows for the selection of a specific precursor ion for 8:2 monoPAP and its fragmentation into characteristic product ions, ensuring highly selective and sensitive quantification. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.

Environmental Fate and Transport of 8:2 monoPAP

The following diagram illustrates the key environmental compartments where 8:2 monoPAP has been detected and the pathways for its transformation.

Environmental Pathways of 8:2 monoPAP water Water (Rivers, Drinking Water) biota Biota (Fish, Invertebrates) water->biota soil Soil sediment Sediment sediment->biota sludge Sewage Sludge diPAP 8:2 diPAP (Precursor) diPAP->water diPAP->soil diPAP->sediment monoPAP 8:2 monoPAP diPAP->monoPAP Biotransformation monoPAP->water monoPAP->soil monoPAP->sludge PFOA PFOA (Terminal Product) monoPAP->PFOA Biotransformation

Caption: Environmental fate of 8:2 monoPAP.

Experimental Workflow for 8:2 monoPAP Analysis

The diagram below outlines a typical workflow for the analysis of 8:2 monoPAP in environmental samples.

Analytical Workflow for 8:2 monoPAP sample Environmental Sample (Water, Soil, etc.) extraction Extraction (e.g., SPE for water, Solvent extraction for solids) sample->extraction cleanup Sample Clean-up extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification result Concentration of 8:2 monoPAP quantification->result

Caption: Typical workflow for 8:2 monoPAP analysis.

References

A Comparative Guide to the Toxicokinetics of 8:2 monoPAP and Other Per- and Polyfluoroalkyl Substances (PFAS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetics of 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) and other significant per- and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA), perfluorooctane sulfonic acid (PFOS), GenX, perfluorobutanoic acid (PFBA), and perfluorobutanesulfonic acid (PFBS). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates metabolic pathways to facilitate a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Comparative Toxicokinetic Parameters

The following table summarizes key toxicokinetic parameters for 8:2 monoPAP and other selected PFAS compounds, primarily from studies conducted in rats. It is important to note that there are inconsistencies and data gaps in the available literature, particularly for 8:2 monoPAP and GenX.

CompoundOral Bioavailability (%)Elimination Half-life (t½)Volume of Distribution (Vd)Clearance (CL)Key Metabolic ProductsSpecies (Sex)Reference(s)
8:2 monoPAP Data conflicting; reported as not absorbed from the gut in one study, while another showed high peak blood concentrations.Not explicitly reported.Not reported.Not reported.8:2 FTOH, 8:2 FTCA, 8:2 FTUCA, PFOARat[1][2]
8:2 FTOH *22 - 41%1.1 - 1.7 hours> 0.668 L/kg (suggests tissue distribution)Not explicitly reported.PFOA, 7:3 FTARat (Male & Female)[3]
PFOA >93%Male: 198 - 353 hours; Female: 4.47 - 6.9 hoursNot explicitly reported.Not explicitly reported.Not metabolizedRat (Male & Female)[3]
PFOS >95%~20 daysNot explicitly reported.Not explicitly reported.Not metabolizedRat (Male & Female)[4]
GenX Data not readily available in comparative format.Data not readily available in comparative format.Data not readily available in comparative format.Data not readily available in comparative format.Considered persistentGeneral[5][6][7][8][9]
PFBA >95%0.23 hours (Male), 0.17 hours (Female)Not explicitly reported.Not explicitly reported.Not metabolizedRat (Male & Female)[2]
PFBS Not explicitly reported.Male: ~3.3 hours; Female: ~1.3 hoursNot explicitly reported.Not explicitly reported.Not metabolizedRat (Male & Female)[4]

*8:2 Fluorotelomer alcohol (8:2 FTOH) is the primary metabolite of 8:2 monoPAP and its toxicokinetics are often studied as a proxy.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are crucial for the interpretation and replication of findings. Below are summaries of protocols from pivotal studies on the toxicokinetics of 8:2 monoPAP and its metabolites.

Oral Gavage Administration for Toxicokinetic Studies in Rats

This protocol is a generalized representation based on methodologies described in studies by D'eon and Mabury (2007) and Huang et al. (2019).[2][3]

  • Animal Model: Male and female Sprague-Dawley rats are commonly used. Animals are typically acclimated for at least one week before the study.

  • Dosing:

    • The test substance (e.g., 8:2 monoPAP, 8:2 FTOH, or other PFAS) is dissolved or suspended in a suitable vehicle, such as corn oil or a water/propylene glycol mixture.

    • A single dose is administered directly into the stomach of the rats using a gavage needle.

    • Dose volumes are calculated based on the body weight of each animal, typically not exceeding 10 mL/kg.

  • Sample Collection:

    • Blood samples are collected at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then periodically for several days) via methods such as tail vein or submandibular bleeding.

    • Urine and feces are collected over specified intervals using metabolic cages to assess excretion.

    • At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, brain, fat) are collected to determine tissue distribution.

  • Bioanalytical Method (LC-MS/MS):

    • A detailed description of a typical analytical method is provided in the next section.

Analytical Methodology for PFAS in Biological Matrices (LC-MS/MS)

The following is a representative protocol for the quantification of PFAS in biological samples like plasma, based on established methods.[10][11]

  • Sample Preparation:

    • An aliquot of the biological sample (e.g., 100 µL of plasma) is taken.

    • An internal standard solution containing isotopically labeled PFAS analogs is added to the sample to correct for matrix effects and variations in instrument response.

    • Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the precipitated proteins.

    • The supernatant, containing the PFAS analytes, is carefully transferred to a clean tube for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used.

    • Chromatographic Separation: The sample extract is injected onto a C18 or other suitable analytical column. A gradient elution program with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is used to separate the different PFAS compounds.

    • Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for high selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of each PFAS in the sample is determined by comparing its peak area to that of its corresponding internal standard and interpolating from the calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the toxicokinetics of 8:2 monoPAP and a typical experimental workflow.

cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_excretion Excretion Oral Intake Oral Intake 8_2_monoPAP 8:2 monoPAP Oral Intake->8_2_monoPAP Ingestion 8_2_FTOH 8:2 FTOH 8_2_monoPAP->8_2_FTOH Hydrolysis Bloodstream Bloodstream 8_2_monoPAP->Bloodstream Intermediates Intermediates (8:2 FTCA, 8:2 FTUCA) 8_2_FTOH->Intermediates Oxidation 8_2_FTOH->Bloodstream PFOA PFOA Intermediates->PFOA Further Metabolism Intermediates->Bloodstream PFOA->Bloodstream Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Bloodstream->Kidney Other_Tissues Other Tissues Bloodstream->Other_Tissues Liver->Bloodstream Feces Feces Liver->Feces Biliary Excretion Urine Urine Kidney->Urine Elimination

Metabolic pathway of 8:2 monoPAP.

Start Start Dosing Oral Gavage Dosing (Rat Model) Start->Dosing Sample_Collection Time-course Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Euthanasia Euthanasia & Tissue Collection Sample_Collection->Euthanasia Sample_Prep Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Prep Euthanasia->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis & Toxicokinetic Modeling LCMS->Data_Analysis End End Data_Analysis->End

Toxicokinetic study workflow.

Discussion

The toxicokinetics of 8:2 monoPAP are complex and characterized by its role as a precursor to more persistent PFAS, such as PFOA. Upon ingestion, 8:2 monoPAP can be hydrolyzed to 8:2 FTOH, which is then further metabolized through a series of oxidation steps to form intermediate products like 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), and ultimately, the highly persistent PFOA. The bioavailability of 8:2 monoPAP itself is a subject of conflicting reports, which may be due to differences in experimental design or analytical methodologies.[1][2]

In comparison, legacy PFAS such as PFOA and PFOS are readily absorbed and are not significantly metabolized.[3] They exhibit long biological half-lives, particularly in males of certain species like rats, due to efficient renal reabsorption.[3] Shorter-chain PFAS like PFBA and PFBS are generally eliminated more rapidly.[2][4] The toxicokinetic data for GenX, a replacement for PFOA, is not as extensively documented in a comparative context.

The primary route of excretion for 8:2 FTOH and its metabolites appears to be through both urine and feces.[3] In contrast, PFOA and PFOS are primarily eliminated through urine, with significant sex-dependent differences in rats.

References

Evaluating Liquid Chromatography Columns for the Analysis of 8:2 monoPAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the selection of an appropriate liquid chromatography (LC) column is paramount for achieving accurate and reliable quantification of 8:2 mono-perfluoroalkyl phosphonic acid (8:2 monoPAP). This guide provides a comparative overview of different LC columns reported in the literature for this application, supported by experimental data to facilitate informed decision-making.

The analysis of 8:2 monoPAP, a significant precursor to persistent perfluorocarboxylic acids (PFCAs), presents analytical challenges due to its chemical properties.[1][2] The choice of LC column directly impacts critical performance parameters such as retention, peak shape, resolution, and sensitivity. This guide summarizes key findings from various studies to compare the performance of several commercially available LC columns.

Comparative Performance of LC Columns

The following table summarizes the experimental conditions and, where available, performance data for the analysis of 8:2 monoPAP using different LC columns. The data has been compiled from various research articles and application notes.

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Reported Performance Highlights
Waters Acquity UPLC BEH C8 Ethylene Bridged Hybrid C81.72.1 x 100A: Water with 0.1% NH4OH, B: Methanol0.240Achieved good retention and complete separation for 13 PAPs, including 8:2 monoPAP.
Waters Acquity BEH C18 Ethylene Bridged Hybrid C181.72.1 x 50---Utilized for the analysis of a suite of PFAS including monoPAPs.[3]
Phenomenex Luna Omega PS C18 Polar Modified C181.62.1 x 100A: Water with 10mM ammonium acetate, B: Methanol with 10mM ammonium acetate0.640Employed for characterizing a broad range of PFAS in cosmetic products, including 8:2 monoPAP.[4]
Kinetex EVO C18 Core-Shell C1852.1 x 30Methanol/water with 10 mM ammonium acetate and 0.2 mM ammonia0.440Characterized by its stability in 100% aqueous mobile phases and a wide pH range.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and adapting analytical methods. Below are generalized protocols based on the cited literature for the LC-MS/MS analysis of 8:2 monoPAP.

Sample Preparation: Samples containing 8:2 monoPAP are typically extracted using solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges.[6] The extracts are then concentrated and reconstituted in a suitable solvent, such as methanol or a methanol/water mixture, prior to LC-MS/MS analysis.

LC-MS/MS Analysis (General Protocol):

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is commonly used.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically employed for sensitive and selective detection.[1]

  • Ionization Source Parameters: Typical parameters include a capillary voltage of 3.0 kV and a cone voltage of 35 V.[1]

  • Data Acquisition: Data is acquired in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[1]

Experimental Workflow and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate the general experimental workflow for 8:2 monoPAP analysis and a simplified representation of its biotransformation pathway.

Experimental Workflow for 8:2 monoPAP Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection SPE Solid-Phase Extraction (WAX) Sample->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of 8:2 monoPAP.

Biotransformation Pathway of 8:2 monoPAP monoPAP 8:2 monoPAP FTOH 8:2 Fluorotelomer Alcohol (FTOH) monoPAP->FTOH Hydrolysis PFCAs Perfluorocarboxylic Acids (PFCAs) FTOH->PFCAs Oxidation

Caption: Simplified biotransformation pathway of 8:2 monoPAP.

Discussion and Conclusion

The selection of an LC column for 8:2 monoPAP analysis depends on the specific requirements of the study, including the sample matrix, desired sensitivity, and the need to analyze other PFAS simultaneously.

  • C8 columns , such as the Waters Acquity BEH C8, have demonstrated good retention and separation for a range of PAPs, making them a suitable choice for multi-analyte methods. The shorter alkyl chain compared to C18 can be advantageous for retaining and separating these relatively polar compounds.

  • C18 columns , including the Waters Acquity BEH C18, Phenomenex Luna Omega PS C18, and Kinetex EVO C18, are widely used for PFAS analysis.[3][4][5] The polar modifications in some C18 phases, like the Luna Omega PS C18, can enhance the retention of polar analytes and provide alternative selectivity. The core-shell technology of the Kinetex EVO C18 offers high efficiency at lower backpressures.

The mobile phase composition is also a critical factor. The use of ammonium hydroxide or ammonium acetate as a mobile phase additive is common to improve peak shape and ionization efficiency in negative ESI mode.[4]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 8:2 Fluorotelomer Phosphate Monoester (8:2 FTSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 8:2 fluorotelomer phosphate monoester (8:2 FTSA) and other per- and polyfluoroalkyl substances (PFAS) are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential to minimize exposure risks and prevent the release of these persistent chemicals. This guide provides a procedural, step-by-step framework for the safe disposal of 8:2 FTSA, in line with current environmental regulations and safety standards.

Step-by-Step Disposal Protocol for 8:2 FTSA

This protocol outlines the essential steps for the safe and compliant disposal of 8:2 FTSA from a laboratory setting.

  • Develop a Standard Operating Procedure (SOP): Before handling 8:2 FTSA, particularly in powdered form, a comprehensive SOP must be developed and submitted for review and approval by your institution's Environmental Health & Safety (EHS) department.[1] The SOP should detail containment strategies, personal protective equipment (PPE) requirements, decontamination procedures, and waste disposal methods.[1]

  • Wear Appropriate Personal Protective Equipment (PPE): All personnel handling 8:2 FTSA must wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses or goggles.[1][2][3][4] For tasks with a high risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[2][3] If working with powdered 8:2 FTSA, respiratory protection may be necessary and must be approved and fit-tested by EHS.[1]

  • Work in a Ventilated and Contained Area: All work with 8:2 FTSA should be conducted within a chemical fume hood or another approved containment system to prevent inhalation exposure and environmental release.[1]

  • Segregate 8:2 FTSA Waste: All waste contaminated with 8:2 FTSA, including unused chemicals, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in designated, clearly labeled, and sealed waste containers.[1] Do not mix 8:2 FTSA waste with other waste streams unless explicitly permitted by your EHS department and the disposal vendor.

  • Label Waste Containers Clearly: Waste containers must be labeled in accordance with your institution's hazardous waste labeling requirements and any specific requirements from your chosen disposal vendor. The label should clearly identify the contents as "Hazardous Waste: Contains this compound (PFAS)."

  • Consult the Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for 8:2 FTSA for specific guidance on handling, storage, and disposal. The SDS will provide crucial information on the chemical's hazards and recommended safety precautions.[5][6][7][8]

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the 8:2 FTSA waste. They will work with a certified hazardous waste disposal company that is permitted to handle and dispose of PFAS-containing materials.[9][10]

  • Complete Hazardous Waste Manifest: For shipping the waste, a hazardous waste manifest will be required. This document tracks the waste from your laboratory to its final disposal facility.[11][12][13][14][15] While PFAS chemicals may not currently have their own specific EPA waste code, they are often identified in the shipping descriptions on the manifest.[12]

Personal Protective Equipment (PPE) for Handling 8:2 FTSA

The following table summarizes the essential PPE for handling 8:2 FTSA in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes and Face Safety Glasses or Goggles, Face ShieldSafety glasses with side shields are the minimum requirement.[2] Goggles are preferred for liquid handling. A face shield should be worn over safety glasses or goggles during tasks with a high splash risk.[2][3]
Hands Nitrile GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[1][2] For prolonged handling, consider double-gloving or using more robust chemical-resistant gloves.
Body Lab CoatA standard lab coat protects clothing and skin from splashes.[1][3] Consider a fire-resistant lab coat if working with flammable solvents.
Respiratory Respirator (if required)Required when working with powdered 8:2 FTSA or in poorly ventilated areas.[1][3] The type of respirator must be selected based on a formal risk assessment and fit-tested by EHS.[1]
Feet Closed-Toe ShoesEssential to protect feet from spills and falling objects.[1][3]

Logical Workflow for 8:2 FTSA Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 8:2 FTSA waste from a laboratory.

G cluster_prep Waste Generation & Segregation cluster_disposal Disposal Process cluster_final Final Disposition start Start: 8:2 FTSA Waste Generated ppe Wear Appropriate PPE start->ppe containment Work in Fume Hood ppe->containment segregate Segregate 8:2 FTSA Waste containment->segregate label_waste Label Waste Container segregate->label_waste sds Consult SDS for Specifics label_waste->sds contact_ehs Contact EHS for Pickup label_waste->contact_ehs vendor Select Certified Disposal Vendor contact_ehs->vendor manifest Complete Hazardous Waste Manifest vendor->manifest transport Transport to Permitted Facility manifest->transport disposal_method Disposal via Approved Technology (Incineration, Landfill, or Deep Well Injection) transport->disposal_method end End: Waste Disposed disposal_method->end

Caption: Workflow for the proper disposal of 8:2 FTSA waste from a laboratory setting.

Recommended Disposal Technologies for 8:2 FTSA Waste

While specific regulations may vary, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS-containing materials. The primary recommended technologies are:

  • Hazardous Waste Incineration: High-temperature incineration is a promising method for the permanent destruction of PFAS.[16] However, it must be conducted in a specialized facility to ensure complete destruction and prevent the release of harmful byproducts.[16]

  • Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill is an option for containing PFAS waste.[16] These landfills have stringent environmental controls to prevent the release of contaminants.[16]

  • Deep Well Injection: For liquid PFAS waste, deep well injection can be used to sequester the waste deep underground in geologically stable formations.[16]

The selection of the most appropriate disposal method should be made in consultation with your EHS department and a qualified hazardous waste disposal vendor.[9][10]

Experimental Protocols

At present, there are no universally standardized experimental protocols for the disposal of 8:2 FTSA. The disposal procedures are performance-based and rely on the efficacy of the chosen technology (e.g., thermal destruction, landfill containment). However, for the analysis of 8:2 FTSA in environmental or waste samples, various analytical methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. Researchers should consult with an accredited environmental testing laboratory to obtain specific sample preparation and analytical protocols. When sampling for PFAS, it is crucial to use PFAS-free sampling equipment and follow strict protocols to avoid cross-contamination.[17]

References

Essential Safety and Logistical Information for Handling 8:2 Fluorotelomer Phosphate Monoester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 8:2 Fluorotelomer Phosphate Monoester.

As a leading supplier of specialized chemicals, we are committed to providing value beyond the product itself. This guide offers essential, immediate safety and logistical information for handling this compound (8:2 monoPAP), a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

Key Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 8:2 monoPAP is fundamental to its safe handling. The following table summarizes key data for this compound.

PropertyValue
Chemical Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate[1]
CAS Number 57678-03-2[1]
Molecular Formula C10H6F17O4P[1]
Molecular Weight 544.1 g/mol [1]
Appearance White to Off-White Solid[2]
Boiling Point 304.2 ± 52.0 °C (Predicted)[2]
Density 1.743 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.84 ± 0.10 (Predicted)[2]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[2]

Personal Protective Equipment (PPE)

Due to the potential health risks associated with PFAS, including effects on the immune system and liver, and potential carcinogenic properties, stringent adherence to PPE protocols is mandatory.[3]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).Provides a robust barrier against dermal absorption. While nitrile offers good short-term splash protection, immediate replacement upon contamination is crucial.
Eye Protection Chemical splash goggles.Protects eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required when handling in a certified chemical fume hood.A fume hood provides adequate ventilation and containment of vapors.

Experimental Protocol: Safe Handling in a Laboratory Setting

The following step-by-step guide outlines the essential procedures for the safe handling of 8:2 monoPAP in a research environment. This protocol is based on established best practices for handling PFAS compounds.

1. Preparation and Engineering Controls:

  • All work with 8:2 monoPAP, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a chemical spill kit is readily accessible.

  • The work area within the fume hood should be covered with disposable absorbent liners to contain any potential spills.

2. Handling and Solution Preparation:

  • Wear the appropriate PPE as specified in the table above.

  • When handling the solid compound, use caution to avoid generating dust.

  • For preparing solutions, slowly add the solid 8:2 monoPAP to the desired solvent to prevent splashing. While specific solubility data is limited, it is known to be slightly soluble in methanol.[2]

3. During the Experiment:

  • Keep all containers of 8:2 monoPAP and its solutions tightly sealed when not in use.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • If any PPE becomes contaminated, remove and dispose of it immediately as hazardous waste, then wash hands thoroughly before donning new PPE.

4. Post-Experiment Clean-up:

  • Decontaminate all surfaces and equipment that have come into contact with 8:2 monoPAP using a suitable solvent (e.g., methanol or acetone), followed by a soap and water wash.

  • Dispose of all contaminated materials, including disposable liners, pipette tips, and gloves, as hazardous waste.

Operational and Disposal Plan

A clear and robust plan for the storage and disposal of 8:2 monoPAP is essential for laboratory safety and environmental protection.

Storage:

  • Store 8:2 monoPAP in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed and clearly labeled.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with 8:2 monoPAP, including used PPE, disposable liners, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing 8:2 monoPAP must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Disposal Method: The primary recommended method for the disposal of PFAS-containing waste is high-temperature incineration at a licensed hazardous waste facility. This method is considered a promising disposal technique for the permanent elimination of PFAS. Alternatively, disposal in a designated hazardous waste landfill is an acceptable option under current guidelines, although this method only contains the substance.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Plan Preparation Preparation Handling Handling Preparation->Handling Experimentation Experimentation Handling->Experimentation Clean-up Clean-up Experimentation->Clean-up Segregate Waste Segregate Waste Clean-up->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Securely Store Securely Label Waste->Store Securely Professional Disposal Professional Disposal Store Securely->Professional Disposal End End Professional Disposal->End Start Start Start->Preparation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.